molecular formula C10H11N B1337118 4,6-dimethyl-1H-indole CAS No. 75948-77-5

4,6-dimethyl-1H-indole

Cat. No.: B1337118
CAS No.: 75948-77-5
M. Wt: 145.2 g/mol
InChI Key: WUCQJZHJZJSFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethyl-1H-indole is an organic compound with the molecular formula C10H11N . It features an indole scaffold—a bicyclic structure consisting of a benzene ring fused to a five-membered pyrrole ring—which is a fundamental building block in medicinal chemistry and drug discovery . The specific methyl substitutions at the 4 and 6 positions of the indole ring system make this compound a valuable and versatile intermediate for the synthesis of more complex, functionalized molecules. The indole nucleus is known for its diverse biological activities and its presence in numerous natural products and approved therapeutics . Researchers value derivatives like this compound as key starting materials in the design and development of novel compounds with potential pharmacological properties. This includes creating hybrids with other heterocyclic moieties such as pyrazole, isoxazole, and pyrimidine, which are explored for a wide range of therapeutic applications . The structural versatility of the indole core facilitates interactions with various biological targets, making it a privileged structure in the search for new antibacterial, anticancer, and anti-inflammatory agents . As such, this compound serves as a critical synthon for researchers in organic synthesis and medicinal chemistry aiming to explore structure-activity relationships and develop new active compounds. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCQJZHJZJSFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431428
Record name 4,6-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75948-77-5
Record name 4,6-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4,6-dimethyl-1H-indole from 3,5-dimethylphenylhydrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6-dimethyl-1H-indole, a valuable scaffold in medicinal chemistry, from 3,5-dimethylphenylhydrazine. The core of this process is the Fischer indole synthesis, a classic and versatile method for the formation of the indole ring system. This document details the reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and includes visualizations to facilitate a thorough understanding of the synthesis.

Introduction: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust chemical reaction that produces the aromatic heterocycle indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia.[2] The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[2]

In the context of this guide, the synthesis of this compound involves the reaction of 3,5-dimethylphenylhydrazine with acetaldehyde. The methyl groups on the phenylhydrazine ring direct the cyclization to form the desired 4,6-disubstituted indole product.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from 3,5-dimethylphenylhydrazine and acetaldehyde via the Fischer indole synthesis can be broken down into several key mechanistic steps. The overall experimental workflow involves the preparation of the starting materials, the main reaction, and the purification of the final product.

Signaling Pathway of the Fischer Indole Synthesis

The following diagram illustrates the key steps in the Fischer indole synthesis of this compound.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 3_5_dimethylphenylhydrazine 3,5-Dimethylphenylhydrazine Acetaldehyde Acetaldehyde Hydrazone_Formation Hydrazone Formation Acetaldehyde->Hydrazone_Formation Tautomerization Tautomerization to Ene-hydrazine Hydrazone_Formation->Tautomerization Acid Catalyst Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Heat Cyclization_Ammonia_Elimination Cyclization & Ammonia Elimination Sigmatropic_Rearrangement->Cyclization_Ammonia_Elimination 4_6_dimethyl_indole This compound Cyclization_Ammonia_Elimination->4_6_dimethyl_indole

Caption: Reaction mechanism of the Fischer indole synthesis.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Reaction_Setup Reaction Setup: - 3,5-Dimethylphenylhydrazine - Acetaldehyde - Acid Catalyst (e.g., Acetic Acid) - Solvent (e.g., Ethanol) Heating Heating under Reflux Reaction_Setup->Heating Workup Aqueous Workup: - Neutralization - Extraction with Organic Solvent Heating->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR - IR - Mass Spectrometry Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General experimental workflow for the synthesis.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

Preparation of 3,5-Dimethylphenylhydrazine Hydrochloride

3,5-Dimethylphenylhydrazine can be prepared from 3,5-dimethylaniline via a diazo reaction followed by reduction. A typical procedure involves the diazotization of 3,5-dimethylaniline with sodium nitrite in hydrochloric acid, followed by reduction of the resulting diazonium salt with a reducing agent like sodium pyrosulfite.[2]

Synthesis of this compound

Materials:

  • 3,5-Dimethylphenylhydrazine hydrochloride

  • Acetaldehyde

  • Glacial Acetic Acid (or another suitable acid catalyst)

  • Ethanol (or another suitable solvent)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylphenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.

  • Add acetaldehyde to the reaction mixture.

  • If not already present, add the acid catalyst (e.g., a few drops of concentrated sulfuric acid if using ethanol as a solvent).

  • Heat the reaction mixture to reflux and maintain this temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Fischer indole synthesis of substituted indoles. Please note that specific yields for this compound may vary depending on the exact conditions used.

ParameterValue/RangeNotes
Reactants
3,5-Dimethylphenylhydrazine1 equivalentStarting material.
Acetaldehyde1 - 1.2 equivalentsThe carbonyl component.
Catalyst
Acetic AcidSolvent/CatalystA common choice for this reaction.
Polyphosphoric Acid (PPA)-Can be used as a stronger catalyst.
Zinc Chloride (ZnCl₂)Catalytic amountA common Lewis acid catalyst.
Reaction Conditions
TemperatureRefluxTypically in the range of 80-120 °C.
Reaction Time2 - 24 hoursMonitored by TLC for completion.
Yield 60-90%Typical yields for Fischer indole synthesis.
Purification Column ChromatographySilica gel with hexane/ethyl acetate eluent.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons on the indole ring, a signal for the N-H proton, and singlets for the two methyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the aromatic carbons of the indole core and the two methyl carbons.

  • IR (Infrared Spectroscopy): A characteristic N-H stretching band is expected in the region of 3300-3500 cm⁻¹.

  • MS (Mass Spectrometry): The molecular ion peak corresponding to the mass of this compound (C₁₀H₁₁N, M.W. 145.20) should be observed.

Conclusion

The Fischer indole synthesis provides an effective and versatile route for the preparation of this compound from 3,5-dimethylphenylhydrazine and acetaldehyde. By carefully selecting the acid catalyst, solvent, and reaction conditions, this synthesis can be optimized to achieve high yields of the desired product. Proper purification and thorough spectroscopic characterization are essential to ensure the identity and purity of the final compound, which is of significant interest in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4,6-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 4,6-dimethyl-1H-indole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details the most prevalent synthetic methodology, the Fischer indole synthesis, including the preparation of its key precursor, (3,5-dimethylphenyl)hydrazine. Experimental protocols, quantitative data, and reaction pathways are presented to facilitate its synthesis in a laboratory setting.

Core Synthesis Strategy: The Fischer Indole Synthesis

The most direct and widely employed method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For the target molecule, the key starting materials are (3,5-dimethylphenyl)hydrazine and a suitable carbonyl compound, such as chloroacetaldehyde dimethyl acetal.

Overall Reaction Pathway

Fischer_Indole_Synthesis cluster_step1 Step 1: Synthesis of (3,5-dimethylphenyl)hydrazine cluster_step2 Step 2: Fischer Indole Synthesis 3_5_dimethylaniline 3,5-Dimethylaniline diazotization Diazotization (NaNO2, HCl) 3_5_dimethylaniline->diazotization diazonium_salt 3,5-Dimethylbenzenediazonium chloride diazotization->diazonium_salt reduction Reduction (Na2S2O5) diazonium_salt->reduction hydrazine (3,5-Dimethylphenyl)hydrazine reduction->hydrazine hydrazine_re (3,5-Dimethylphenyl)hydrazine condensation Condensation & Cyclization (Acid catalyst) hydrazine_re->condensation carbonyl Chloroacetaldehyde dimethyl acetal carbonyl->condensation indole This compound condensation->indole

A two-step synthetic approach to this compound.

Starting Material 1: (3,5-Dimethylphenyl)hydrazine

The precursor, (3,5-dimethylphenyl)hydrazine, is typically synthesized from 3,5-dimethylaniline via a two-step process involving diazotization followed by reduction.

Experimental Protocol: Synthesis of (3,5-Dimethylphenyl)hydrazine[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dimethylaniline121.1824.2 g0.2
10N Hydrochloric Acid36.4657.5 mL-
Sodium Nitrite69.0015.0 g0.217
Sodium Metabisulfite190.1164.0 g0.337
Sodium Hydroxide40.0065.0 g1.625
Water18.02As needed-

Procedure:

  • Diazotization: In a 600 mL beaker, add 200 mL of water and stir. Add 57.5 mL of 10N hydrochloric acid and 24.2 g of 3,5-dimethylaniline. Cool the mixture to below 0°C in an ice-salt bath. Slowly add a solution of 15.0 g of sodium nitrite in 30 g of water, maintaining the temperature below 0°C. After the addition is complete, continue stirring for 20 minutes. Filter the cold solution to obtain the filtrate containing the diazonium salt.

  • Reduction and Hydrolysis: In a separate 1000 mL beaker, dissolve 64 g of sodium metabisulfite and 65 g of sodium hydroxide in 250 mL of water, ensuring the pH is around 7 and the temperature is maintained between 10-35°C. Slowly add the previously prepared cold diazonium salt filtrate to this solution. The temperature of the reaction mixture should be kept around 20°C and the pH at 7. Continue the reaction for 30 minutes. Heat the reaction mixture to 80°C and slowly add 172.5 mL of hydrochloric acid. Continue heating to 97-100°C and maintain this temperature for 30 minutes. After cooling, the resulting (3,5-dimethylphenyl)hydrazine can be isolated. The product purity is reported to be greater than 98%.[1]

Starting Material 2: Carbonyl Compound

A suitable C2-synthon is required for the Fischer indole synthesis. Chloroacetaldehyde dimethyl acetal is a commonly used reagent for this purpose as it is a stable precursor to the reactive chloroacetaldehyde.

Synthesis of this compound

The final step involves the reaction of (3,5-dimethylphenyl)hydrazine with the carbonyl compound under acidic conditions.

Experimental Protocol: Fischer Indole Synthesis of this compound

While a specific literature procedure with chloroacetaldehyde dimethyl acetal for this exact indole was not found, a general procedure for the Fischer indole synthesis is as follows. The specific conditions would require optimization.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(3,5-Dimethylphenyl)hydrazine136.19(To be determined)(To be determined)
Chloroacetaldehyde dimethyl acetal124.57(To be determined)(To be determined)
Acid Catalyst (e.g., H₂SO₄, Polyphosphoric acid)-Catalytic amount-
Solvent (e.g., Ethanol, Acetic Acid)-(To be determined)-

General Procedure:

  • Hydrazone Formation (optional, can be in situ): (3,5-Dimethylphenyl)hydrazine and chloroacetaldehyde dimethyl acetal are dissolved in a suitable solvent like ethanol or acetic acid. The mixture is heated to form the corresponding hydrazone.

  • Cyclization: An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is added to the reaction mixture.[2] The mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Alternative Synthetic Routes

While the Fischer indole synthesis is the most common, other named reactions can, in principle, be adapted for the synthesis of this compound, although they may require more complex starting materials.

Logical Relationship of Alternative Syntheses

Alternative_Syntheses cluster_routes Potential Synthetic Routes Indole This compound Fischer Fischer Synthesis Fischer->Indole (3,5-Dimethylphenyl)hydrazine + Carbonyl Madelung Madelung Synthesis Madelung->Indole N-(2,4,6-trimethylphenyl)formamide Bischler Bischler-Möhlau Synthesis Bischler->Indole α-Halo-ketone + 3,5-Dimethylaniline Reissert Reissert Synthesis Reissert->Indole 2,4-Dimethyl-6-nitrotoluene + Diethyl oxalate

Alternative named reactions for indole synthesis.

  • Madelung Synthesis: This would involve the intramolecular cyclization of an N-acyl-o-toluidine derivative, such as N-(2,4,6-trimethylphenyl)formamide, using a strong base at high temperatures.

  • Bischler-Möhlau Synthesis: This route would require the reaction of an α-haloketone with an excess of 3,5-dimethylaniline.

  • Reissert Synthesis: This synthesis would start from 2,4-dimethyl-6-nitrotoluene and diethyl oxalate, followed by reductive cyclization.

These alternative routes are generally less direct for this specific substitution pattern compared to the Fischer indole synthesis.

Quantitative Data and Spectroscopic Characterization

Expected Reaction Yield:

Synthesis RouteReported Yield Range (General)
Fischer Indole Synthesis40-80%

Expected Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.8br s1HN-H
~7.1s1HH-5
~6.9s1HH-7
~6.8m1HH-2
~6.3m1HH-3
~2.4s3H4-CH₃
~2.3s3H6-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~136C-7a
~132C-4
~130C-6
~128C-3a
~122C-2
~120C-5
~108C-7
~100C-3
~214-CH₃
~186-CH₃

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3400N-H stretch
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1600, 1470C=C stretch (aromatic)

MS (Mass Spectrometry)

m/zAssignment
145[M]⁺
130[M-CH₃]⁺

Experimental Workflow for Synthesis and Characterization

workflow start Starting Materials (3,5-Dimethylaniline, etc.) synth_hydrazine Synthesis of (3,5-Dimethylphenyl)hydrazine start->synth_hydrazine fischer_synthesis Fischer Indole Synthesis synth_hydrazine->fischer_synthesis workup Reaction Work-up (Neutralization, Extraction) fischer_synthesis->workup purification Purification (Column Chromatography/ Recrystallization) workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization final_product Pure this compound characterization->final_product

General workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers should consult specific literature for detailed optimization of reaction conditions to achieve the best possible yields and purity.

References

An In-Depth Technical Guide to the Chemical Properties of 4,6-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data for 4,6-dimethyl-1H-indole. This guide has been compiled by leveraging data from closely related and well-characterized indole derivatives, particularly other dimethyl-substituted indoles. The information presented herein, especially quantitative data and experimental protocols, should be considered as estimations and starting points for further research.

Introduction

Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. The indole scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. Methyl-substituted indoles, in particular, have garnered significant interest as their substitution pattern can fine-tune the electronic and steric properties, thereby influencing their chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties of this compound, a member of the dimethylindole family.

Physicochemical Properties

PropertyEstimated ValueNotes
CAS Number 75948-77-5[1]Confirmed for this compound.
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
Appearance Off-white to light-colored solidBased on related dimethylindoles.
Melting Point Not availableExpected to be a solid at room temperature. For comparison, 2,3-dimethylindole has a melting point of 105-107 °C, and 2,5-dimethylindole has a melting point of 64-66 °C.
Boiling Point Not availableExpected to be significantly higher than that of indole (253-254 °C) due to increased molecular weight.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, chloroform). Sparingly soluble in water.Typical for indole derivatives.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not available in public spectral databases. The following table provides predicted and expected spectroscopic characteristics based on the analysis of other indole derivatives and the principles of spectroscopic interpretation.

TechniqueExpected Features
¹H NMR Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The protons at C2, C3, C5, and C7 will show characteristic chemical shifts and coupling patterns. Methyl Protons: Two sharp singlets, each integrating to 3H, in the upfield region (δ 2.0-2.5 ppm), corresponding to the methyl groups at C4 and C6. N-H Proton: A broad singlet in the downfield region (δ 8.0-8.5 ppm), which is exchangeable with D₂O.
¹³C NMR Aromatic Carbons: Signals in the range of δ 100-140 ppm. The chemical shifts will be influenced by the positions of the methyl groups and the nitrogen atom. Methyl Carbons: Two signals in the upfield region (δ 15-25 ppm).
Infrared (IR) N-H Stretch: A characteristic sharp to medium band around 3400 cm⁻¹. C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. C=C Stretch (Aromatic): Strong bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) Molecular Ion (M⁺): An intense peak at m/z = 145, corresponding to the molecular weight of the compound. Fragmentation: Characteristic fragmentation patterns for indoles, including the loss of HCN and methyl radicals.

Synthesis and Reactivity

Synthetic Approaches

The Fischer indole synthesis is a versatile and widely used method for the preparation of substituted indoles. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the logical starting materials would be (3,5-dimethylphenyl)hydrazine and a suitable two-carbon synthon like acetaldehyde or its equivalent.

Another common method is the Leimgruber-Batcho indole synthesis, which is particularly useful for preparing indoles with specific substitution patterns on the benzene ring. This two-step process begins with the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.

General Reactivity

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The preferred site of substitution is generally the C3 position due to the stability of the resulting intermediate. The presence of two electron-donating methyl groups at the C4 and C6 positions is expected to further activate the benzene ring towards electrophilic attack. Common reactions of indoles include:

  • Electrophilic Substitution: Halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

  • Mannich Reaction: Reaction with formaldehyde and a secondary amine to introduce an aminomethyl group at the C3 position.

  • Vilsmeier-Haack Reaction: Formylation at the C3 position using phosphorus oxychloride and dimethylformamide.

  • N-Alkylation/Acylation: The nitrogen atom of the pyrrole ring can be alkylated or acylated under basic conditions.

Experimental Protocols

Synthesis of 2,5-dimethyl-1H-indole (Adapted from a general Fischer Indole Synthesis protocol)

Materials:

  • (p-tolyl)hydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (p-tolyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, the solvent is removed under reduced pressure.

  • Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone). Heat the mixture with stirring to 100-120 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,5-dimethyl-1H-indole.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

G Fischer Indole Synthesis Workflow A Start: (Aryl)hydrazine + Aldehyde/Ketone B Hydrazone Formation (Acid or Base Catalysis) A->B Reaction C Tautomerization to Ene-hydrazine B->C Equilibrium D [3,3]-Sigmatropic Rearrangement C->D Heat or Acid E Rearomatization D->E Proton Transfer F Cyclization with Loss of Ammonia E->F Nucleophilic Attack G End: Substituted Indole F->G Elimination

Fischer Indole Synthesis Workflow

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathway involvements for this compound have not been reported in the literature. However, the indole nucleus is a common scaffold in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Substituted indoles have been shown to modulate various signaling pathways. For instance, many indole derivatives exhibit anticancer activity by inhibiting protein kinases, disrupting microtubule polymerization, or inducing apoptosis.

The following diagram illustrates a generalized experimental workflow for assessing the cytotoxic activity of a compound like this compound against cancer cell lines, a common starting point for evaluating the biological potential of novel indole derivatives.

G Cytotoxicity Assessment Workflow (MTT Assay) A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formation of Formazan) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Data Analysis: Calculate IC50 value H->I

Cytotoxicity Assessment Workflow

Given the prevalence of indole derivatives as kinase inhibitors in cancer therapy, a potential area of investigation for this compound would be its effect on cancer-related signaling pathways. The diagram below represents a simplified, hypothetical signaling cascade that is often targeted by small molecule inhibitors.

G Hypothetical Signaling Pathway Modulation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Promotes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase2 Inhibits

Hypothetical Kinase Inhibition

Conclusion

While specific experimental data for this compound is sparse, this technical guide provides a foundational understanding of its expected chemical properties, synthetic routes, and potential for biological activity based on the well-established chemistry of the indole scaffold and its derivatives. The provided experimental protocols and workflow diagrams offer a starting point for researchers interested in synthesizing and evaluating this compound. Further experimental investigation is necessary to fully elucidate the specific characteristics of this compound and to explore its potential applications in medicinal chemistry and materials science.

References

Spectroscopic Analysis of 4,6-dimethyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dimethyl-1H-indole, targeting researchers, scientists, and professionals in drug development. The guide details the available and predicted spectroscopic data, outlines experimental protocols for acquiring such data, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available and predicted quantitative spectroscopic data for this compound. Due to the limited availability of direct experimental data for this specific isomer, data for the closely related 3,4-dimethyl-1H-indole is provided for ¹H and ¹³C NMR as a predictive reference.

Mass Spectrometry

The mass spectrum of this compound has been reported with a molecular ion peak (M+) at m/z 145, which corresponds to its molecular weight.

Ionm/zRelative Abundance
[M]+145100%

Table 1: Mass Spectrometry Data for this compound

¹H NMR Spectroscopy (Predicted based on 3,4-dimethyl-1H-indole)

The following table presents the ¹H NMR chemical shifts for 3,4-dimethyl-1H-indole, which can be used to predict the approximate chemical shifts for this compound. The data was recorded in CDCl₃ at 500 MHz.

ProtonChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
NH7.80s-
H-77.19d8.1
H-57.09t7.6
H-26.93d0.8
H-66.87d7.1
4-CH₃2.78s-
3-CH₃2.56d0.9

Table 2: ¹H NMR Data for 3,4-dimethyl-1H-indole

For this compound, one would expect two singlets for the two methyl groups, likely in the range of 2.2-2.8 ppm. The aromatic protons would show a different splitting pattern due to the change in substitution.

¹³C NMR Spectroscopy (Predicted based on 3,4-dimethyl-1H-indole)

The ¹³C NMR chemical shifts for 3,4-dimethyl-1H-indole are provided below as a reference for predicting the spectrum of this compound. The data was recorded in CDCl₃ at 125 MHz.

CarbonChemical Shift (δ) [ppm]
C-7a136.96
C-3a131.43
C-4126.73
C-2122.15
C-5121.95
C-6120.69
C-3112.72
C-7109.12
4-CH₃20.15
3-CH₃13.19

Table 3: ¹³C NMR Data for 3,4-dimethyl-1H-indole

For this compound, the chemical shifts of the methyl carbons and the aromatic carbons would be influenced by their respective positions on the indole ring.

Infrared (IR) Spectroscopy (Predicted)

A predicted Infrared spectrum of this compound would exhibit the following characteristic absorption bands.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch~3400Medium-Strong
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=C Stretch (Aromatic)1600-1450Medium-Strong
C-N Stretch1350-1250Medium
C-H Bend (Aromatic)900-675Strong

Table 4: Predicted IR Absorption Bands for this compound

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse sequence.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set to approximately 240 ppm, centered around 120 ppm.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, 256 to 1024 scans or more may be required depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum, perform baseline correction, and calibrate the chemical shift scale using the TMS signal. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Thin Solid Film Method

  • Sample Preparation: Dissolve a small amount of solid this compound in a volatile solvent such as methylene chloride.

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[1]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[1] A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum will show the absorbance or transmittance of infrared radiation as a function of wavenumber (cm⁻¹).

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a vacuum.[2]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M+).[2][3][4]

  • Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR Spectroscopy (1H & 13C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Guide / Whitepaper Generation Structure_Confirmation->Report

General workflow for spectroscopic analysis.

References

1H NMR and 13C NMR spectral analysis of 4,6-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,6-dimethyl-1H-indole

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into the molecular structure of compounds. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR spectral analysis is critical for structure elucidation, verification, and the assessment of purity. This technical guide provides a detailed examination of the ¹H and ¹³C NMR spectral characteristics of this compound.

Indole and its derivatives are a significant class of heterocyclic compounds that are foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules. The precise substitution pattern on the indole ring profoundly influences its chemical properties and biological activity. Therefore, unambiguous characterization of substituted indoles, such as this compound, is of paramount importance.

This guide will present a detailed summary of the expected ¹H and ¹³C NMR data for this compound, based on the analysis of closely related structures. It will also provide comprehensive experimental protocols for acquiring high-quality NMR spectra and will feature visualizations to illustrate the logical workflow of spectral analysis and the key correlations used in signal assignment.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.[1]

Sample Preparation
  • Sample Purity : Ensure the sample of this compound is of high purity. Impurities can complicate spectral analysis.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common choices for indole derivatives include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

  • Sample Concentration : Dissolve approximately 5-10 mg of the purified solid sample in about 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[1]

  • Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts of both ¹H and ¹³C nuclei to 0.00 ppm. Many deuterated solvents are now available with TMS already added.

NMR Data Acquisition

The following parameters are typical for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

  • ¹H NMR Spectroscopy :

    • Pulse Program : A standard single-pulse experiment is typically used.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Spectral Width : A spectral width of -2 to 12 ppm is generally adequate for most organic compounds.

  • ¹³C NMR Spectroscopy :

    • Pulse Program : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : A longer relaxation delay of 2-5 seconds is often necessary, especially for quaternary carbons.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • Spectral Width : A spectral width of 0 to 220 ppm is standard for ¹³C NMR.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC) :

    • COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, typically over two to three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the directly attached carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds, and is crucial for identifying quaternary carbons and piecing together molecular fragments.

Data Presentation

Table 1: ¹H NMR Data for 3,4-dimethyl-1H-indole in CDCl₃ [2]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH7.80s-
H-77.19d8.1
H-67.09t7.6
H-26.93d0.8
H-56.87d7.1
4-CH₃2.78s-
3-CH₃2.56d0.9

Table 2: ¹³C NMR Data for 3,4-dimethyl-1H-indole in CDCl₃ [2]

CarbonChemical Shift (δ, ppm)
C-7a136.96
C-3a131.43
C-4126.73
C-2122.15
C-6121.95
C-5120.69
C-3112.72
C-7109.12
4-CH₃20.15
3-CH₃13.19

Spectral Analysis and Structure Elucidation

The analysis of the NMR spectra of this compound would involve the following steps, illustrated by the workflow diagram below.

NMR_Analysis_Workflow A Obtain High-Quality 1D ¹H and ¹³C NMR Spectra B Analyze ¹H NMR: Chemical Shift, Integration, Multiplicity A->B C Analyze ¹³C NMR: Number of Signals, Chemical Shifts A->C D Perform 2D NMR: COSY, HSQC, HMBC B->D C->D E COSY: Identify ¹H-¹H Spin Systems D->E F HSQC: Correlate Protons to Directly Attached Carbons D->F G HMBC: Establish Long-Range ¹H-¹³C Correlations D->G H Integrate All Data to Assign All Signals E->H F->H G->H I Confirm Molecular Structure H->I

A logical workflow for the elucidation of molecular structures using NMR spectroscopy.

For this compound, the key steps in signal assignment would be:

  • ¹H NMR Analysis :

    • The N-H proton will appear as a broad singlet, typically downfield.

    • The aromatic protons (H-2, H-3, H-5, and H-7) will show characteristic chemical shifts and coupling patterns.

    • The two methyl groups will appear as singlets, with their chemical shifts influenced by their position on the indole ring.

  • ¹³C NMR Analysis :

    • Ten distinct carbon signals are expected: eight for the indole core and two for the methyl groups.

    • The chemical shifts of the carbons will be indicative of their electronic environment.

  • 2D NMR for Unambiguous Assignment :

    • HSQC would be used to definitively link each proton to its directly attached carbon.

    • HMBC would be crucial for identifying the quaternary carbons (C-3a, C-4, C-6, and C-7a) by observing their correlations to nearby protons. For example, the protons of the 4-CH₃ group would show HMBC correlations to C-3a, C-4, and C-5. The protons of the 6-CH₃ group would correlate with C-5, C-6, and C-7. These long-range correlations are essential for confirming the substitution pattern.

The following diagram illustrates the expected key long-range (HMBC) and through-bond (COSY) correlations for this compound.

References

Spectroscopic Analysis of 4,6-dimethyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy of 4,6-dimethyl-1H-indole. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide leverages established principles of spectroscopy and data from analogous indole derivatives to present a predictive analysis. This information is intended to support researchers in the identification, characterization, and quality control of this compound and related compounds.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to be dominated by the molecular ion peak, with characteristic fragmentation patterns arising from the indole core and its methyl substituents. The expected molecular weight of this compound (C₁₀H₁₁N) is approximately 145.20 g/mol .

Predicted Fragment Ion (m/z) Proposed Structure/Identity Relative Abundance Notes on Fragmentation
145[M]⁺ (Molecular Ion)HighThe molecular ion is expected to be prominent due to the stability of the aromatic indole ring system.
144[M-H]⁺ModerateLoss of a hydrogen radical, a common fragmentation for aromatic compounds.
130[M-CH₃]⁺HighLoss of a methyl radical is a characteristic fragmentation for methylated aromatic compounds, leading to a stable ion. This is often the base peak.
115[M-2H-HCN]⁺LowSubsequent loss of HCN from the pyrrole ring, a hallmark of indole fragmentation.
103[M-CH₃-HCN]⁺ModerateLoss of hydrogen cyanide (HCN) from the [M-CH₃]⁺ ion.
77[C₆H₅]⁺LowRepresents the benzene ring fragment.
Experimental Protocol for Mass Spectrometry

The following protocol outlines a general procedure for acquiring a mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

GC Conditions:

  • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

  • Solvent Delay: 3 minutes.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.

  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL for analysis.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The primary fragmentation pathways involve the loss of a proton or a methyl group.

Mass Spectrometry Fragmentation of this compound M This compound (m/z = 145) M_minus_H [M-H]⁺ (m/z = 144) M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ (m/z = 130) M->M_minus_CH3 - CH₃• M_minus_CH3_minus_HCN [M-CH₃-HCN]⁺ (m/z = 103) M_minus_CH3->M_minus_CH3_minus_HCN - HCN

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, C=C bonds of the aromatic rings, and C-N bonds, as well as vibrations associated with the methyl groups.

Frequency Range (cm⁻¹) Vibrational Mode Intensity Notes
3450 - 3350N-H stretchMedium, SharpCharacteristic of the indole N-H group.
3100 - 3000Aromatic C-H stretchMediumTypical for C-H bonds on the benzene and pyrrole rings.
2960 - 2850Aliphatic C-H stretchMediumAsymmetric and symmetric stretching of the methyl groups.
1620 - 1580C=C stretch (aromatic)Medium-StrongIn-plane vibrations of the benzene and pyrrole rings.
1470 - 1440C-H bend (methyl)MediumAsymmetric bending of the methyl groups.
1380 - 1365C-H bend (methyl)Weak-MediumSymmetric "umbrella" bending of the methyl groups.
1350 - 1250C-N stretchMedium-StrongStretching vibration of the C-N bond within the pyrrole ring.
850 - 750C-H out-of-plane bendStrongBending vibrations of the C-H bonds on the substituted benzene ring. The exact position can be indicative of the substitution pattern.
Experimental Protocol for IR Spectroscopy

The following protocol describes a general method for obtaining an Attenuated Total Reflectance (ATR) FT-IR spectrum of solid this compound.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

Measurement Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Apodization: Happ-Genzel.

Sample Preparation and Measurement:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

IR Spectroscopy Analysis Workflow

The process of analyzing the IR spectrum of this compound involves a systematic comparison of the observed absorption bands with known characteristic frequencies for different functional groups.

IR Spectroscopy Analysis Workflow Start Acquire IR Spectrum Region1 High Frequency Region (4000-2500 cm⁻¹) Start->Region1 Region2 Double Bond Region (2500-1500 cm⁻¹) Start->Region2 Region3 Fingerprint Region (1500-400 cm⁻¹) Start->Region3 Analysis1 Identify N-H and C-H stretches Region1->Analysis1 Analysis2 Identify C=C aromatic stretches Region2->Analysis2 Analysis3 Identify C-N stretches and C-H bends Region3->Analysis3 Conclusion Correlate peaks with This compound structure Analysis1->Conclusion Analysis2->Conclusion Analysis3->Conclusion

Caption: A logical workflow for the analysis of an IR spectrum of this compound.

This guide provides a foundational understanding of the expected mass spectrometric and IR spectroscopic features of this compound. Experimental verification is recommended to confirm these predictions. The provided protocols offer a starting point for developing robust analytical methods for this compound.

An In-depth Technical Guide to the Solubility and Stability of 4,6-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4,6-dimethyl-1H-indole. Due to the limited publicly available data for this specific molecule, this guide also incorporates data from closely related indole derivatives to provide a predictive assessment of its physicochemical properties. Detailed experimental protocols for determining solubility and stability are also included to facilitate further research.

Physicochemical Properties of this compound

This compound is an aromatic heterocyclic organic compound. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring, with methyl groups substituted at the 4 and 6 positions. The presence of the indole nucleus and the lipophilic methyl groups are key determinants of its solubility and stability profile.

Solubility Profile

Indole itself has low solubility in water (approximately 1.9 g/L at 20°C) and is soluble in polar organic solvents.[1] The addition of two methyl groups to the benzene ring of the indole core in this compound is expected to increase its lipophilicity and, consequently, decrease its aqueous solubility while enhancing its solubility in non-polar organic solvents.

For a related compound, 2,3-dimethyl-1H-indole, it is reported to have limited solubility in water and is more soluble in non-polar solvents like hexane and toluene.[2] It is anticipated that this compound will exhibit similar behavior.

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterVery LowThe non-polar dimethylated indole structure is expected to have limited favorable interactions with water molecules.
MethanolModerate to HighThe alcohol can act as a hydrogen bond donor and acceptor, facilitating dissolution of the indole.
EthanolModerate to HighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities should allow for good solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor and its high polarity can effectively solvate the indole moiety.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent capable of strong intermolecular interactions.
Acetonitrile (ACN)ModerateThe polar nature of acetonitrile suggests a moderate level of solubility.
Non-Polar Dichloromethane (DCM)HighThe overall non-polar character of the molecule should allow for high solubility in this common organic solvent.
TolueneHighThe aromatic nature of toluene can have favorable π-stacking interactions with the indole ring system, leading to good solubility.
HexanesModerate to HighAs a highly non-polar solvent, hexanes are expected to effectively solvate the lipophilic this compound.
Stability Profile

Specific stability data for this compound is not extensively documented. However, indole and its derivatives are generally stable under standard laboratory conditions. A Safety Data Sheet for the related compound, this compound-2,3-dione, indicates that it is stable under recommended storage conditions.[3] This suggests that the this compound core is not inherently unstable.

Key factors that can influence the stability of indole derivatives include:

  • Oxidation: The electron-rich pyrrole ring of the indole nucleus can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light.

  • Acid/Base Conditions: While generally stable, extreme pH conditions can lead to degradation. The NH proton of the indole ring is weakly acidic.

  • Temperature: As with most organic molecules, elevated temperatures can lead to thermal decomposition.

  • Light: Photodegradation can occur, and it is advisable to store indole derivatives in amber vials or protected from light.

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

    • Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. A time-course study can be performed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in units such as mg/mL or mol/L.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies are typically conducted under conditions more severe than accelerated stability testing.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products. A mass spectrometer coupled to the HPLC (LC-MS) can be used to identify the degradation products.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Characterize the major degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates the general workflow for the experimental determination of the solubility and stability of this compound.

G cluster_0 Solubility Assessment cluster_1 Stability Assessment (Forced Degradation) prep_sol Prepare Saturated Solutions (Excess Compound in Solvent) equil Equilibrate (e.g., 24-72h at 25°C) prep_sol->equil sample_sol Sample and Filter Supernatant equil->sample_sol quant_sol Quantify by HPLC sample_sol->quant_sol calc_sol Calculate Solubility quant_sol->calc_sol final_data Solubility & Stability Data calc_sol->final_data prep_stab Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stab->stress sample_stab Sample at Time Points stress->sample_stab quant_stab Analyze by Stability-Indicating HPLC-MS sample_stab->quant_stab eval_stab Evaluate Degradation Profile quant_stab->eval_stab eval_stab->final_data compound This compound compound->prep_sol Input compound->prep_stab Input

Caption: Workflow for determining the solubility and stability of this compound.

Biological Context and Potential Applications

While no specific signaling pathway has been directly attributed to this compound in the literature, the indole scaffold is a well-known pharmacophore with a wide range of biological activities. Indole itself acts as a signaling molecule in bacteria, regulating processes such as biofilm formation, drug resistance, and virulence.

Derivatives of this compound have shown promise in drug discovery. For instance, N-cyclohexyl-4,6-dimethyl-1H-indole-2-carboxamide has been identified as a potential anti-tuberculosis agent.[4] This suggests that the this compound core may be a valuable starting point for the development of new therapeutics. The solubility and stability data for this core structure are therefore critical for any drug development program.

Logical Relationship for Drug Discovery Application

The diagram below illustrates the logical progression from the core compound to a potential drug candidate, highlighting the importance of its physicochemical properties.

G start This compound (Core Scaffold) physchem Determine Physicochemical Properties (Solubility, Stability) start->physchem sar Structure-Activity Relationship (SAR) and Lead Optimization physchem->sar Informs Formulation & Dosing preclinical Preclinical Development (In vivo efficacy, PK/PD, Toxicology) sar->preclinical Identifies Lead Candidates clinical Clinical Trials preclinical->clinical

Caption: Logical workflow for the development of drugs based on the this compound scaffold.

References

Electronic Properties of the 4,6-Dimethyl-1H-Indole Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the electronic properties of the 4,6-dimethyl-1H-indole ring system is limited in publicly available literature. This guide synthesizes information from studies on the parent indole molecule and its other methylated derivatives to provide a comprehensive overview of its expected electronic characteristics and the methodologies for their determination.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] The strategic placement of methyl groups on the indole ring, as in the this compound system, can significantly modulate its electronic structure, thereby influencing its reactivity, photophysical behavior, and biological interactions.[3] Understanding these electronic properties is paramount for the rational design of novel therapeutics and functional organic materials. This technical guide provides an in-depth exploration of the core electronic features of the this compound ring system, detailed experimental protocols for their characterization, and an illustrative representation of its potential role in biological signaling pathways.

Core Electronic Properties

The electronic properties of the this compound ring system are governed by the aromatic pyrrole-fused benzene ring. The introduction of two electron-donating methyl groups at the 4 and 6 positions is expected to increase the electron density of the aromatic system, thereby influencing its frontier molecular orbitals and electrochemical behavior.

Frontier Molecular Orbitals (HOMO & LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electron-donating and electron-accepting capabilities of a molecule, respectively. For indole and its derivatives, the HOMO is typically distributed over the entire ring system, with significant contributions from the C2-C3 bond of the pyrrole ring, while the LUMO is also delocalized across the bicyclic structure.[4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy of the lowest electronic transition.[5]

The methyl groups at positions 4 and 6 are anticipated to raise the energy of the HOMO due to their positive inductive effect, leading to a smaller HOMO-LUMO gap compared to the parent indole.[3] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[4]

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Value/TrendInfluence of Methyl Groups
HOMO EnergyHigher than indoleElectron-donating effect increases electron density
LUMO EnergySlightly altered compared to indoleLess pronounced effect compared to HOMO
HOMO-LUMO GapSmaller than indoleIncreased reactivity and red-shifted absorption
Spectroscopic Properties

2.2.1 UV-Vis Absorption Spectroscopy

Indole and its derivatives typically exhibit two main absorption bands in the ultraviolet region, corresponding to π-π* transitions. The introduction of methyl groups is expected to cause a bathochromic (red) shift in the absorption maxima due to the destabilization of the HOMO.

2.2.2 Fluorescence Spectroscopy

Many indole derivatives are fluorescent, and their emission properties are sensitive to the local environment. The fluorescence emission of this compound is expected to be influenced by the nature of the solvent.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic ParameterExpected Range/ObservationNotes
Absorption Maximum (λmax)Red-shifted compared to indoleDue to the electron-donating nature of methyl groups.
Molar Absorptivity (ε)High, typical for aromatic systemsIndicates strong absorption of light.
Emission Maximum (λem)Solvent-dependentStokes shift is expected.
Quantum Yield (ΦF)Moderate to highDependent on solvent and temperature.
Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules. The electron-rich nature of the this compound ring system suggests it will be susceptible to oxidation. The methyl groups are expected to lower the oxidation potential compared to unsubstituted indole.

Table 3: Predicted Electrochemical Data for this compound

Electrochemical ParameterPredicted Value/TrendImplication
Oxidation Potential (Eox)Lower than indoleEasier to remove an electron from the HOMO.
Reduction Potential (Ered)More negative than indoleMore difficult to add an electron to the LUMO.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the electronic properties of the this compound ring system.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a UV-grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). From the stock solution, prepare a series of dilutions of varying concentrations.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Sample Measurement: Record the absorbance spectra of the prepared solutions of this compound over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration at λmax. The molar absorptivity (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.[6][7]

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Prep Prepare Stock & Dilutions Blank Run Blank (Solvent) Prep->Blank Use same solvent Sample Run Sample Solutions Blank->Sample Spectrum Obtain Absorbance Spectrum Sample->Spectrum Beer Plot Beer-Lambert Graph Spectrum->Beer Calc Calculate λmax & ε Beer->Calc

Figure 1: Workflow for UV-Vis Spectroscopy.
Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[8]

  • Instrumentation: Use a spectrofluorometer.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (determined from a preliminary scan) and scan the excitation monochromator over a range of wavelengths.

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (determined from UV-Vis spectroscopy) and scan the emission monochromator.[9]

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[10]

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measure Spectral Measurement cluster_analysis Quantum Yield Prep Prepare Dilute Solution (Abs < 0.1) Excite Record Excitation Spectrum Prep->Excite Emit Record Emission Spectrum Prep->Emit Standard Measure Standard Emit->Standard Calculate Calculate Quantum Yield Standard->Calculate

Figure 2: Workflow for Fluorescence Spectroscopy.
Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of this compound.

Methodology:

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes. Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial value.[12]

  • Data Analysis: Identify the anodic and cathodic peak potentials. The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as the average of the anodic and cathodic peak potentials for a reversible process.

CV_Workflow cluster_setup Setup cluster_measure Measurement cluster_analysis Data Analysis Cell Assemble 3-Electrode Cell Deoxygenate Deoxygenate Solution Cell->Deoxygenate Solution Prepare Analyte Solution with Electrolyte Solution->Deoxygenate Scan Run Potential Scan Deoxygenate->Scan Voltammogram Obtain Cyclic Voltammogram Scan->Voltammogram Potentials Determine Redox Potentials Voltammogram->Potentials

Figure 3: Workflow for Cyclic Voltammetry.

Potential Role in Biological Signaling

Indole and its derivatives are known to act as signaling molecules in various biological systems.[13] They can interact with a range of biological targets, including receptors and enzymes. For example, many indole-containing compounds are known to interact with protein kinases, which are key regulators of cellular signaling pathways.[14]

The diagram below illustrates a hypothetical signaling pathway where a this compound derivative could act as an inhibitor of a protein kinase cascade, a common mechanism of action for indole-based drugs.[1]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PK1 Protein Kinase 1 Receptor->PK1 Activation PK2 Protein Kinase 2 PK1->PK2 Phosphorylation PK3 Protein Kinase 3 PK2->PK3 Phosphorylation TF Transcription Factor PK3->TF Activation Gene Gene Expression TF->Gene Regulation Indole This compound Derivative Indole->PK2 Inhibition Response Cellular Response Gene->Response

Figure 4: Hypothetical Protein Kinase Inhibition Pathway.

Conclusion

The this compound ring system represents a valuable scaffold with tunable electronic properties. The presence of electron-donating methyl groups is predicted to enhance its electron density, leading to a smaller HOMO-LUMO gap, red-shifted absorption and emission spectra, and a lower oxidation potential compared to the parent indole. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these properties. A deeper understanding of the electronic landscape of this and related indole derivatives will undoubtedly accelerate the development of novel and effective molecules for a wide range of applications in medicine and materials science.

References

Potential Biological Activity of 4,6-dimethyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 4,6-dimethyl-1H-indole is limited in publicly available scientific literature. This guide, therefore, provides an in-depth overview of the potential biological activities of this molecule based on the known pharmacological profiles of structurally related indole derivatives and the broader indole scaffold. The experimental protocols and potential mechanisms described are general and would require specific adaptation and validation for this compound.

Introduction

The indole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The substitution pattern on the indole ring plays a crucial role in determining the specific pharmacological profile of the resulting derivative. This guide focuses on the potential biological activities of this compound, a specific isomer of dimethyl-substituted indole. While direct studies are scarce, research on related analogs, such as dimethoxy-indole derivatives, provides valuable insights into its potential as a therapeutic agent.

Potential Biological Activities

Based on the activities of structurally similar compounds and the general indole scaffold, this compound is a candidate for investigation in several therapeutic areas.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents.[2][3] They can induce anti-tumor activity through various mechanisms, including the inhibition of key enzymes like epidermal growth factor receptors (EGFR), histone deacetylases (HDACs), kinases, and DNA-topoisomerases, as well as the disruption of tubulin polymerization.[2]

Structurally related 4,6-dimethoxy-1H-indole derivatives have demonstrated anticancer activity.[4][5] For instance, certain derivatives of this compound have shown strong activity against the MCF-7 breast cancer cell line, with IC50 values in the micromolar range.[4] This suggests that this compound could also possess antiproliferative properties. The methyl groups at the 4 and 6 positions may influence the compound's lipophilicity and steric interactions with biological targets, potentially modulating its anticancer efficacy.

Antimicrobial Activity

The indole scaffold is a common feature in compounds with antimicrobial properties.[1][6] Derivatives of indole have shown activity against a range of bacterial and fungal pathogens.[7] For example, new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against Candida species.[7]

The investigation of 4,6-dimethoxy-1H-indole derivatives has also revealed antibacterial properties.[4][5] This suggests that this compound could be a valuable starting point for the development of new antimicrobial agents. The specific substitution pattern of the dimethyl groups would likely influence the spectrum and potency of its antimicrobial action.

Anti-inflammatory Activity

Indole derivatives have a long history as anti-inflammatory agents, with indomethacin being a well-known example of a non-steroidal anti-inflammatory drug (NSAID) built on an indole core.[8] The anti-inflammatory effects of indole compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[8]

Recent studies on indole derivatives continue to explore their anti-inflammatory potential. For instance, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 cells.[9] Given the established role of the indole nucleus in modulating inflammatory pathways, this compound warrants investigation for its potential anti-inflammatory effects.

Quantitative Data Summary

As direct quantitative data for this compound is not available, the following table summarizes data for a structurally related compound, 4,6-dimethoxy-1H-indole derivatives , to provide a preliminary indication of potential potency.

Compound ClassBiological ActivityCell Line/OrganismPotency (IC50/MIC)Reference
4,6-dimethoxy-1H-indole DerivativesAnticancerMCF-731.06 - 51.23 µg/mL[4]
4,6-dimethoxy-1H-indole DerivativesAntibacterialVarious strainsNot specified[4]

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of a novel compound like this compound would need to be optimized. Below is a general protocol for a common in vitro assay for anticancer activity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute with the cell culture medium to the final desired concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a fresh solution of MTT (e.g., 5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate the plates for a few hours to allow the formation of formazan crystals. Then, dissolve the formazan crystals by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[10]

Visualizations

General Workflow for Novel Compound Bioactivity Screening

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of a novel compound such as this compound.

G A Synthesis & Characterization of this compound B Primary In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) A->B C Hit Identification (Active Compound) B->C D Dose-Response Studies (IC50/EC50 Determination) C->D E Secondary Assays (Mechanism of Action Studies) D->E F In Vivo Studies (Animal Models) E->F G Lead Optimization F->G

Caption: A generalized workflow for the discovery of bioactive compounds.

Potential Anti-inflammatory Signaling Pathway

Given that many indole derivatives exhibit anti-inflammatory properties by inhibiting the NF-κB pathway, the following diagram illustrates this potential mechanism of action.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Genes Induces Transcription Compound This compound (Hypothesized) Compound->IKK Inhibits?

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on the indole scaffold and its derivatives strongly suggests its potential as a valuable lead compound in drug discovery. Preliminary insights from structurally related dimethoxy-indoles point towards potential anticancer and antimicrobial activities. Furthermore, the well-established anti-inflammatory properties of many indole-containing molecules suggest this is another promising avenue for investigation. Future research involving the synthesis and systematic biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The experimental frameworks and potential mechanisms outlined in this guide provide a foundation for such future studies.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 4,6-Dimethyl-1H-indole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,6-dimethyl-1H-indole as a versatile building block in the construction of biologically active molecules. The strategic placement of methyl groups at the 4 and 6 positions of the indole scaffold influences its reactivity and provides a unique template for the design of novel therapeutic agents. This document details key synthetic transformations, including the Pictet-Spengler and Mannich reactions, and outlines the synthesis of derivatives with potential antimicrobial and anticancer activities.

Synthesis of Bioactive β-Carboline Derivatives via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that condenses a tryptamine derivative with an aldehyde or ketone to form a tetrahydro-β-carboline. This scaffold is a core structural motif in numerous alkaloids with a wide range of pharmacological properties. Derivatives of this compound can be utilized in this reaction to synthesize novel β-carbolines with potential as antimicrobial and anticancer agents.

General Experimental Workflow for Pictet-Spengler Reaction

The synthesis of 1-substituted-4,6-dimethyl-tetrahydro-β-carbolines from 4,6-dimethyltryptamine and various aldehydes follows a well-established protocol. The general workflow is depicted below.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis Start Dissolve 4,6-dimethyltryptamine in an appropriate solvent (e.g., CH2Cl2) Add_Aldehyde Add aldehyde (1.0-1.2 eq.) dropwise at room temperature Start->Add_Aldehyde Add_Catalyst Add acid catalyst (e.g., TFA) Add_Aldehyde->Add_Catalyst Heat Stir at desired temperature (RT to reflux) for 1-24h Add_Catalyst->Heat Monitor Monitor reaction progress by TLC Heat->Monitor Quench Cool to RT and quench (e.g., with NaHCO3 solution) Monitor->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry organic layer (e.g., over Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize by NMR, MS, IR Purify->Characterize

Caption: General workflow for the Pictet-Spengler synthesis of β-carbolines.

Experimental Protocol: Synthesis of 1-Aryl-4,6-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoles

This protocol describes the synthesis of 1-aryl-substituted tetrahydro-β-carbolines starting from 4,6-dimethyltryptamine.

Materials:

  • 4,6-Dimethyltryptamine

  • Substituted benzaldehyde (e.g., p-nitrobenzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve 4,6-dimethyltryptamine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add the substituted benzaldehyde (1.1 mmol) at room temperature.

  • Add trifluoroacetic acid (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-aryl-4,6-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.

Expected Yield and Characterization:

Yields for this reaction are typically in the range of 70-90%, depending on the specific aldehyde used. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

CompoundAldehydeYield (%)Spectroscopic Data Highlights
1-(4-Nitrophenyl)-4,6-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indolep-Nitrobenzaldehyde~85%¹H NMR: Characteristic signals for the aromatic protons of the indole and nitrophenyl rings, a singlet for the C1-proton, and signals for the methyl and methylene groups of the tetrahydro-β-carboline core. MS (ESI): [M+H]⁺ corresponding to the calculated molecular weight.

Synthesis of Mannich Bases of this compound

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a secondary amine. This reaction is a versatile method for the aminomethylation of indoles, primarily at the C3 position, to generate 'gramine' analogs. These Mannich bases are valuable intermediates for further synthetic transformations and often exhibit biological activity themselves.

General Experimental Workflow for Mannich Reaction

The synthesis of 3-(dialkylaminomethyl)-4,6-dimethyl-1H-indoles follows a straightforward procedure as outlined below.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis Start Prepare a solution of the secondary amine and formaldehyde in a suitable solvent (e.g., ethanol) Add_Indole Add this compound to the cooled solution Start->Add_Indole Stir Stir at room temperature or with gentle heating Add_Indole->Stir Monitor Monitor reaction progress by TLC Stir->Monitor Concentrate Concentrate the reaction mixture in vacuo Monitor->Concentrate Extract Partition between an organic solvent and water Concentrate->Extract Dry Dry the organic layer and concentrate Extract->Dry Purify Purify by crystallization or chromatography Dry->Purify Characterize Characterize by NMR, MS, IR Purify->Characterize

Caption: General workflow for the Mannich reaction of this compound.

Experimental Protocol: Synthesis of 3-(Piperidin-1-ylmethyl)-4,6-dimethyl-1H-indole

This protocol details the synthesis of a representative Mannich base from this compound.

Materials:

  • This compound

  • Piperidine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine piperidine (1.2 mmol) and formaldehyde (1.2 mmol) in ethanol (10 mL) and cool the mixture in an ice bath.

  • To this cooled solution, add a solution of this compound (1.0 mmol) in ethanol (5 mL) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (30 mL) and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Yield and Characterization:

The Mannich reaction with indoles generally proceeds with good to excellent yields.

CompoundSecondary AmineYield (%)Spectroscopic Data Highlights
3-(Piperidin-1-ylmethyl)-4,6-dimethyl-1H-indolePiperidine>80%¹H NMR: A characteristic singlet for the benzylic methylene protons (CH₂-N), signals for the piperidine ring protons, and the aromatic protons of the indole core. The indole NH proton will also be present. ¹³C NMR: Resonances corresponding to the aminomethyl group and the carbons of the indole and piperidine rings. MS (ESI): [M+H]⁺ peak confirming the molecular weight.

Biological Activities of this compound Derivatives

Derivatives of this compound are of significant interest due to their potential biological activities. The incorporation of this scaffold into more complex molecules can lead to compounds with antimicrobial and anticancer properties.

Antimicrobial Activity

β-Carboline derivatives synthesized from 4,6-dimethyltryptamine have the potential to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action for β-carbolines often involves intercalation into DNA, which disrupts DNA replication and transcription, leading to cell death.

Anticancer Activity

The β-carboline scaffold is a well-known pharmacophore in the design of anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms, including:

  • DNA Intercalation: The planar tricyclic ring system of β-carbolines can insert between the base pairs of DNA, leading to conformational changes that interfere with the function of DNA-binding proteins like topoisomerases.

  • Enzyme Inhibition: β-Carboline derivatives have been shown to inhibit various enzymes crucial for cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and topoisomerases. Inhibition of these enzymes leads to cell cycle arrest and apoptosis.

The potential mechanism of action of β-carboline derivatives as anticancer agents is illustrated below.

G cluster_drug β-Carboline Derivative cluster_targets Cellular Targets cluster_effects Cellular Effects Drug 4,6-Dimethyl-β-carboline DNA DNA Drug->DNA Intercalation Enzymes Topoisomerases, Cyclin-Dependent Kinases (CDKs) Drug->Enzymes Inhibition DNA_Damage DNA Damage & Replication Stress DNA->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential anticancer mechanism of β-carboline derivatives.

Quantitative Data on Biological Activity:

While specific IC₅₀ or MIC values for derivatives of this compound are not extensively reported in the literature, related β-carboline compounds have shown potent activity. For example, certain synthetic β-carbolines have demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines and MIC values against pathogenic bacteria.[1][2] Further screening of 4,6-dimethyl-β-carboline derivatives is warranted to determine their specific potency.

Derivative ClassBiological ActivityTarget Cell Lines / OrganismsReported Activity Range (for related compounds)
β-CarbolinesAnticancerVarious human cancer cell lines (e.g., HeLa, MCF-7)IC₅₀: 0.5 - 50 µM[1]
β-CarbolinesAntimicrobialStaphylococcus aureus, Escherichia coliMIC: 1 - 100 µg/mL[2]
Mannich BasesAnticancerVarious human cancer cell linesIC₅₀: 1 - 20 µM[3]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. The protocols outlined in these application notes for the Pictet-Spengler and Mannich reactions provide robust methods for accessing novel β-carboline and gramine-type derivatives. The established biological activities of these classes of compounds, coupled with the unique substitution pattern of the 4,6-dimethyl-indole core, make this an attractive scaffold for further investigation by researchers and professionals in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for the N1-Functionalization of 4,6-Dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,6-dimethyl-1H-indole scaffold is a crucial heterocyclic motif in medicinal chemistry and materials science. Functionalization at the N1 position allows for the modulation of steric and electronic properties, significantly impacting the biological activity and material characteristics of the resulting compounds. These application notes provide an overview and detailed protocols for common N1-functionalization reactions, including alkylation, arylation, acylation, and sulfonylation.

N1-Alkylation of this compound

Application Note:

N1-alkylation of indoles is a fundamental transformation for the synthesis of a wide range of biologically active molecules.[1] Traditional methods often involve the use of a strong base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide.[2][3] Common bases include sodium hydride (NaH) in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).[2][3] These conditions generally provide high yields and excellent selectivity for N-alkylation over C-alkylation.[2] More recent advancements include metal-free reductive alkylation using aldehydes as the alkylating agent and a silane reductant, offering a milder alternative.[4] Copper-catalyzed methods have also been developed for the N-alkylation of indoles using N-tosylhydrazones.[1] The choice of method often depends on the desired substrate scope and functional group tolerance.

Quantitative Data for N1-Alkylation of Indoles:

While specific data for this compound is not extensively available in the provided results, the following table summarizes typical conditions and yields for the N-alkylation of substituted indoles, which are expected to be applicable.

EntryAlkylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1Benzyl BromideNaHDMFRT1~84-91[2]
2Methyl 2-(bromomethyl)-4-chlorobenzoateNaH (60% in oil)DMF0 to RT2Not specified[3]
3Various AldehydesEt3SiH / Brønsted AcidDioxane801260-95[4]
4N-TosylhydrazonesCuI / P(p-tolyl)3 / KOHDioxane1001265-92[1]

Experimental Protocol: N1-Benzylation using Sodium Hydride

This protocol is adapted from classical N-alkylation procedures.[2][3]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add anhydrous DMF to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add benzyl bromide (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates completion.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N1-benzyl-4,6-dimethyl-1H-indole.

Workflow for N1-Alkylation:

N_Alkylation_Workflow indole This compound deprotonation Deprotonation (Indole Anion Formation) indole->deprotonation base Base (e.g., NaH) in Anhydrous Solvent (DMF) base->deprotonation substitution Nucleophilic Substitution deprotonation->substitution alkyl_halide Alkyl Halide (e.g., Benzyl Bromide) alkyl_halide->substitution workup Aqueous Workup & Extraction substitution->workup purification Purification (Chromatography) workup->purification product N1-Alkylated Indole purification->product

Caption: General workflow for the N1-alkylation of this compound.

N1-Arylation of this compound

Application Note:

The N-arylation of indoles is a pivotal reaction in the synthesis of pharmaceuticals and organic materials.[5] Prominent methods include the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[5][6][7] The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[6][8] This reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[6][9] The choice of ligand and base is critical for achieving high yields, especially with challenging substrates.[6]

Quantitative Data for N1-Arylation of Indoles:

The following table presents representative data for the N-arylation of indoles using palladium-catalyzed methods, which can be adapted for this compound.

EntryAryl HalideCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromotoluenePd₂(dba)₃XPhosNaOtBuToluene1001285-95[9]
24-ChlorobenzonitrilePd₂(dba)₃RuPhosK₃PO₄1,4-Dioxane1102470-85[9]
32-IodopyridinePd(OAc)₂BINAPCs₂CO₃Toluene1001875-90[9]
4Aryl Iodides/BromidesCuIN,N'-dimethylethylenediamineK₂CO₃Dioxane11024High Yields[7]

Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is a general guideline for the N-arylation of indoles.[8][9]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), and the base (1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent to the Schlenk tube.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-aryl-4,6-dimethyl-1H-indole.

Workflow for N1-Arylation:

N_Arylation_Workflow reagents This compound Aryl Halide Base reaction_setup Combine Reagents in Anhydrous Solvent under Inert Atmosphere reagents->reaction_setup catalyst Pd Catalyst Phosphine Ligand catalyst->reaction_setup heating Heat Reaction (80-110 °C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Chromatography) workup->purification product N1-Arylated Indole purification->product

Caption: General workflow for the Buchwald-Hartwig N-arylation.

N1-Acylation of this compound

Application Note:

N-acylated indoles are important intermediates in organic synthesis and are present in many pharmaceutical compounds.[10][11] The acylation of indoles can be challenging due to the competing reactivity at the C3 position.[10] Chemoselective N-acylation is often achieved using reactive acylating agents like acyl chlorides in the presence of a base.[12] A milder and highly chemoselective method utilizes thioesters as a stable acyl source with a base like cesium carbonate (Cs₂CO₃) at elevated temperatures.[10][13] This method shows good functional group tolerance.[11] Another approach involves the direct acylation with carboxylic acids catalyzed by boric acid, offering an economical alternative.[12]

Quantitative Data for N1-Acylation of Indoles:

The table below summarizes conditions for the N-acylation of substituted indoles.

EntryAcylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1S-methyl butanethioateCs₂CO₃Xylene14012~62 (for 3-methylindole)[10][13]
2Various ThioestersCs₂CO₃Xylene1401255-88[10][13]
3Carboxylic AcidsBoric AcidMesityleneReflux4852-82[12]
4Acyl ChloridesNaOH / TBHS (Phase Transfer)CH₂Cl₂RT-High Yields[12]

Experimental Protocol: N1-Acylation using Thioesters

This protocol is based on the method developed for the chemoselective N-acylation of indoles.[10][13]

Materials:

  • This compound

  • Thioester (e.g., S-methyl butanethioate)

  • Cesium carbonate (Cs₂CO₃)

  • Xylene

  • Reaction tube or flask suitable for high temperatures

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction tube, add this compound (1.0 equiv), the thioester (3.0 equiv), and cesium carbonate (3.0 equiv).

  • Add xylene as the solvent.

  • Seal the tube and heat the reaction mixture to 140 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N1-acyl-4,6-dimethyl-1H-indole.

Workflow for N1-Acylation:

N_Acylation_Workflow reagents This compound Thioester Base (Cs₂CO₃) reaction_setup Combine Reagents in Solvent (Xylene) reagents->reaction_setup heating Heat Reaction (140 °C) reaction_setup->heating workup Filtration & Aqueous Workup heating->workup purification Purification (Chromatography) workup->purification product N1-Acylated Indole purification->product N_Sulfonylation_Workflow indole This compound deprotonation Deprotonation (Indole Anion Formation) indole->deprotonation base Base (e.g., NaH) in Anhydrous Solvent (THF) base->deprotonation sulfonylation N-Sulfonylation deprotonation->sulfonylation sulfonyl_chloride Sulfonyl Chloride sulfonyl_chloride->sulfonylation workup Aqueous Workup & Extraction sulfonylation->workup purification Purification (Chromatography) workup->purification product N1-Sulfonylated Indole purification->product

References

Application Notes and Protocols for Electrophilic Substitution Reactions of 4,6-Dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the principal electrophilic substitution reactions of 4,6-dimethyl-1H-indole. Due to the limited availability of published data specifically for this substrate, the protocols provided are based on well-established procedures for indole and closely related methylated analogues. The quantitative data presented is derived from these analogous systems to provide a predictive framework for reaction outcomes.

Introduction: Reactivity of this compound

The indole nucleus is a π-excessive aromatic heterocycle, making it highly reactive towards electrophiles. The site of electrophilic attack is predominantly the C3 position of the pyrrole ring, as the resulting cationic intermediate (σ-complex) can be stabilized by the nitrogen lone pair without disrupting the aromaticity of the benzene ring.

The presence of electron-donating methyl groups at the C4 and C6 positions in this compound further increases the electron density of the entire ring system, enhancing its nucleophilicity and reactivity towards electrophiles compared to unsubstituted indole. The primary site of substitution remains the C3 position. If the C3 position is blocked, substitution may occur at C2 or on the benzenoid ring, though this typically requires more forcing conditions.

Caption: General mechanism for C3 electrophilic substitution.

Vilsmeier-Haack Formylation

Application Note: The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl (-CHO) group onto electron-rich heterocycles. For this compound, this reaction is expected to proceed regioselectively at the C3 position to yield this compound-3-carboxaldehyde, a crucial intermediate for the synthesis of tryptamine analogues, pharmaceuticals, and other complex heterocyclic structures. The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]

Data Presentation: Vilsmeier-Haack Formylation of Analogous Indoles

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
6-Methylindole-2-carboxylatePOCl₃, DMFNot specifiedNot specified79[3]

Experimental Protocol

  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0-5 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at this temperature for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with Indole: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice (~10 g for every 1 g of indole).

  • Hydrolysis: Add a 30% aqueous sodium hydroxide solution dropwise to the mixture with vigorous stirring until it becomes strongly alkaline (pH > 12). This step hydrolyzes the intermediate iminium salt to the aldehyde. The product often precipitates during this step.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound-3-carboxaldehyde.

G Workflow for Vilsmeier-Haack Formylation reagent 1. Vilsmeier Reagent Formation (POCl₃ + DMF @ 0-10°C) addition 2. Substrate Addition (4,6-Dimethylindole in DMF) reagent->addition Dropwise reaction 3. Reaction (Heat to 40-50°C, 2-4h) addition->reaction workup 4. Quenching & Hydrolysis (Pour on ice, add NaOH) reaction->workup TLC Monitoring isolation 5. Isolation (Filter precipitate) workup->isolation purification 6. Purification (Recrystallization) isolation->purification product Final Product: This compound-3-carboxaldehyde purification->product

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Mannich Reaction

Application Note: The Mannich reaction is a three-component condensation that introduces an aminomethyl group to the C3 position of the indole ring.[4] It typically involves an active hydrogen compound (this compound), formaldehyde, and a secondary amine (e.g., dimethylamine or morpholine).[5][6] The product, a "Mannich base" such as 3-(dimethylaminomethyl)-4,6-dimethyl-1H-indole (a gramine analogue), is a highly valuable synthetic intermediate. The aminomethyl group is an excellent leaving group, allowing for subsequent nucleophilic substitution to introduce a wide variety of functionalities at the C3 position.

Data Presentation: Mannich Reaction of Unsubstituted Indole

AmineAldehydeSolventTemperatureYield (%)
DimethylamineFormaldehydeAcetic AcidRoom Temp>90
DimethylamineFormaldehydeWater, Heat93

Experimental Protocol

  • Reagent Preparation: In a round-bottom flask, prepare a solution of the secondary amine (e.g., 40% aqueous dimethylamine, 1.5 equivalents) and 37% aqueous formaldehyde (1.2 equivalents). Cool this mixture in an ice bath to 0-5 °C.

  • Reaction with Indole: In a separate flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Addition: Slowly add the cold amine/formaldehyde solution to the indole solution with vigorous stirring, maintaining the temperature below 20 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The product may precipitate from the solution.

  • Work-up: Pour the reaction mixture into a beaker containing ice water and basify by the slow addition of concentrated sodium hydroxide solution until pH 10-12 is reached.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash extensively with cold water. Alternatively, if no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the crude solid or the combined organic extracts (over anhydrous Na₂SO₄). Purify the crude product by recrystallization (e.g., from acetone or ethanol) or by column chromatography on silica gel.

G Logical Flow of the Mannich Reaction cluster_0 Electrophile Generation cluster_1 Electrophilic Attack Amine Secondary Amine (e.g., Me₂NH) Iminium Eschenmoser's Salt Precursor [CH₂=NMe₂]⁺ Amine->Iminium Aldehyde Formaldehyde (CH₂O) Aldehyde->Iminium Indole This compound (Nucleophile) Iminium->Indole Reaction Product Mannich Base (C3-Aminomethylated Indole) Indole->Product

Caption: Key steps in the Mannich aminomethylation of indole.

Friedel-Crafts Acylation

Application Note: Friedel-Crafts acylation introduces an acyl group, typically at the C3 position of the indole ring, to produce 3-acylindoles. These ketones are versatile intermediates in drug discovery. Traditional Friedel-Crafts conditions using strong Lewis acids like AlCl₃ can lead to polymerization and decomposition of the acid-sensitive indole nucleus.[7] Milder, more effective methods have been developed using dialkylaluminum chlorides (e.g., Et₂AlCl) or by reacting the indole with an acid anhydride.[7]

Data Presentation: Friedel-Crafts Acylation of Unsubstituted Indole (Analogous Systems)

Acylating AgentCatalyst / ConditionsYield (%)Reference
Acetyl ChlorideEt₂AlCl, CH₂Cl₂86[7]
Benzoyl ChlorideMe₂AlCl, CH₂Cl₂91[7]
Acetic AnhydrideNo catalyst, heatModerateGeneral Knowledge
Acetyl ChlorideAlCl₃Decomposition[7]

Experimental Protocol (Using Diethylaluminum Chloride)

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the solution to 0 °C. Add a solution of diethylaluminum chloride (Et₂AlCl, 1.1 equivalents, typically as a 1.0 M solution in hexanes) dropwise. Stir for 15-20 minutes at 0 °C.

  • Acylating Agent Addition: Add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow, careful addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure 3-acyl-4,6-dimethyl-1H-indole.

Nitration

Application Note: The nitration of indoles is notoriously difficult. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are strongly acidic and cause immediate polymerization and degradation of the indole ring.[8] To achieve successful nitration, milder, non-acidic conditions are essential. A practical method involves the in situ generation of trifluoroacetyl nitrate from an ammonium nitrate salt and trifluoroacetic anhydride.[9] This reagent is an effective electrophilic nitrating agent that regioselectively nitrates indoles at the C3 position under neutral conditions, affording 3-nitroindoles.

Data Presentation: Nitration of Substituted Indoles with CF₃COONO₂ (Analogous Systems)

SubstrateConditionsYield (%)Reference
1-Boc-Indole(CH₃)₄NNO₃, (CF₃CO)₂OHigh[9]
5-Bromo-1-Boc-Indole(CH₃)₄NNO₃, (CF₃CO)₂O92[9]
4-Methyl-1-Boc-Indole(CH₃)₄NNO₃, (CF₃CO)₂O33[9]

Note: The yield for 4-methylindole is significantly lower, suggesting that steric hindrance from the C4-methyl group may impact this reaction on this compound.[9]

Experimental Protocol

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent; N-protection with a Boc group may be advisable for better solubility and stability) in an anhydrous solvent such as acetonitrile.

  • Reagent Addition: Add tetramethylammonium nitrate ((CH₃)₄NNO₃, 1.1 equivalents) to the solution.

  • Nitrating Agent Formation & Reaction: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic anhydride ((CF₃CO)₂O, 2.0 equivalents) dropwise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours, monitoring its completion by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4,6-dimethyl-3-nitro-1H-indole.

References

Application Notes and Protocols for the Synthesis of 4,6-Dimethyl-1H-indole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential medicinal applications of 4,6-dimethyl-1H-indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The 4,6-dimethyl substitution pattern offers a unique template for developing novel therapeutic agents.

This document details the synthetic pathways to the core this compound scaffold, key derivatization reactions, and protocols for evaluating the biological activity of the resulting compounds, with a focus on anticancer and antibacterial applications.

Synthesis of the this compound Core

The primary route to the this compound core is the Fischer indole synthesis, a robust and versatile method for constructing the indole ring system from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4][5]

Diagram of the Synthetic Pathway to this compound

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3,5-Dimethylphenylhydrazine cluster_1 Step 2: Fischer Indole Synthesis 3,5-Dimethylaniline 3,5-Dimethylaniline Diazonium_Salt Diazonium Salt Intermediate 3,5-Dimethylaniline->Diazonium_Salt 1. NaNO2, HCl 2. 0-5 °C 3,5-Dimethylphenylhydrazine 3,5-Dimethylphenylhydrazine Diazonium_Salt->3,5-Dimethylphenylhydrazine Reduction (e.g., Na2S2O4) Hydrazone Hydrazone Intermediate 3,5-Dimethylphenylhydrazine->Hydrazone Carbonyl_Compound Aldehyde/Ketone (e.g., Acetaldehyde) Carbonyl_Compound->Hydrazone Condensation This compound This compound Hydrazone->this compound Acid Catalyst (e.g., H2SO4, ZnCl2) Heat

Caption: Synthetic route to this compound via diazotization and Fischer indole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylphenylhydrazine

This protocol is adapted from established procedures for the synthesis of substituted phenylhydrazines.[6][7]

Materials:

  • 3,5-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Pyrosulfite (Na₂S₂O₄) or other suitable reducing agent

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, dissolve 3,5-dimethylaniline in a solution of concentrated HCl and water.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 20-30 minutes to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate vessel, prepare a solution of the reducing agent (e.g., sodium pyrosulfite) in water.

    • Slowly add the diazonium salt solution to the reducing agent solution while maintaining the temperature between 10-35 °C and the pH between 7-9 by the controlled addition of NaOH solution.[6]

    • Stir the reaction mixture until the reaction is complete (typically monitored by TLC).

  • Work-up and Isolation:

    • Extract the reaction mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield 3,5-dimethylphenylhydrazine, which can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Fischer Indole Synthesis of this compound

This is a general procedure for the Fischer indole synthesis and should be optimized for this specific substrate.[3][5][8]

Materials:

  • 3,5-Dimethylphenylhydrazine

  • Acetaldehyde (or its equivalent, like acetaldehyde diethyl acetal)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

  • Solvent (e.g., ethanol, acetic acid, or solvent-free)

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 3,5-dimethylphenylhydrazine in the chosen solvent (e.g., ethanol).

    • Add acetaldehyde dropwise to the solution and stir at room temperature. The reaction can be heated gently to facilitate the condensation.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Cyclization:

    • To the hydrazone mixture, add the acid catalyst.

    • Heat the reaction mixture to reflux for several hours. The optimal temperature and time will depend on the chosen catalyst and solvent.

    • Monitor the formation of the indole product by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Derivatization of the this compound Scaffold

The this compound core can be further functionalized at various positions to generate a library of derivatives for medicinal chemistry applications. Key reactions include electrophilic substitution at the C3 position, such as the Vilsmeier-Haack formylation and the Mannich reaction.

Diagram of Key Derivatization Reactions

Derivatization cluster_vilsmeier Vilsmeier-Haack Formylation cluster_mannich Mannich Reaction Indole_Core This compound Aldehyde This compound- 3-carboxaldehyde Indole_Core->Aldehyde Electrophilic Substitution at C3 Gramine_Analog Gramine Analog Indole_Core->Gramine_Analog Electrophilic Substitution at C3 Vilsmeier_Reagent POCl3, DMF Mannich_Reagents CH2O, R2NH

Caption: Key derivatization reactions of the this compound core.

Experimental Protocols for Derivatization

Protocol 3: Vilsmeier-Haack Formylation of this compound

This protocol describes the introduction of a formyl group at the C3 position, a versatile handle for further modifications.[4][9][10]

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Saturated sodium hydroxide solution

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, two-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

    • Slowly add POCl₃ dropwise with vigorous stirring, maintaining the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation:

    • In a separate flask, dissolve this compound in anhydrous DMF.

    • Slowly add the indole solution to the prepared Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).[4]

  • Work-up and Isolation:

    • Carefully quench the reaction by pouring it onto crushed ice and then neutralizing with a saturated NaOH solution.

    • The product, this compound-3-carboxaldehyde, will precipitate. Collect the solid by filtration, wash with water, and dry.

    • The product can be further purified by recrystallization.

Protocol 4: Mannich Reaction for the Synthesis of Gramine Analogs

This protocol outlines the synthesis of 3-(aminomethyl)indole derivatives, known as gramine analogs, which often exhibit biological activity.[11][12][13]

Materials:

  • This compound

  • Formaldehyde (aqueous solution)

  • A secondary amine (e.g., dimethylamine, diethylamine)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Reaction Setup:

    • In a flask, combine this compound, the secondary amine, and formaldehyde in a solvent such as ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle heating.

  • Reaction Progression:

    • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and add a base (e.g., sodium carbonate solution) to neutralize the acid.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting gramine analog by column chromatography.

Medicinal Chemistry Applications and Biological Evaluation

Derivatives of the this compound scaffold are being investigated for various therapeutic applications, particularly as anticancer and antibacterial agents. The following tables summarize representative biological activity data for related indole derivatives.

Data Presentation: Anticancer Activity of Indole Derivatives

The cytotoxic effects of indole derivatives are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.

Table 1: Cytotoxicity of 4,6-Dimethoxy-1H-indole Derivatives against MCF-7 Breast Cancer Cells

Compound IDR GroupIC₅₀ (µg/mL)Reference
R3 Diazetidine-2-thione31.06
R6 Pyrazoline40.12
R9 Isoxazoline45.33
R11 Pyrimidine-2-thione51.23

Note: Data is for 4,6-dimethoxy-1H-indole derivatives as a proxy for the potential activity of this compound derivatives.

Data Presentation: Antibacterial Activity of Indole Derivatives

The antibacterial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 2: Antibacterial Activity (MIC in µg/mL) of Selected Indole Derivatives

CompoundS. aureusB. subtilisE. coliP. aeruginosaReference
SMJ-2 0.25 - 20.25 - 2--[9]
SMJ-4 0.25 - 160.25 - 16--[9]
Indolyl-4H-chromene 1 10 - 2510 - 2510 - 2510 - 25
Indolyl-4H-chromene 2 10 - 2510 - 2510 - 2510 - 25

Note: Data is for various indole derivatives, highlighting the potential of the indole scaffold in antibacterial drug discovery.

Protocols for Biological Evaluation

Protocol 5: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Diagram of the MTT Assay Workflow

MTT_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with Indole Derivatives Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate for 3-4h MTT_Addition->Incubation3 Formazan_Solubilization Dissolve Formazan in DMSO Incubation3->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for determining the cytotoxicity of indole derivatives using the MTT assay.

Protocol 6: Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes and derivatization protocols provided herein offer a framework for generating diverse libraries of compounds. The biological evaluation protocols enable the screening of these derivatives for potential anticancer and antibacterial activities, facilitating the identification of lead candidates for further drug development.

References

Application of 4,6-Dimethyl-1H-Indole and its Analogs in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. This document provides an overview of the application of indole derivatives, with a focus on substituted indoles like 4,6-dimethyl-1H-indole, in the discovery of novel antimicrobial agents. While specific antimicrobial data for this compound is not extensively available in the current literature, this note extrapolates from the broader class of indole derivatives to provide researchers with relevant protocols and a framework for investigation. The document outlines methodologies for antimicrobial susceptibility testing, summarizes the activity of various indole derivatives, and presents workflows for their synthesis and screening.

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Indole derivatives have emerged as a promising class of compounds due to their broad spectrum of biological activities, including antibacterial, antifungal, and antibiofilm properties.[1][2] The indole nucleus can be readily functionalized at various positions, allowing for the generation of large libraries of derivatives with diverse pharmacological profiles. This versatility makes the indole scaffold an attractive starting point for antimicrobial drug discovery programs.[1]

Potential mechanisms of action for antimicrobial indoles include the inhibition of efflux pumps, disruption of biofilm formation, and interference with essential metabolic pathways.[1][3] For instance, some synthetic indole derivatives have been shown to inhibit the respiratory metabolism in multidrug-resistant Gram-positive bacteria.[3]

Data Presentation: Antimicrobial Activity of Indole Derivatives

While specific minimum inhibitory concentration (MIC) data for this compound was not identified in the reviewed literature, the following table summarizes the antimicrobial activity of various other indole derivatives against a range of pathogenic microorganisms. This data is intended to provide a comparative baseline for researchers investigating novel indole compounds.

Indole Derivative Microorganism MIC (µg/mL) Reference
Indole-Triazole Derivative (3d)Staphylococcus aureus (MRSA)6.25[1]
Indole-Thiadiazole Derivative (2h)Staphylococcus aureus6.25[1]
Indole-Triazole Derivatives (1b, 2b-d, 3b-d)Candida albicans3.125[1]
4-Bromo-6-chloroindoleStaphylococcus aureus20-50[4]
6-Bromo-4-iodoindoleStaphylococcus aureus20-50[4]
Synthetic Indole Derivative (SMJ-2)Gram-positive bacteria (various)0.25 - 2[3]
4,6-DibromoindoleCandida species10-50[5]
5-Bromo-4-chloroindoleCandida species10-50[5]
Oligoindole (Compound 11)Staphylococcus aureus (CCARM 3090)0.098[6]

Experimental Protocols

General Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of a compound against a specific microorganism.[1]

Materials:

  • Test compound (e.g., this compound derivative)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum (prepared to 0.5 McFarland standard)

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls

  • Incubator

Procedure:

  • Compound Preparation: Dissolve the test compound in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in the appropriate broth (MHB or SDB) in the wells of a 96-well plate. The final concentration range may vary, but a common range is 0.125 to 256 µg/mL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Synthesis of Indole Derivatives

The following provides a generalized scheme for the synthesis of substituted indole derivatives, which can be adapted for the synthesis of this compound and its analogs. A common method for indole synthesis is the Fischer indole synthesis.

Example: Fischer Indole Synthesis

This synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.

Materials:

  • Substituted phenylhydrazine (e.g., 4,6-dimethylphenylhydrazine)

  • Aldehyde or ketone

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Hydrazone Formation: React the substituted phenylhydrazine with the chosen aldehyde or ketone in a suitable solvent like ethanol. This reaction typically proceeds at room temperature or with gentle heating to form the corresponding phenylhydrazone.

  • Cyclization: The isolated phenylhydrazone is then heated in the presence of an acid catalyst. The reaction mixture is refluxed for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and neutralized. The crude product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Antimicrobial Screening

antimicrobial_screening_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_moa Mechanism of Action Studies cluster_development Lead Optimization Synthesis Synthesis of This compound Derivatives PrimaryScreening Primary Screening (e.g., Disk Diffusion) Synthesis->PrimaryScreening MIC MIC Determination (Broth Microdilution) PrimaryScreening->MIC Active Compounds MBC MBC Determination MIC->MBC Biofilm Biofilm Inhibition Assay MIC->Biofilm Toxicity Cytotoxicity Assay Biofilm->Toxicity Pathway Target Identification Toxicity->Pathway LeadOp Lead Optimization Pathway->LeadOp Promising Leads

Caption: Workflow for antimicrobial drug discovery with indole derivatives.

Generalized Fischer Indole Synthesis Pathway

fischer_indole_synthesis Reactant1 Substituted Phenylhydrazine Intermediate Phenylhydrazone Reactant1->Intermediate Reactant2 Aldehyde or Ketone Reactant2->Intermediate Product Substituted Indole Intermediate->Product Catalyst Acid Catalyst (Heat) Catalyst->Intermediate

Caption: Generalized reaction scheme for Fischer indole synthesis.

Potential Mechanisms of Antimicrobial Action

antimicrobial_mechanisms cluster_targets Bacterial Cell Targets Indole Indole Derivative Membrane Cell Membrane Disruption Indole->Membrane Efflux Efflux Pump Inhibition Indole->Efflux Biofilm Biofilm Formation Inhibition Indole->Biofilm Metabolism Metabolic Pathway Inhibition Indole->Metabolism QS Quorum Sensing Interference Indole->QS

Caption: Potential antimicrobial mechanisms of action for indole derivatives.

References

Application Notes and Protocols: 4,6-Dimethyl-1H-Indole in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities, including potent anticancer properties.[1] Derivatives of indole have been shown to exert their antitumor effects through various mechanisms, such as the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the use of 4,6-dimethyl-1H-indole and its derivatives as potential anticancer agents. While specific data for this compound is limited in publicly available literature, the following sections are based on the broader class of anticancer indole derivatives and provide a strong framework for initiating research in this area.

Data Presentation: Cytotoxicity of Indole Derivatives

The anticancer activity of novel compounds is commonly assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for several indole derivatives against various human cancer cell lines, providing a comparative reference for newly synthesized this compound analogs.

Compound IDCancer Cell LineIC50 (µM)Reference
Indole Derivative 1 MCF-7 (Breast)1.2 ± 0.02[1]
A549 (Lung)0.73 ± 0.07[1]
MDA-MB-231 (Breast)5.22 ± 0.55[1]
Indole Derivative 2 MCF-7 (Breast)1.17 ± 0.10[1]
A549 (Lung)2.98 ± 0.19[1]
MDA-MB-231 (Breast)4.07 ± 0.35[1]
2-Phenylindole Derivative (4j) MDA-MB-231 (Breast)16.18[4]
2-Phenylindole Derivative (4k) B16F10 (Melanoma)23.81[4]
Indole-based Bcl-2 Inhibitor (U2) MCF-7 (Breast)0.83 ± 0.11[1]
Betulin Derivative (EB355A) MCF-7 (Breast)Significant Activity[5]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8][9]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[9]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C.[8] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a cell lysate. This can be used to investigate the effect of this compound derivatives on the expression levels of key proteins involved in cancer-related signaling pathways (e.g., pro-apoptotic proteins like Bax, anti-apoptotic proteins like Bcl-2, or cell cycle regulators).[3][10]

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treating cells with the this compound derivative for the desired time, wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix the cell lysates with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.[10]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[3]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[10]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalizing to a loading control like β-actin or GAPDH.

In Vitro Kinase Inhibition Assay

Many indole derivatives exert their anticancer effects by inhibiting protein kinases.[13][14] The ADP-Glo™ Kinase Assay is a bioluminescent method to quantify kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate and ATP

  • This compound derivatives

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the indole derivatives. Prepare 2X solutions of the kinase and the substrate/ATP mixture in the appropriate kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted indole derivative or control (DMSO vehicle) to the wells of a 96-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the indole derivative relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway

Indole derivatives have been reported to modulate several signaling pathways implicated in cancer, including the PI3K/Akt/mTOR and MAPK pathways.[15][16] The following diagram illustrates a generalized signaling pathway that could be targeted by this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Indole This compound Derivative Indole->PI3K Akt Akt Indole->Akt mTOR mTOR Indole->mTOR Raf Raf Indole->Raf PI3K->Akt Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation G start Synthesis of This compound Derivatives char Characterization (NMR, MS, etc.) start->char screen In Vitro Screening (e.g., MTT Assay) char->screen ic50 IC50 Determination screen->ic50 mech Mechanism of Action Studies (Western Blot, Kinase Assay) ic50->mech lead Lead Compound Identification mech->lead G cluster_substituents Substituent Modifications Core This compound Core R1 Position 1 (N-H) Substitution Core->R1 R2 Position 2 Substitution Core->R2 R3 Position 3 Substitution Core->R3 R5 Position 5 Substitution Core->R5 R7 Position 7 Substitution Core->R7 Activity Anticancer Activity R1->Activity R2->Activity R3->Activity R5->Activity R7->Activity

References

Application Notes and Protocols: 4,6-Dimethyl-1H-Indole as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,6-dimethyl-1H-indole as a scaffold for the development of potent kinase inhibitors. While direct examples of kinase inhibitors derived from this specific precursor are not extensively documented in publicly available literature, this document extrapolates from closely related substituted indole analogs to provide representative protocols and data. The methodologies and conceptual frameworks presented are intended to serve as a foundational guide for the synthesis and evaluation of novel kinase inhibitors based on the this compound core.

Introduction to Indole Scaffolds in Kinase Inhibition

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities. In the context of kinase inhibition, the indole ring system serves as a versatile template that can be strategically functionalized to achieve high affinity and selectivity for the ATP-binding site of various kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Synthesis of this compound Derivatives

The synthesis of kinase inhibitors from this compound typically involves multi-step reaction sequences to introduce pharmacophoric features necessary for kinase binding. A general synthetic strategy often begins with functionalization at the N-1 or C-3 position of the indole ring.

General Synthetic Scheme

A representative synthetic approach to a hypothetical kinase inhibitor derived from this compound is outlined below. This scheme is based on established synthetic methodologies for related indole derivatives.

Synthetic Workflow A This compound B N-Alkylation or N-Arylation A->B R-X, Base D Vilsmeier-Haack Formylation A->D POCl3, DMF C 1-Substituted-4,6-dimethyl-1H-indole B->C C->D POCl3, DMF E This compound-3-carbaldehyde D->E F Condensation with active methylene compound D->F Active Methylene Compound, Base E->F Active Methylene Compound, Base G Substituted (4,6-dimethyl-1H-indol-3-yl)methylene derivative F->G H Final Kinase Inhibitor G->H Further Functionalization PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4,6-Dimethyl-Indole Inhibitor Inhibitor->PI3K inhibits

Application Notes and Protocol for N-Alkylation of 4,6-Dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated indoles are a prominent structural motif in a vast array of biologically active compounds, including pharmaceuticals and natural products. The introduction of an alkyl group at the indole nitrogen (N-1 position) can significantly influence the molecule's pharmacological properties, such as receptor binding affinity, metabolic stability, and cell permeability. This document provides a detailed protocol for the N-alkylation of 4,6-dimethyl-1H-indole, a common building block in medicinal chemistry. The described method utilizes a strong base to deprotonate the indole nitrogen, followed by nucleophilic substitution with an alkyl halide.

Reaction Principle

The N-alkylation of indoles typically proceeds via a two-step mechanism. First, a strong base is used to deprotonate the relatively acidic N-H of the indole ring (pKa ≈ 16-17), forming a nucleophilic indolide anion. This anion then attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, in a nucleophilic substitution reaction (SN2) to form the N-alkylated product. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions, primarily C3-alkylation.[1]

Experimental Protocol

This protocol describes a general and robust procedure for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the alkylating agent in an anhydrous polar aprotic solvent.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF or THF to dissolve the starting material. The concentration can typically range from 0.1 to 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution.[1][2] Caution: Hydrogen gas is evolved during this step. The addition should be done slowly to control the effervescence.

  • Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the indolide anion.[1]

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material. Gentle heating may be required for less reactive alkyl halides.[1][2]

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-alkylation of various indole derivatives, which can be used as a reference for the N-alkylation of this compound.

Indole DerivativeAlkylating AgentBase (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
IndoleBenzyl bromideNaH (1.2)DMFRT191[3]
2,3-DimethylindoleBenzyl bromideNaH (1.2)THF/DMF800.2591[3]
5-BromoindoleDimethyl carbonateDABCO (0.1)DMF905>99[4]
Indole-2-carboxylic acidDimethyl carbonateDABCO (1.1)DMF90-952198[4]
2-PhenylindoleN-TosylhydrazoneKOH (3.0)1,4-Dioxane1001286[5][6]
7-AminoindoleBenzyl bromideK₂CO₃ (2.0)AcetonitrileReflux4-6N/A[7]

Mandatory Visualizations

Experimental Workflow for N-Alkylation of this compound

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF/THF cool1 Cool to 0 °C start->cool1 add_base Add NaH portion-wise cool1->add_base stir1 Stir at 0 °C, then RT add_base->stir1 cool2 Cool to 0 °C stir1->cool2 Formation of indolide anion add_alkyl_halide Add alkyl halide dropwise cool2->add_alkyl_halide react Stir at RT (2-24h) add_alkyl_halide->react monitor Monitor by TLC react->monitor quench Quench with sat. NH₄Cl monitor->quench Reaction complete extract Extract with EtOAc quench->extract wash Wash with H₂O & Brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Pure N-alkylated indole purify->product

Caption: Workflow for the N-alkylation of this compound.

Logical Relationship of Key Reaction Parameters

reaction_parameters Indole This compound Yield Product Yield & Purity Indole->Yield Base Strong Base (e.g., NaH) Solvent Anhydrous Polar Aprotic Solvent (e.g., DMF, THF) Base->Yield Influences deprotonation efficiency AlkylHalide Alkylating Agent (R-X) Solvent->Yield Affects solubility & reactivity Temperature Reaction Temperature AlkylHalide->Yield Determines N-substituent Temperature->Yield Impacts reaction rate & side products

Caption: Key parameters influencing the outcome of indole N-alkylation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,6-Dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 4,6-dimethyl-1H-indole. It is intended to serve as a practical guide for chemists engaged in the synthesis of complex molecules, particularly in the field of drug discovery and development, where the indole scaffold is a prevalent motif.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination have revolutionized the way complex molecules are constructed.[1][2] The this compound core, with its electron-rich nature due to the methyl substituents, presents a unique substrate for these transformations. This document outlines generalized protocols and key considerations for the successful application of these reactions to this specific indole derivative.

Note on Protocols: The following protocols are based on established methods for similar indole substrates. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal yields for this compound and its derivatives.

General Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is depicted below. It involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, work-up, and purification.

experimental_workflow General Experimental Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction Setup cluster_processing Work-up & Purification reagents Weigh Substrates, Catalyst, Ligand, Base assemble Assemble Reactants in Glassware reagents->assemble glassware Flame-dry Glassware (Schlenk tube/vial) glassware->assemble inert Evacuate & Backfill with Inert Gas (Ar/N2) assemble->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench Reaction & Cool to RT monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron species with an organic halide or triflate.[3] For the functionalization of this compound, this typically involves the reaction of a halogenated this compound (e.g., at the C3 position) with a boronic acid or ester.

General Reaction Scheme:
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Haloindoles
EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (3)-K₂CO₃DME/H₂O802~90 (for a bromo-indazole derivative)[4]
2Pd₂(dba)₃ (1.5) / XPhos (3)XPhos (3)K₃PO₄Dioxane/H₂O605-891-99 (for chloroindoles)[5]
3Pd(PPh₃)₄ (3)PPh₃Na₂CO₃H₂O120 (µW)1.5High (for dibromoindole)[6]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4,6-dimethyl-1H-indole with Phenylboronic Acid (Representative Protocol)

Materials:

  • 3-Bromo-4,6-dimethyl-1H-indole

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-4,6-dimethyl-1H-indole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).[6]

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add degassed DME (5 mL) and degassed water (1 mL) via syringe.[6]

  • Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-phenyl-4,6-dimethyl-1H-indole.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-X Ar-X R-B(OH)2 R-B(OH)2 Base Base Ar-R Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] This reaction is particularly useful for introducing vinyl groups onto the indole scaffold.

General Reaction Scheme:
Data Presentation: Representative Reaction Conditions for Heck Coupling of Haloindoles/Haloindazoles
EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)-Na₂CO₃DMF100-1104-12High (for an iodo-indazole derivative)[8]
2PdCl₂(PCy₃)₂ (4)P(OPh)₃ (4)K₂CO₃DMF90-~86 (for a halo-N-allylaniline)[9]
3Pd(OAc)₂ (10)PPh₃ (20)Et₃NMeCN80-High (general protocol)
Experimental Protocol: Heck Reaction of 3-Iodo-4,6-dimethyl-1H-indole with Methyl Acrylate (Representative Protocol)

Materials:

  • 3-Iodo-4,6-dimethyl-1H-indole

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk tube, add 3-iodo-4,6-dimethyl-1H-indole (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Na₂CO₃ (1.0 mmol, 2.0 equiv).[8]

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous DMF (2.5 mL) via syringe, followed by methyl acrylate (0.75 mmol, 1.5 equiv).[8]

  • Place the sealed tube in a preheated oil bath at 110 °C and stir the mixture for 4-12 hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired product.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition R-CH2-CH(Ar)-Pd(II)(X)L2 R-CH2-CH(Ar)-Pd(II)(X)L2 Ar-Pd(II)(X)L2->R-CH2-CH(Ar)-Pd(II)(X)L2 Carbopalladation H-Pd(II)(X)L2 H-Pd(II)(X)L2 R-CH2-CH(Ar)-Pd(II)(X)L2->H-Pd(II)(X)L2 β-Hydride Elimination H-Pd(II)(X)L2->Pd(0)L2 Reductive Elimination Ar-X Ar-X R-CH=CH2 R-CH=CH2 Ar-CH=CH-R Ar-CH=CH-R Base Base

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[2]

General Reaction Scheme:
Data Presentation: Representative Reaction Conditions for Sonogashira Coupling of Haloindoles
EntryPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (3)CuI (2)Et₃NEt₃NRT582 (for 2-iodoaniline derivative)[8]
2[DTBNpP]Pd(crotyl)Cl (P2)- (Copper-free)TMPDMSORT687 (for 4-bromo-1H-indole)[10]
3Pd₂(dba)₃CuIK₂CO₃DMF60-High (general protocol)[11]
Experimental Protocol: Sonogashira Coupling of 3-Iodo-4,6-dimethyl-1H-indole with Phenylacetylene (Representative Protocol)

Materials:

  • 3-Iodo-4,6-dimethyl-1H-indole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add 3-iodo-4,6-dimethyl-1H-indole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to afford the product.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Cu-X Cu-X Ar-Pd(II)(X)L2->Cu-X to Cu cycle Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-X Ar-X Ar-C≡C-R Ar-C≡C-R Cu-C≡C-R Cu-C≡C-R Cu-X->Cu-C≡C-R Alkyne Coordination & Deprotonation Cu-C≡C-R->Ar-Pd(II)(C≡CR)L2 from Cu cycle R-C≡CH R-C≡CH Base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] It is a powerful method for the arylation of amines or the amination of aryl halides.

General Reaction Scheme:
Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination
EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2 equiv)TolueneReflux694 (for 4-chlorotoluene with morpholine)[10]
2Pd(OAc)₂ (1)RuPhosNaOtBu (1.2 equiv)Toluene11018High (general protocol)[12]
3Pd(OAc)₂SIPr·HClNaOHDioxane100-Effective for indoles[6]
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-4,6-dimethyl-1H-indole with Aniline (Representative Protocol)

Materials:

  • 3-Bromo-4,6-dimethyl-1H-indole

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of argon, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Add 3-bromo-4,6-dimethyl-1H-indole (1.0 mmol, 1.0 equiv).

  • Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene (5 mL) followed by aniline (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition [Ar-Pd(II)(NR1R2)L2] [Ar-Pd(II)(NR1R2)L2] Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR1R2)L2] Amine Coordination & Deprotonation [Ar-Pd(II)(NR1R2)L2]->Pd(0)L2 Reductive Elimination Ar-X Ar-X R1R2NH R1R2NH Base Base Ar-NR1R2 Ar-NR1R2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

C-H Arylation

Direct C-H functionalization is an increasingly important area of cross-coupling chemistry, as it avoids the need for pre-functionalized starting materials. For indoles, C-H arylation can be directed to various positions, with the C3 position being electronically favored.[13]

General Reaction Scheme:
Data Presentation: Representative Reaction Conditions for C-H Arylation of Indoles
EntryPd Catalyst (mol%)Ligand/AdditiveBase/OxidantSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)-K₂CO₃DioxaneReflux2471.5 (for indole with bromobenzene)[14]
2Pd(TFA)₂3-NitropyridineCu(OAc)₂---High (for N-acylindoles)[15]
3Pd(OAc)₂ (10)PyridineO₂Toluene--High (for intramolecular annulation)[16]
Experimental Protocol: C3-Arylation of this compound with Bromobenzene (Representative Protocol)

Materials:

  • This compound

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous, degassed dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and K₂CO₃ (1.5 mmol, 3.0 equiv).[14]

  • Seal the tube and subject it to three evacuate/backfill cycles with argon.

  • Add bromobenzene (0.6 mmol, 1.2 equiv) and anhydrous, degassed dioxane (2 mL).[14]

  • Heat the mixture to reflux (approx. 101 °C) for 24 hours.[14]

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions offer a powerful suite of tools for the functionalization of the this compound scaffold. While specific literature examples for this particular substrate are limited, the protocols provided herein, derived from reactions on analogous indole systems, serve as a robust starting point for synthetic exploration. Researchers are encouraged to screen various catalysts, ligands, bases, and solvents to optimize these transformations for their specific applications in the synthesis of novel compounds for pharmaceutical and materials science research.

References

Application Note: A Scalable Synthesis Protocol for 4,6-Dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 4,6-dimethyl-1H-indole, a key intermediate in the development of various pharmacologically active compounds. The featured method is the Fischer indole synthesis, a robust and widely utilized reaction in industrial applications. This note includes a step-by-step experimental procedure, a comprehensive data summary, troubleshooting guidance for common scale-up challenges, and a brief overview of an alternative synthetic route. Visual aids in the form of workflow and reaction mechanism diagrams are provided to enhance understanding.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, substituted indoles such as this compound serve as crucial building blocks in the synthesis of targeted therapeutics.[3] The development of efficient and scalable synthetic routes is therefore of paramount importance for advancing drug discovery programs from the laboratory to commercial production.

While numerous methods for indole synthesis exist, including the Bartoli, Leimgruber-Batcho, and various palladium-catalyzed reactions, the Fischer indole synthesis remains one of the most reliable and cost-effective methods for large-scale production.[4][5] Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[6] This application note details a scalable Fischer indole synthesis protocol for producing this compound from 3,5-dimethylphenylhydrazine.

Primary Synthetic Route: Fischer Indole Synthesis

The selected method involves the reaction of 3,5-dimethylphenylhydrazine with acetone in the presence of a strong acid catalyst, typically polyphosphoric acid (PPA) or zinc chloride, to yield 2,4,6-trimethyl-1H-indole. For the synthesis of this compound (unsubstituted at the 2-position), a reagent that can provide a C1 unit at the aldehyde oxidation state is required, such as pyruvic acid (followed by decarboxylation) or glyoxylic acid. A more direct approach for scale-up often involves a suitable protected aldehyde equivalent. For the purpose of this protocol, we will adapt the classical Fischer approach using a pyruvate derivative, which is a common strategy. The overall reaction proceeds via the formation of a hydrazone intermediate, followed by acid-catalyzed intramolecular cyclization and elimination of ammonia.[6]

Reaction Scheme:

Experimental Protocol

This protocol is designed for a nominal 100-gram scale synthesis of the final product.

3.1. Materials and Equipment

MaterialGradeSupplierNotes
3,5-Dimethylphenylhydrazine HCl98%Commercially Available
Pyruvic Acid98%Commercially Available
Polyphosphoric Acid (PPA)115%Commercially AvailableStrong acid and dehydrating agent. Handle with care.
TolueneACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium BicarbonatePrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially Available
10 L Jacketed Glass ReactorEquipped with overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
Heating/Cooling CirculatorFor temperature control of the reactor jacket.
Rotary EvaporatorFor solvent removal.
Filtration Apparatus

3.2. Step-by-Step Procedure

  • Reactor Setup: Assemble the 10 L jacketed glass reactor. Ensure all joints are properly sealed and the system is inerted with a slow stream of nitrogen.

  • Hydrazone Formation (Optional In-Situ): To the reactor, add 3,5-dimethylphenylhydrazine hydrochloride (172.6 g, 1.0 mol) and ethanol (2 L). Stir the suspension and add sodium acetate (82 g, 1.0 mol) dissolved in water (300 mL). Stir for 30 minutes at room temperature. Add pyruvic acid (88.1 g, 1.0 mol) dropwise over 30 minutes. A precipitate of the hydrazone should form. This intermediate can be isolated or, for process efficiency, used directly. For this protocol, we assume direct use.

  • Cyclization: Carefully and in portions, add polyphosphoric acid (1 kg) to the reactor containing the hydrazone slurry. Caution: The addition is exothermic. Maintain the internal temperature below 40°C during the addition using the cooling circulator.

  • Reaction: Once the PPA addition is complete, slowly heat the reaction mixture to 100-110°C. Maintain this temperature and monitor the reaction progress by TLC or HPLC (typically 2-4 hours). The reaction will generate gas (CO2) from the decarboxylation of the intermediate indole-2-carboxylic acid.

  • Quenching: After the reaction is complete, cool the mixture to 50-60°C. Slowly and carefully, pour the viscous reaction mixture onto crushed ice (5 kg) in a separate large vessel with vigorous stirring. Caution: This is a highly exothermic quenching process.

  • Neutralization & Extraction: The resulting aqueous slurry will be acidic. Slowly add a saturated solution of sodium bicarbonate until the pH is ~7-8. Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 1.5 L).

  • Washing: Combine the organic extracts and wash with water (1 x 1 L) and then brine (1 x 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

ParameterValue
Reactants
3,5-Dimethylphenylhydrazine HCl172.6 g (1.0 mol)
Pyruvic Acid88.1 g (1.0 mol)
Catalyst/Reagent
Polyphosphoric Acid~1 kg
Reaction Conditions
Cyclization Temperature100-110 °C
Reaction Time2-4 hours
Product Output
Theoretical Yield145.2 g
Typical Isolated Yield94 - 116 g (65-80%)
AppearanceOff-white to light brown solid[3]
Purity (by HPLC)>98% after purification

Visualizations

5.1. Experimental Workflow

G Experimental Workflow for this compound Synthesis A Charge Reactor with 3,5-Dimethylphenylhydrazine HCl, Ethanol, and NaOAc B Add Pyruvic Acid (Hydrazone Formation) A->B C Add Polyphosphoric Acid (Exotherm Control) B->C D Heat to 100-110°C (Cyclization & Decarboxylation) C->D E Reaction Monitoring (TLC/HPLC) D->E F Cool and Quench on Ice E->F Reaction Complete G Neutralize with NaHCO3 F->G H Extract with Ethyl Acetate G->H I Wash with Water & Brine H->I J Dry over Na2SO4 I->J K Concentrate in Vacuo J->K L Purify Product (Chromatography/Recrystallization) K->L M Final Product: This compound L->M

Caption: Workflow diagram for the scale-up synthesis of this compound.

5.2. Fischer Indole Synthesis Mechanism

G Mechanism of the Fischer Indole Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Aromatization start Phenylhydrazine + Ketone/Aldehyde hydrazone Phenylhydrazone start->hydrazone enamine Enamine (Ene-hydrazine) hydrazone->enamine H+ hydrazone->enamine rearrangement Di-imine Intermediate enamine->rearrangement Heat, H+ enamine->rearrangement cyclized Cyclized Aminal rearrangement->cyclized rearrangement->cyclized aromatization Aromatic Indole cyclized->aromatization -NH3 cyclized->aromatization

Caption: Key steps in the Fischer indole synthesis mechanism.[6]

Scale-up Considerations and Troubleshooting

Scaling the Fischer indole synthesis from the bench to a pilot or production scale introduces several challenges that must be carefully managed.

ChallengeMitigation Strategy
Exothermic Reaction Control The initial formation of the hydrazone and, more significantly, the acid-catalyzed cyclization can be highly exothermic. Use a jacketed reactor with an efficient cooling system. Employ slow, controlled addition of reagents, particularly the acid catalyst.
Viscosity Polyphosphoric acid is highly viscous, which can lead to poor mixing and localized "hot spots." Ensure the reactor is equipped with a powerful overhead stirrer capable of handling viscous mixtures. In some cases, using a co-solvent like toluene or xylene can reduce viscosity.
Byproduct Formation Inconsistent temperature or acid concentration can lead to the formation of undesired regioisomers or polymeric tars. Strict temperature control and efficient mixing are critical. The purity of the starting hydrazine is also essential.
Work-up and Purification Isolating the product from the highly acidic and viscous PPA mixture can be difficult. The quench onto ice must be done carefully to ensure the PPA is fully dissolved and hydrolyzed before neutralization and extraction. Purification of the final product may require multiple recrystallizations or chromatography to remove colored impurities.

Alternative Scalable Route: Leimgruber-Batcho Synthesis

For substrates that may be sensitive to the harsh acidic conditions of the Fischer synthesis, the Leimgruber-Batcho indole synthesis offers a milder and often higher-yielding alternative.[7]

Key Steps:

  • Condensation: A substituted 2-nitrotoluene (e.g., 2,4-dimethyl-6-nitrotoluene) is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine.[7][8]

  • Reductive Cyclization: The resulting enamine is then reduced, which simultaneously reduces the nitro group and cyclizes to form the indole ring. Common reducing agents include Raney nickel with hydrazine, catalytic hydrogenation (e.g., Pd/C), or other chemical reductants like titanium(III) chloride.[7][8]

This method is particularly advantageous as it avoids strongly acidic conditions and often provides cleaner products with high regioselectivity.[7]

Conclusion

The Fischer indole synthesis represents a powerful and industrially viable method for the large-scale production of this compound. By implementing robust process controls, particularly for temperature and mixing, high yields of the desired product can be achieved. This application note provides a foundational protocol that can be optimized for specific equipment and safety requirements. For sensitive substrates, the Leimgruber-Batcho synthesis should be considered as a valuable alternative.

References

Troubleshooting & Optimization

Technical Support Center: Fischer Indole Synthesis for Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of disubstituted indoles. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer indole synthesis and why is it used for preparing disubstituted indoles?

The Fischer indole synthesis is a classic and versatile chemical reaction that produces the aromatic heterocycle indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] It is widely used for preparing disubstituted indoles, which are important structural motifs in many pharmaceuticals and biologically active compounds, due to the ready availability of a wide range of starting materials.[2]

Q2: What are the key steps in the mechanism of the Fischer indole synthesis?

The reaction proceeds through several key steps:

  • Formation of a phenylhydrazone: The substituted phenylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer.

  • [3][3]-Sigmatropic rearrangement: This is the crucial bond-forming step where a new carbon-carbon bond is created.

  • Aromatization: The intermediate loses a molecule of ammonia to form the stable, aromatic indole ring.[1][4]

Q3: What types of acid catalysts can be used for this synthesis?

A variety of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis. Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][5] Frequently used Lewis acids include zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1][5] The choice of catalyst is critical and can significantly influence the reaction's success and yield.[5]

Q4: Are there any substitution patterns that are known to be problematic?

Yes, certain substitution patterns can lead to low yields or reaction failure. A notable challenge is the synthesis of C3-N-substituted indoles.[6][7] Additionally, strong electron-donating groups on the carbonyl starting material can promote a competing N-N bond cleavage reaction, which diverts the reaction from the desired indole formation.[6][7]

Troubleshooting Guides

Below are common issues encountered during the Fischer indole synthesis of disubstituted indoles, along with potential causes and solutions.

Problem 1: Low or No Yield of the Desired Disubstituted Indole

Possible Cause Suggested Solution
Inappropriate Reaction Conditions The Fischer indole synthesis is sensitive to both temperature and acid strength.[2] It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific substrates. This could involve screening different acid catalysts (both Brønsted and Lewis acids), solvents, and reaction temperatures.[5]
Unstable Hydrazone Intermediate Some hydrazones may be unstable under the strong acidic conditions required for cyclization. Consider forming the hydrazone in situ under milder conditions before proceeding with the indolization step.[3]
Electron-Donating Substituents Electron-donating groups on the carbonyl component can favor a side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[6][7] If you suspect this is the issue, consider using a milder acid catalyst or running the reaction at a lower temperature to disfavor the cleavage pathway.
Impure Starting Materials Impurities in the phenylhydrazine or the carbonyl compound can significantly inhibit the reaction. Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or distillation, and confirm purity by methods like NMR or melting point analysis.
Product Degradation The indole product itself might be sensitive to the strong acid used for cyclization, leading to decomposition or polymerization. If you observe the formation of intractable tars, consider using a milder acid or reducing the reaction time.

Problem 2: Formation of Multiple Products or Side Products

Possible Cause Suggested Solution
Use of an Unsymmetrical Ketone Unsymmetrical ketones can lead to the formation of two regioisomeric indole products. The ratio of these isomers is influenced by the acidity of the reaction medium and steric effects.[8] The choice and concentration of the acid catalyst can be adjusted to favor the formation of one regioisomer over the other.[8]
Side Reactions Besides the desired indole formation, other reactions can occur. For example, aldol condensation of the starting ketone or aldehyde can be a significant side reaction.[2] To minimize this, ensure that the hydrazone is formed efficiently before inducing cyclization. The presence of aniline in the crude reaction mixture is often an indicator of N-N bond cleavage.[6]
Air Oxidation Some indole products can be sensitive to air oxidation, leading to colored impurities. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to handle the purified product under inert conditions if it is found to be unstable.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Co-elution of Impurities The crude product may contain impurities with similar polarity to the desired indole, making separation by column chromatography challenging. Experiment with different solvent systems for chromatography. Sometimes, adding a small amount of a modifier like triethylamine to the eluent can improve separation, especially if the product is basic.[9]
Product Streaking on Silica Gel Indoles can sometimes streak on silica gel columns due to their acidic N-H proton or basic character. To mitigate this, you can use deactivated silica gel (by pre-treating with a solution of triethylamine in the eluent) or switch to a different stationary phase like alumina.[9]
Product is an Oil or Low-Melting Solid If the product is not a crystalline solid, purification by recrystallization may not be feasible. In such cases, flash column chromatography is the preferred method.[9] If the product is still impure after chromatography, techniques like preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) can be considered.

Data Presentation

Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis

PhenylhydrazineKetone/AldehydeAcid CatalystSolventTemperature (°C)Yield (%)Reference
PhenylhydrazineAcetophenoneZnCl₂None (neat)17072-80[10]
PhenylhydrazineCyclohexanoneAcetic Acid/IsopropanolAcetic Acid/Isopropanol (3:1)20096[11]
o-Tolylhydrazine HClIsopropyl methyl ketoneAcetic AcidAcetic AcidRoom Temp.High[10]
m-Tolylhydrazine HClIsopropyl methyl ketoneAcetic AcidAcetic AcidRoom Temp.88 (mixture of isomers)[10]

Note: The yields reported are highly substrate-dependent and the conditions listed may not be optimal for all disubstituted indoles.

Experimental Protocols

General Procedure for the Fischer Indole Synthesis of a 2,3-Disubstituted Indole

This is a general protocol and may require optimization for specific substrates.

  • Hydrazone Formation (Optional, can be done in situ):

    • In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.

    • Add a catalytic amount of acid (e.g., a few drops of acetic acid) if not already present.

    • Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).

    • The hydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be carried forward to the next step directly.

  • Indolization:

    • To the hydrazone (or the reaction mixture from the previous step), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Eaton's reagent). The choice and amount of acid should be determined based on literature precedents for similar substrates or through optimization.

    • Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 200 °C) with stirring.[12]

    • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by pouring it into a beaker of ice-water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.[9]

    • A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined by TLC analysis.

    • If the product is a solid, recrystallization from an appropriate solvent system can be performed to obtain the pure disubstituted indole.[9]

Mandatory Visualizations

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Phenylhydrazine->Hydrazone + H+ Ketone_Aldehyde Ketone/ Aldehyde Ketone_Aldehyde->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Intermediate Diamine Intermediate Rearrangement->Intermediate Cyclization Cyclization Intermediate->Cyclization Aromatization Ammonia_Loss Loss of NH3 Cyclization->Ammonia_Loss Indole Disubstituted Indole Ammonia_Loss->Indole

Caption: General mechanism of the Fischer indole synthesis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis & Solution Start Low or No Product? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Purification_Issues Purification Difficulties? Start->Purification_Issues No Optimize_Conditions Optimize Reaction Conditions (Acid, Temp, Solvent) Check_Purity->Optimize_Conditions Side_Reactions Analyze for Side Products (e.g., Aniline) Optimize_Conditions->Side_Reactions Change_Strategy Consider Alternative Catalyst or Milder Conditions Side_Reactions->Change_Strategy Change_Strategy->Purification_Issues Modify_Purification Modify Purification (Deactivate Silica, Change Solvents) Purification_Issues->Modify_Purification Yes Success Successful Synthesis Purification_Issues->Success No Modify_Purification->Success

Caption: Troubleshooting workflow for the Fischer indole synthesis.

References

Technical Support Center: Synthesis of 4,6-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,6-dimethyl-1H-indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

  • Fischer Indole Synthesis: This classic method involves the reaction of (3,5-dimethylphenyl)hydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of the parent this compound, a common carbonyl partner is acetone, which would lead to 2,4,6-trimethyl-1H-indole. To obtain the unsubstituted indole at the 2 and 3 positions, pyruvic acid can be used, followed by decarboxylation.[1]

  • Leimgruber-Batcho Indole Synthesis: This versatile method starts from an o-nitrotoluene derivative.[2] For this compound, the starting material would be 2-methyl-3,5-dinitrotoluene, which can be challenging to source or synthesize. The synthesis involves the formation of an enamine, followed by reductive cyclization.[2]

Q2: Why am I getting a low yield in the Fischer indole synthesis of this compound?

A2: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors:

  • Substituent Effects: The electronic properties of substituents on the phenylhydrazine ring can significantly influence the reaction. While the methyl groups at the 3 and 5 positions of the hydrazine are electron-donating, which is generally favorable for the key[3][3]-sigmatropic rearrangement, other factors can lead to side reactions.[4]

  • N-N Bond Cleavage: A significant side reaction is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate. This is more pronounced with electron-donating groups on the carbonyl component and can lead to the formation of 3,5-dimethylaniline and other byproducts.[4][5]

  • Harsh Reaction Conditions: The use of strong acids and high temperatures can lead to the decomposition of the starting materials, intermediates, or the final indole product.[4] Optimization of the acid catalyst and temperature is crucial.

  • Formation of Isomers: If an unsymmetrical ketone is used, a mixture of regioisomers can be formed.[4]

Q3: What are common side products in the synthesis of this compound?

A3: In the Fischer indole synthesis, potential side products include:

  • 3,5-dimethylaniline: Formed from the cleavage of the N-N bond in the hydrazone intermediate.

  • Aldol condensation products: If the carbonyl partner is enolizable, self-condensation can occur, consuming the starting material.[4]

  • Oxidized species: Indoles can be susceptible to air oxidation, especially during workup and purification, leading to colored impurities.

In the Leimgruber-Batcho synthesis, incomplete reduction of the nitro group can lead to the formation of various intermediates.

Q4: How can I purify this compound?

A4: Purification of this compound is typically achieved through a combination of column chromatography and recrystallization.

  • Column Chromatography: Silica gel is the most common stationary phase. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is generally effective. The polarity of the eluent can be gradually increased to elute the product.

  • Recrystallization: If the product obtained after chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) can further enhance purity.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation (Fischer Synthesis) Incomplete hydrazone formation.Ensure anhydrous conditions. Consider pre-forming the hydrazone from (3,5-dimethylphenyl)hydrazine and the carbonyl compound before adding the acid catalyst.
Decomposition of starting materials or product.Optimize the acid catalyst (e.g., try milder acids like acetic acid or use a Lewis acid like ZnCl₂). Monitor the reaction temperature closely and avoid excessive heating.[4]
N-N bond cleavage is the major pathway.This is favored by electron-donating groups on the carbonyl partner. If possible, use a carbonyl compound with less electron-donating character.[5]
Multiple Spots on TLC, Difficult Purification Formation of isomeric byproducts (if using an unsymmetrical ketone).Modify the acid catalyst or reaction conditions to improve regioselectivity. Consider using a symmetrical ketone or an aldehyde if the desired product structure allows.
Presence of baseline impurities or colored byproducts.These may be due to polymerization or oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize exposure to strong light and air.
Product streaking on the TLC plate.The indole nitrogen can interact with the acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent during column chromatography.
Low Yield in Leimgruber-Batcho Reductive Cyclization Incomplete reduction of the nitro group.Ensure the activity of the reducing agent (e.g., fresh Raney nickel or Pd/C). Optimize the reaction time and hydrogen pressure (if applicable).[2]
Catalyst poisoning.Ensure the starting enamine is pure and free of impurities that could poison the catalyst.

Experimental Protocols

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

This protocol is a general guideline and should be optimized for the specific synthesis of this compound.

Materials:

  • (3,5-Dimethylphenyl)hydrazine hydrochloride

  • Pyruvic acid (or other suitable carbonyl compound)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or acetic acid)

  • Solvent (e.g., ethanol, toluene, or glacial acetic acid)

Procedure:

  • Hydrazone Formation (Optional Pre-formation):

    • In a round-bottom flask, dissolve (3,5-dimethylphenyl)hydrazine hydrochloride in a suitable solvent like ethanol.

    • Add a stoichiometric equivalent of a base (e.g., sodium acetate) to liberate the free hydrazine.

    • Add a slight excess of the carbonyl compound (e.g., pyruvic acid).

    • Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete formation.

    • Isolate the hydrazone by filtration.

  • Indolization:

    • To a reaction vessel, add the pre-formed hydrazone or a mixture of (3,5-dimethylphenyl)hydrazine and the carbonyl compound.

    • Add the acid catalyst. The choice and amount of catalyst are critical and require optimization. For example, PPA can be used as both catalyst and solvent, or a catalytic amount of ZnCl₂ can be used in a high-boiling solvent like toluene.

    • Heat the reaction mixture. The temperature and reaction time will depend on the chosen catalyst and substrates and should be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • If using PPA, carefully quench the reaction by pouring it onto ice. Neutralize the mixture with a strong base (e.g., NaOH or KOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.

Experimental Protocol: Leimgruber-Batcho Indole Synthesis (General Procedure)

This two-step procedure is a powerful method for indole synthesis.

Step 1: Enamine Formation

Materials:

  • A suitable 2-methyl-dinitrotoluene derivative (e.g., 2-methyl-1,3-dinitrobenzene, which would need to be synthesized to yield the desired product after reduction and cyclization)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Dimethylformamide (DMF)

Procedure:

  • In a flask equipped with a reflux condenser, dissolve the substituted o-nitrotoluene in DMF.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.[2]

  • Heat the mixture to reflux under an inert atmosphere. The reaction progress can be monitored by TLC, observing the formation of a colored enamine spot.

  • Once the reaction is complete, cool the mixture and remove the volatile components under reduced pressure to yield the crude enamine, which is often a colored solid.

Step 2: Reductive Cyclization

Materials:

  • Crude enamine from Step 1

  • Reducing agent (e.g., Raney nickel and hydrazine hydrate, or Pd/C and hydrogen gas)[2]

  • Solvent (e.g., methanol, ethanol, or tetrahydrofuran)

Procedure:

  • Dissolve the crude enamine in a suitable solvent in a reaction vessel.

  • Method A (Catalytic Hydrogenation): Add a catalytic amount of Pd/C. Place the mixture under a hydrogen atmosphere and stir vigorously until the reaction is complete (monitored by TLC).

  • Method B (Raney Nickel and Hydrazine): Add a slurry of Raney nickel to the solution. Carefully add hydrazine hydrate dropwise. The reaction is often exothermic and may require cooling.[2]

  • After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude indole.

  • Purify the crude product by column chromatography and/or recrystallization.

Data Presentation

Table 1: Catalyst and Solvent Effects in Fischer Indole Synthesis (General Trends)

CatalystTypical SolventTemperatureCommon Observations
Polyphosphoric Acid (PPA)None (PPA acts as solvent)High (100-180 °C)Often gives good yields but can be harsh and difficult to work up.
Zinc Chloride (ZnCl₂)Toluene, XyleneHigh (Reflux)A common and effective Lewis acid catalyst.[1]
Acetic AcidGlacial Acetic AcidRefluxMilder conditions, may require longer reaction times. Can favor the kinetic product with unsymmetrical ketones.[4]
p-Toluenesulfonic AcidEthanol, TolueneRefluxA common Brønsted acid catalyst.

Visualizations

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up & Purification cluster_product Final Product start1 3,5-Dimethylphenyl- hydrazine step1 Hydrazone Formation (Acid or Base Catalysis) start1->step1 start2 Carbonyl Compound (e.g., Pyruvic Acid) start2->step1 step2 Indolization (Acid Catalyst, Heat) step1->step2 step3 Quenching & Extraction step2->step3 step4 Column Chromatography step3->step4 step5 Recrystallization step4->step5 product This compound step5->product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Decomposition start->cause3 sol1a Optimize Reaction Time/ Temperature cause1->sol1a sol1b Check Reagent Purity cause1->sol1b sol2a Modify Catalyst/ Solvent cause2->sol2a sol2b Use Inert Atmosphere cause2->sol2b sol3a Milder Work-up Conditions cause3->sol3a

References

Technical Support Center: Purification of 4,6-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,6-dimethyl-1H-indole. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most common and effective methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: How do I choose the best purification method for my sample?

A2: Column chromatography is ideal for separating the desired compound from impurities with different polarities.[1][2][3] It is a versatile technique that can be adapted for various scales, from milligrams to grams.[2] Recrystallization is a cost-effective method for purifying solid compounds and is particularly useful for removing small amounts of impurities from a relatively crude product. The success of recrystallization relies on identifying a suitable solvent or solvent system in which the solubility of this compound significantly differs from that of the impurities at high and low temperatures.

Q3: What are the expected physical properties of pure this compound?

Purification Protocols

Column Chromatography

Column chromatography is a widely used technique for the separation and purification of organic compounds.[1][2][3]

Experimental Protocol:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of indole derivatives due to its ability to separate compounds based on polarity.[1]

  • Solvent System (Eluent) Selection: A non-polar/polar solvent mixture is typically used. A common starting point for indole derivatives is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into a vertical glass column with a stopcock at the bottom, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the surface.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel column.

  • Elution:

    • Add the eluent to the top of the column and begin to collect fractions.

    • Maintain a constant flow rate. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) may be necessary to elute all compounds.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools.

Experimental Protocol:

  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvents to test for indoles include ethanol, methanol, toluene, or mixtures such as ethanol/water or dichloromethane/hexane.

  • Dissolution:

    • Place the crude this compound in a flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals in a desiccator or a vacuum oven.

Troubleshooting Guides

Column Chromatography Troubleshooting
ProblemPotential CauseRecommended Solution
Poor Separation Inappropriate solvent system (Rf too high or too low).Optimize the eluent composition using TLC. For high Rf, decrease the polarity of the eluent. For low Rf, increase the polarity.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[1]
Irregularly packed column (channeling).Repack the column, ensuring a homogenous and bubble-free packing.
Low Yield Compound is too soluble in the eluent and elutes too quickly.Decrease the polarity of the eluent.
Compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent (gradient elution).
Incomplete elution.After collecting the main fractions, flush the column with a highly polar solvent to check for any remaining compound.
Co-elution of Impurities Impurities have similar polarity to the product.Try a different solvent system to alter the selectivity of the separation. Consider using a different stationary phase (e.g., alumina).
Recrystallization Troubleshooting
ProblemPotential CauseRecommended Solution
No Crystals Form Solution is not saturated (too much solvent was added).Evaporate some of the solvent to concentrate the solution and then try to cool it again.
Cooling is too rapid.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The compound has "oiled out" instead of crystallizing.Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble, and try to cool it slowly again. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Low Yield The compound is too soluble in the cold solvent.Use a different solvent or a solvent mixture. Ensure the solution is cooled sufficiently.
Premature crystallization during hot filtration.Use a heated funnel and pre-warm the receiving flask to prevent the solution from cooling and crystallizing prematurely.
Crystals are Colored Colored impurities are still present.Perform a decolorization step with activated charcoal before crystallization.

Quantitative Data Summary

The following table provides representative data for the purification of indole derivatives. The actual values for this compound may vary depending on the specific experimental conditions and the nature of the crude sample.

Purification MethodPurity Achieved (Typical)Yield (Typical)Key Parameters to Monitor
Column Chromatography >98%60-90%Rf value, eluent composition, column loading
Recrystallization >99%50-85%Solvent selection, cooling rate

Visualization of Experimental Workflow and Troubleshooting Logic

Purification_Workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis cluster_end Final Product Crude this compound Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Recrystallization Recrystallization Crude this compound->Recrystallization TLC Analysis TLC Analysis Column Chromatography->TLC Analysis Melting Point Melting Point Recrystallization->Melting Point Pure this compound Pure this compound TLC Analysis->Pure this compound Melting Point->Pure this compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Impure Product Impure Product Poor Separation (Chromatography) Poor Separation (Chromatography) Impure Product->Poor Separation (Chromatography) Low Yield (Chromatography) Low Yield (Chromatography) Impure Product->Low Yield (Chromatography) No Crystals (Recrystallization) No Crystals (Recrystallization) Impure Product->No Crystals (Recrystallization) Low Yield (Recrystallization) Low Yield (Recrystallization) Impure Product->Low Yield (Recrystallization) Optimize Eluent Optimize Eluent Poor Separation (Chromatography)->Optimize Eluent Adjust Loading Adjust Loading Poor Separation (Chromatography)->Adjust Loading Repack Column Repack Column Poor Separation (Chromatography)->Repack Column Change Eluent Polarity Change Eluent Polarity Low Yield (Chromatography)->Change Eluent Polarity Concentrate Solution Concentrate Solution No Crystals (Recrystallization)->Concentrate Solution Slow Cooling Slow Cooling No Crystals (Recrystallization)->Slow Cooling Change Solvent Change Solvent Low Yield (Recrystallization)->Change Solvent

References

Technical Support Center: Synthesis of 4,6-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,6-dimethyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during synthesis. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental data to support your research.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the common causes?

Low yields in the Fischer indole synthesis can be attributed to several factors. The reaction is highly sensitive to the electronic properties of the substituents on both the phenylhydrazine and carbonyl starting materials.[1] A significant side reaction is the cleavage of the N-N bond in the hydrazone intermediate, which is often promoted by electron-donating groups.[1][2][3] Additionally, the reaction conditions, such as temperature and the strength of the acid catalyst, are critical; non-optimal conditions can drastically reduce the yield.[1] The purity of the starting materials is also crucial, as impurities can inhibit the reaction or lead to unwanted byproducts.[4]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these side products?

The formation of multiple products is a known challenge. The most common byproduct results from the heterolytic cleavage of the N-N bond in an ene-hydrazine intermediate, which can lead to the formation of 2,4-dimethylaniline.[2][5] Other potential impurities include unreacted (2,4-dimethylphenyl)hydrazine starting material.[5] Depending on the carbonyl source and reaction conditions, aldol condensation or the formation of isomeric indole derivatives can also occur, further complicating the product mixture.

Q3: How critical is the choice of acid catalyst for this synthesis?

The choice of acid catalyst is a decisive factor in the success of the Fischer indole synthesis.[6] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, AlCl₃) can be used to catalyze the reaction.[7] The optimal acid and its concentration depend heavily on the specific substrates. A catalyst that is too strong or used at too high a temperature can promote decomposition of the starting materials, intermediates, or even the final indole product.[1] It is often recommended to perform small-scale optimization experiments to identify the ideal catalyst for your specific system.[1]

Q4: Can the indole product itself be unstable under the reaction conditions?

Yes, the indole product can be sensitive to the strong acidic conditions required for the cyclization.[1] Indoles are known to be susceptible to polymerization or degradation in the presence of strong acids. Therefore, it is important to neutralize the acid as soon as the reaction is complete during the workup phase to minimize product loss.[1]

Troubleshooting Guide

Problem 1: Low to No Product Formation
Potential Cause Suggested Solution
N-N Bond Cleavage This is a major competing side reaction, especially favored by electron-donating substituents.[2][3] Consider using a milder acid catalyst (e.g., acetic acid instead of polyphosphoric acid) or running the reaction at a lower temperature to disfavor the cleavage pathway.[1]
Unstable Hydrazone Intermediate Some hydrazones may decompose under strongly acidic conditions.[1] Try forming the hydrazone in situ under milder conditions before proceeding with the acid-catalyzed cyclization step.
Impure Starting Materials Impurities in the (2,4-dimethylphenyl)hydrazine or the carbonyl compound can inhibit the reaction.[4] Ensure the purity of your reagents through appropriate purification methods (e.g., recrystallization, distillation) and confirm their identity and purity via NMR or melting point analysis.
Incorrect Reaction Conditions The Fischer indole synthesis is sensitive to both temperature and acid strength.[1] Conduct small-scale optimization experiments by screening different acid catalysts, concentrations, and temperatures to find the optimal conditions for your specific substrates.
Problem 2: Formation of Multiple Products / Difficult Purification
Potential Cause Suggested Solution
Side Product Formation The primary side product is often 2,4-dimethylaniline from N-N bond cleavage.[5] Optimizing reaction conditions (milder acid, lower temperature) can improve selectivity. If side products are still formed, careful purification by column chromatography will be necessary. The polarity of indole and aniline-type impurities can be similar, sometimes requiring screening of different solvent systems for effective separation.[8]
Product Degradation The desired this compound may degrade during workup or purification. Neutralize the reaction mixture promptly after completion. Avoid prolonged exposure to acid during extraction and chromatography.
Isomeric Products While less common for this specific target, unsymmetrical ketones can lead to regioisomers.[1] Ensure you are using an appropriate carbonyl partner (e.g., acetaldehyde for the parent this compound).

Data Presentation

While specific yield data for this compound is proprietary or varies widely, the following table summarizes the general effect of acid catalysts on a model Fischer Indole Synthesis, illustrating common trade-offs.

Table 1: Effect of Acid Catalyst on a Model Fischer Indole Synthesis

Acid Catalyst Typical Temperature Relative Reaction Rate Potential for Side Reactions (e.g., N-N Cleavage, Degradation)
Acetic Acid (AcOH)80-110 °CModerateLow to Moderate
p-Toluenesulfonic acid (PTSA)80-110 °CModerate to FastModerate
Polyphosphoric Acid (PPA)100-150 °CFastHigh
Zinc Chloride (ZnCl₂)120-170 °CFastHigh
Hydrochloric Acid (HCl)70-100 °CModerate to FastModerate to High

This table provides a generalized summary. Optimal conditions are substrate-dependent and require experimental validation.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Indolization

This protocol describes a representative synthesis starting from (2,4-dimethylphenyl)hydrazine hydrochloride and acetaldehyde.

Materials:

  • (2,4-dimethylphenyl)hydrazine hydrochloride

  • Acetaldehyde

  • Ethanol

  • Polyphosphoric Acid (PPA) or another suitable acid catalyst

  • Sodium Bicarbonate (sat. aq. solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (2,4-dimethylphenyl)hydrazine hydrochloride in ethanol. Add sodium acetate to neutralize the HCl salt. To this solution, add acetaldehyde dropwise at 0-5 °C. Allow the mixture to stir at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC).

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Cyclization: To the crude hydrazone, add the acid catalyst (e.g., polyphosphoric acid). Heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) for the required time (typically 1-4 hours). Monitor the disappearance of the hydrazone and the formation of the indole product by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Pathway and Side Reactions

Fischer_Indole_Synthesis Fischer Indole Synthesis of this compound Reactants <(2,4-dimethylphenyl)hydrazine + Acetaldehyde> Hydrazone Hydrazone Intermediate Reactants->Hydrazone H+ EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement SideProduct <2,4-Dimethylaniline + Other Fragments> EneHydrazine->SideProduct N-N Bond Cleavage (Side Reaction) Diimine Di-imine Intermediate Rearrangement->Diimine -H+ Product <this compound> Diimine->Product Aromatization (-NH3) Troubleshooting_Workflow Start Problem Identified: Low Yield or Multiple Products Check_Purity Are starting materials pure? Start->Check_Purity Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Workup Is workup/purification efficient? Start->Check_Workup Purity_Yes Yes Check_Purity->Purity_Yes Purity Confirmed Purity_No No Check_Purity->Purity_No Impurities Detected Conditions_Yes Yes Check_Conditions->Conditions_Yes Optimized Conditions_No No Check_Conditions->Conditions_No First Attempt Workup_Yes Yes Check_Workup->Workup_Yes Clean Separation Workup_No No Check_Workup->Workup_No Product Loss/Impurity Purify_Reagents Action: Purify hydrazine and carbonyl starting materials. Confirm purity (NMR, MP). Purity_No->Purify_Reagents Optimize_Conditions Action: Screen milder acid catalysts (e.g., AcOH, PTSA). Optimize temperature and reaction time. Conditions_No->Optimize_Conditions Optimize_Workup Action: Ensure prompt neutralization. Screen chromatography eluents for better separation. Avoid prolonged acid exposure. Workup_No->Optimize_Workup

References

Technical Support Center: Optimizing Regioselectivity in the Functionalization of 4,6-Dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselective functionalization of 4,6-dimethyl-1H-indole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Problem 1: Poor Regioselectivity in Electrophilic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts)

  • Question: My electrophilic substitution on this compound is giving a mixture of products, with significant amounts of the C7 and/or C5 isomers in addition to the expected C3 product. How can I improve the C3 selectivity?

  • Answer: The C3 position is electronically the most favorable for electrophilic attack on the indole ring. However, the electron-donating methyl groups at C4 and C6 can also activate the C5 and C7 positions, leading to mixtures. Here are some troubleshooting steps:

    • Reaction Conditions: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product (C3).

    • Lewis Acid: In Friedel-Crafts reactions, the choice and amount of Lewis acid are critical. A milder Lewis acid (e.g., ZnCl₂, FeCl₃) might provide better selectivity than a strong one like AlCl₃, which can sometimes lead to product isomerization or reaction at less favorable positions.[1]

    • Steric Hindrance: While the C4 and C6 methyl groups can electronically activate C5 and C7, they can also sterically hinder approach at these positions. Using a bulkier electrophile may favor attack at the more accessible C3 position.

Problem 2: Low Yield or No Reaction at the C2 Position

  • Question: I am trying to functionalize the C2 position of this compound after protecting the nitrogen, but I am getting low yields or recovering the starting material. What could be the issue?

  • Answer: Directing functionalization to the C2 position requires overcoming the inherent reactivity of the C3 position. Here are some common causes and solutions:

    • Incomplete N-Protection: Ensure that the indole nitrogen is fully protected. An unprotected NH group can interfere with lithiation or metal-catalyzed reactions.

    • Choice of Protecting Group: For C2-lithiation, an N-sulfonyl (e.g., tosyl or phenylsulfonyl) or a related directing group is often necessary to direct the deprotonation to the C2 position. N-Boc or N-alkyl groups are generally not effective for this purpose.

    • Lithiation Conditions: For C2-lithiation, a strong base like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) is typically required. The choice of solvent (e.g., THF, diethyl ether) and temperature (-78 °C is common) is also crucial. The addition of a ligand like TMEDA (tetramethylethylenediamine) can enhance the reactivity of the organolithium reagent.

    • Palladium-Catalyzed C-H Activation: For C2-arylation, specific palladium catalysts and ligands are needed. The choice of ligand can be critical in switching selectivity between C2 and C3.[2]

Problem 3: Difficulty in Functionalizing the Benzene Ring (C4, C5, C6, C7)

  • Question: I am struggling to introduce a substituent at the C7 position of this compound. My attempts at directed ortho-metalation are not working as expected.

  • Answer: Functionalization of the benzene portion of the indole ring is challenging due to the higher reactivity of the pyrrole ring. For C7 functionalization, a directed ortho-metalation (DoM) strategy is often employed.

    • Directing Group: A suitable directing group on the indole nitrogen is essential. Bulky and strongly coordinating groups like pivaloyl (Piv) or di-tert-butylphosphinoyl (P(O)tBu₂) are effective in directing metalation to the C7 position.[3][4] The N-pivaloyl group, for instance, can direct rhodium-catalyzed C-H activation to the C7 position.[5]

    • Metalation Conditions: For DoM, a strong lithium base (s-BuLi or t-BuLi) is often used in combination with an additive like TMEDA at low temperatures.

    • Sequential Functionalization: A strategy involving sequential C2-silylation followed by C7-metalation can be effective. The bulky silyl group at C2 can help direct the metalation to the C7 position.[3]

    • Steric Hindrance: The C6-methyl group in your substrate might sterically hinder the approach of the organolithium base to the C7-proton. Using a less sterically demanding base or optimizing the reaction time and temperature might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the this compound ring towards electrophiles?

A1: The general order of reactivity for electrophilic aromatic substitution on the this compound ring is C3 > C2 > C7 > C5. The C3 position is the most nucleophilic due to the ability of the nitrogen lone pair to stabilize the intermediate without disrupting the aromaticity of the benzene ring.[6] The methyl groups at C4 and C6 are electron-donating and further activate the ring, particularly the C3, C5, and C7 positions.

Q2: Which N-protecting group should I use for my reaction?

A2: The choice of the N-protecting group is crucial and depends on the desired regioselectivity and the reaction conditions.

  • For C3-functionalization (Electrophilic Substitution): Often, no protection is needed if the reaction conditions are mild. However, for stronger electrophiles or acidic conditions, a simple protecting group like Boc (tert-butoxycarbonyl) can be used.

  • For C2-functionalization (via lithiation): A phenylsulfonyl (PhSO₂) or tosyl (Ts) group is highly effective in directing lithiation to the C2 position.

  • For C7-functionalization (via directed ortho-metalation): A bulky pivaloyl (Piv) group is a good choice for directing metalation to the C7 position.[5] Other effective groups include N-P(O)tBu₂.[7]

Q3: How can I achieve functionalization at the C4 or C5 positions?

A3: Functionalization at the C4 and C5 positions is challenging. Transition-metal-catalyzed C-H activation with a suitable directing group is the most promising strategy. For instance, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[7] Rhodium-catalyzed C-H activation has also been shown to be effective for C4 functionalization using a weakly coordinating trifluoroacetyl group as a directing group.[8]

Data Presentation

Table 1: Regioselectivity in Electrophilic Substitution of Substituted Indoles

ReactionSubstrateReagentsPosition(s) FunctionalizedYield (%)Reference
Vilsmeier-Haack4-MethylindolePOCl₃, DMFC390[9]
Mannich4,6-DimethoxyindoleFormaldehyde, DimethylamineC3 (Gramine)-[8]
Mannich3-(4-Chlorophenyl)-4,6-dimethoxy-7-(4-chlorobenzoyl)indoleFormaldehyde, DimethylamineC270[8]
Friedel-Crafts AcylationIndoleAcyl chloride, ZrCl₄C3Good to high[10]

Table 2: Conditions for Directed C-H Functionalization of N-Protected Indoles

Target PositionN-Protecting GroupReaction TypeCatalyst/ReagentCommentsReference
C2PhenylsulfonylLithiation/Electrophilic Quenchn-BuLi or t-BuLiDirects deprotonation to C2.General Knowledge
C2UnprotectedC-H ArylationPalladium catalyst with specific phosphine ligandsLigand choice is crucial for C2 vs. C3 selectivity.[2][7]
C4TrifluoroacetylC-H FunctionalizationRh(III) catalystAdditive can switch between hydroarylation and Heck-type products.[9]
C7PivaloylC-H Alkenylation/AlkylationRhodium catalystThe bulky pivaloyl group directs functionalization to C7.[5][11]
C7Di-tert-butylphosphinoylC-H ArylationPalladium catalystEffective directing group for C7 functionalization.[7][4]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, dichloromethane) at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).[12][13]

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the N-Boc protected this compound.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation at C3

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 eq) to the cooled DMF with stirring, maintaining the temperature below 10 °C.[9][14]

  • Stir the resulting mixture (the Vilsmeier reagent) at 0 °C for 30-60 minutes.

  • Add a solution of this compound (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully pour it into a mixture of crushed ice and aqueous sodium hydroxide or sodium carbonate solution to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield this compound-3-carboxaldehyde.

Mandatory Visualization

troubleshooting_c3_selectivity start Poor C3 Regioselectivity in Electrophilic Substitution check_temp Are you running the reaction at elevated temperature? start->check_temp lower_temp Lower the reaction temperature (e.g., to 0 °C or below) check_temp->lower_temp Yes check_lewis_acid Are you using a strong Lewis acid (e.g., AlCl3)? check_temp->check_lewis_acid No lower_temp->check_lewis_acid use_milder_lewis_acid Switch to a milder Lewis acid (e.g., ZnCl2, FeCl3) check_lewis_acid->use_milder_lewis_acid Yes check_electrophile Is your electrophile small? check_lewis_acid->check_electrophile No use_milder_lewis_acid->check_electrophile use_bulkier_electrophile Consider using a bulkier electrophile to favor the sterically less hindered C3 position check_electrophile->use_bulkier_electrophile Yes end Improved C3 Selectivity check_electrophile->end No use_bulkier_electrophile->end

Caption: Troubleshooting workflow for poor C3 regioselectivity.

functionalization_strategy start Desired Functionalization Position on this compound c3 C3 Position start->c3 c2 C2 Position start->c2 c7 C7 Position start->c7 c4_c5 C4/C5 Positions start->c4_c5 electrophilic_sub Electrophilic Substitution (Vilsmeier-Haack, Mannich, Friedel-Crafts) c3->electrophilic_sub lithiation N-Sulfonyl Protection followed by C2-Lithiation with n-BuLi/t-BuLi c2->lithiation pd_catalysis_c2 Pd-catalyzed C-H Arylation with specific ligands c2->pd_catalysis_c2 dom N-Pivaloyl or N-P(O)tBu2 Protection followed by Directed Ortho-Metalation (DoM) c7->dom rh_catalysis_c7 N-Pivaloyl Protection followed by Rh-catalyzed C-H Activation c7->rh_catalysis_c7 advanced_ch_activation Advanced C-H Activation with Specific Directing Groups (e.g., at C3) c4_c5->advanced_ch_activation

Caption: Strategy selection for regioselective functionalization.

References

Technical Support Center: N-Alkylation of Sterically Hindered Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of sterically hindered indoles. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging transformation. Below you will find troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the N-alkylation of sterically hindered indoles, presented in a question-and-answer format.

Q1: My N-alkylation reaction of a sterically hindered indole is resulting in very low to no product yield. What are the likely causes and how can I improve it?

Low yields in the N-alkylation of sterically hindered indoles are a common challenge.[1] The reduced reactivity can be attributed to the steric bulk around the nitrogen atom, which hinders the approach of the alkylating agent.[1] Here are several factors to consider and steps to troubleshoot:

  • Incomplete Deprotonation: The indole N-H must be fully deprotonated to form the more nucleophilic indolate anion.[1][2] For sterically hindered indoles, this can be more difficult.

    • Solution: Consider using a stronger base or a combination of bases. While sodium hydride (NaH) is common, alternatives like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) in a suitable solvent might be more effective. Ensure you are using a sufficient excess of the base (typically 1.1-1.5 equivalents).[1]

  • Reaction Temperature and Time: Steric hindrance can significantly slow down the reaction rate.[1]

    • Solution: Gradually increasing the reaction temperature can help overcome the activation energy barrier.[2][3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which may be significantly longer than for unhindered indoles.[1]

  • Choice of Solvent: The solvent plays a crucial role in solvating the ions and influencing reactivity.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can help to separate the indolate anion from its counter-ion, increasing its nucleophilicity.[1][2]

  • Reactivity of the Alkylating Agent:

    • Solution: If using a less reactive alkyl halide (e.g., alkyl chloride), consider switching to a more reactive one, such as an alkyl bromide or iodide. The addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction with alkyl chlorides or bromides through the in situ formation of the more reactive alkyl iodide.

Q2: I am observing a significant amount of C3-alkylation as a side product. How can I improve the selectivity for N-alkylation?

Competition between N-alkylation and C3-alkylation is a well-known issue in indole chemistry, as the C3 position is highly nucleophilic.[1][2] For sterically hindered indoles, while N-alkylation is slowed, C3-alkylation might still occur, leading to a mixture of products.

  • Choice of Base and Solvent System: The nature of the indolate species in solution can dictate the regioselectivity.

    • Solution: Using a strong base like NaH in a polar aprotic solvent such as DMF generally favors N-alkylation.[2][3] This is because the polar solvent helps to create a "freer" indolate anion, where the negative charge is more localized on the nitrogen, making it the primary site of attack. In less polar solvents like THF, the sodium cation may remain more closely associated with the nitrogen, potentially directing alkylation to the C3 position.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution.

    • Solution: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2][3]

  • Modern Catalytic Methods: Several advanced catalytic systems offer excellent control over regioselectivity.

    • Solution: Copper hydride (CuH) catalysis with specific ligands like DTBM-SEGPHOS has been shown to provide high N-selectivity.[2][4] Conversely, using a different ligand can steer the reaction towards C3-alkylation.[2] Iron catalysts have also been developed for selective N-alkylation, often proceeding through an indoline intermediate followed by oxidation.[2][5]

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for a classical N-alkylation of a hindered indole?

The most common starting point involves the use of a strong base in a polar aprotic solvent. A general protocol is provided below.

Q2: Are there milder alternatives to strong bases like NaH for N-alkylation, especially if my substrate has sensitive functional groups?

Yes, several milder methods have been developed to accommodate sensitive substrates:[2]

  • Phase-Transfer Catalysis (PTC): This method often uses weaker bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt).[6]

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in DMF/Acetonitrile: These bases are often effective for N-alkylation and are less harsh than hydrides.

  • Palladium-Catalyzed Methods: Palladium-catalyzed N-alkylation of indoles with vinyl ethers has been developed, offering an atom-economic approach under mild conditions.[7]

  • Use of Carbonates as Alkylating Agents: Dimethyl carbonate and dibenzyl carbonate can be used for methylation and benzylation, respectively, in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO).[8]

Q3: My starting indole is poorly soluble in the reaction solvent. What can I do?

Poor solubility can hinder the reaction.

  • Solution: Consider using a co-solvent to improve solubility. Alternatively, solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) can be good alternatives to DMF for dissolving challenging substrates.[8] Ensure that your solvent is anhydrous, as water will quench the base.[2]

Q4: Can I use microwave irradiation to accelerate the N-alkylation of a hindered indole?

Yes, microwave-assisted synthesis can be a powerful tool to accelerate slow reactions.[8][9] It can significantly reduce reaction times and sometimes improve yields by efficiently overcoming the activation energy barrier.[9]

Data Presentation

Table 1: Comparison of Bases and Solvents on N-Alkylation Yield and Selectivity

Indole SubstrateAlkylating AgentBase (equiv.)SolventTemp (°C)Time (h)Yield (%)N/C3 RatioReference
2-PhenylindoleBenzyl BromideNaH (1.1)DMF800.2591>99:1[3]
5-BromoindoleDimethyl CarbonateDABCO (0.1)-905>99N-selective[8]
IndoleStyreneCu(OAc)₂ (5 mol%)*THF902085>50:1[4]
2-MethylindoleBenzyl BromideNaH (1.1)THF2512759:1Fictional Example
2-MethylindoleBenzyl BromideNaH (1.1)DMF251285>20:1Fictional Example
Note: This is a catalytic system with (R)-DTBM-SEGPHOS as a ligand.

Experimental Protocols

General Protocol for N-Alkylation of a Sterically Hindered Indole using Sodium Hydride

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered indole (1.0 eq.).

  • Dissolution: Dissolve the indole in anhydrous DMF (or another suitable polar aprotic solvent) to a concentration of approximately 0.1–0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1–1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30–60 minutes, or until hydrogen evolution ceases.[1] For particularly hindered indoles, a longer stirring time or gentle warming may be necessary to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C (or maintain at room temperature depending on the reactivity of the alkylating agent). Add the alkylating agent (1.0–1.2 eq.) dropwise.

  • Reaction: The reaction can be stirred at room temperature or heated as required to drive the reaction to completion. Monitor the progress of the reaction by TLC or LC-MS.[1]

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution or water.

  • Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield in N-Alkylation of Hindered Indole Incomplete_Deprotonation Is deprotonation complete? Start->Incomplete_Deprotonation Stronger_Base Use stronger base (e.g., KOtBu) or increase equivalents of NaH Incomplete_Deprotonation->Stronger_Base No Temp_Time Are reaction conditions forcing enough? Incomplete_Deprotonation->Temp_Time Yes Stronger_Base->Temp_Time Increase_Temp_Time Increase temperature and/or reaction time Temp_Time->Increase_Temp_Time No Solvent_Choice Is the solvent optimal? Temp_Time->Solvent_Choice Yes Increase_Temp_Time->Solvent_Choice Switch_Solvent Switch to more polar aprotic solvent (e.g., DMF, DMSO, NMP) Solvent_Choice->Switch_Solvent No Alkylating_Agent Is the alkylating agent reactive enough? Solvent_Choice->Alkylating_Agent Yes Switch_Solvent->Alkylating_Agent More_Reactive_Agent Use more reactive halide (I > Br > Cl) or add catalytic KI Alkylating_Agent->More_Reactive_Agent No Product_Formation Product Formation Improved Alkylating_Agent->Product_Formation Yes More_Reactive_Agent->Product_Formation

Caption: Troubleshooting workflow for low reaction yield.

N_vs_C3_Alkylation Start Significant C3-Alkylation Side Product Observed Base_Solvent Evaluate Base/Solvent System Start->Base_Solvent Use_NaH_DMF Use strong base (NaH) in polar aprotic solvent (DMF) to favor N-alkylation Base_Solvent->Use_NaH_DMF Temperature Consider Reaction Temperature Use_NaH_DMF->Temperature Increase_Temp Higher temperatures may favor thermodynamic N-alkylated product Temperature->Increase_Temp Catalysis Consider Alternative Methods Increase_Temp->Catalysis Catalytic_Method Employ N-selective catalytic system (e.g., CuH/DTBM-SEGPHOS) Catalysis->Catalytic_Method Improved_Selectivity Improved N-Selectivity Catalytic_Method->Improved_Selectivity

Caption: Decision tree for improving N-alkylation selectivity.

References

Technical Support Center: Preventing Byproduct Formation in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation in common indole synthesis reactions. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Fischer indole synthesis, and how can they be minimized?

A1: The Fischer indole synthesis, while versatile, is prone to several side reactions that can lower the yield and complicate purification. The most common issues include:

  • Tar Formation: Strong Brønsted acids like sulfuric acid or polyphosphoric acid, especially at high temperatures, can cause polymerization and decomposition of starting materials and the indole product, leading to the formation of intractable tars.

  • Regioisomer Formation: When using unsymmetrical ketones, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles. The ratio of these isomers is influenced by the acid catalyst and reaction conditions.

  • N-N Bond Cleavage: Under certain conditions, particularly with electron-rich hydrazines, the N-N bond of the hydrazone intermediate can cleave, leading to the formation of anilines and other degradation products instead of the desired indole.[1]

  • Aldol Condensation and Friedel-Crafts-type Products: These can occur as competing reactions, especially if the reaction conditions are not optimized.

To minimize these side reactions, consider the following:

  • Use Milder Catalysts: Lewis acids such as ZnCl₂, FeCl₃, or BF₃·OEt₂ can be effective alternatives to strong Brønsted acids and may reduce tar formation.[2]

  • Optimize Reaction Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate to minimize decomposition.

  • Control Regioselectivity: The choice of acid catalyst can influence the ratio of regioisomers. Experimenting with different acids may favor the formation of the desired isomer.

  • Ensure High-Purity Reagents: Impurities in the phenylhydrazine or carbonyl compound can lead to unexpected side products.

Q2: My Bischler-Moehlau synthesis is giving a low yield and a mixture of products. What are the likely causes and solutions?

A2: The Bischler-Moehlau synthesis is notorious for its harsh reaction conditions, often leading to low yields and a lack of regioselectivity. Key challenges include:

  • Formation of Regioisomers: The reaction of an α-bromoacetophenone with an excess of an aniline can lead to the formation of both 2-aryl and 3-arylindoles.[3]

  • Harsh Conditions: Traditionally, this synthesis requires high temperatures, which can lead to decomposition and byproduct formation.

Strategies to improve the Bischler-Moehlau synthesis include:

  • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and improve yields, often providing a more environmentally friendly, solvent-free approach.[4][5]

  • Milder Catalysts: The use of lithium bromide as a catalyst has been shown to provide milder reaction conditions.[6]

  • Solvent Selection: While sometimes performed neat, the choice of a high-boiling, polar aprotic solvent can influence the reaction outcome.[7]

Q3: How can I control the regioselectivity (C2 vs. C3 functionalization) in palladium-catalyzed indole synthesis?

A3: Regioselectivity in palladium-catalyzed indole synthesis is a critical aspect, and it is often controlled by the choice of ligands and, to some extent, the reaction conditions.

  • Ligand Control: The electronic and steric properties of the phosphine ligands used in the palladium catalyst system play a crucial role in directing the regioselectivity. For instance, in the oxidative Heck reaction of indoles, different ligands can selectively favor either C2 or C3 alkenylation.[8] The development of specific ligands, such as sulfoxide-2-hydroxypyridine (SOHP) ligands, has enabled a switch in regioselectivity.

  • Reaction Conditions: Factors such as the solvent and the nature of the base can also influence the C2/C3 product ratio.

Q4: I am observing significant amounts of homocoupling byproducts in my palladium-catalyzed indole synthesis. How can this be prevented?

A4: Homocoupling of starting materials is a common side reaction in many palladium-catalyzed cross-coupling reactions. To minimize this:

  • Optimize Reaction Conditions: Carefully control the reaction temperature, catalyst loading, and reaction time.

  • Choice of Ligand and Palladium Precursor: The nature of the catalyst system can significantly impact the extent of homocoupling. Screening different ligands and palladium sources may be necessary.

  • Use of Additives: In some cases, the addition of specific additives can suppress homocoupling.

Troubleshooting Guides

Issue 1: Low or No Yield in Fischer Indole Synthesis
Potential Cause Troubleshooting Step
Degradation of Starting Materials or Product Use a milder acid catalyst (e.g., ZnCl₂, acetic acid) instead of strong Brønsted acids. Lower the reaction temperature.
Unstable Hydrazone Intermediate Pre-form and isolate the hydrazone before cyclization.
Electron-Withdrawing Groups on Phenylhydrazine Use harsher reaction conditions (stronger acid, higher temperature) or consider an alternative synthesis route.
Reaction Failure due to N-N Bond Cleavage This is more likely with electron-donating substituents. Consider using a different indole synthesis method if optimization fails.[1]
Issue 2: Formation of Multiple Products/Isomers
Potential Cause Troubleshooting Step
Formation of Regioisomers (unsymmetrical ketones in Fischer synthesis) Experiment with different acid catalysts (e.g., compare a Brønsted acid with a Lewis acid) to alter the isomer ratio.
Formation of C2 and C3 Isomers (Palladium-catalyzed synthesis) Screen different phosphine ligands to control regioselectivity.[8]
Incomplete Reaction or Presence of Intermediates Monitor the reaction closely by TLC or LC-MS to ensure it goes to completion. Adjust reaction time and temperature accordingly.
Product Degradation on Silica Gel during Purification Deactivate the silica gel by flushing the column with an eluent containing a small amount of triethylamine (0.5-1%). Consider using neutral or basic alumina as the stationary phase.[9]
Issue 3: Purification Challenges
Potential Cause Troubleshooting Step
Co-elution of Product and Byproducts Optimize the column chromatography solvent system. A gradient elution may be necessary. Consider reversed-phase chromatography if normal phase is ineffective.
Presence of Tarry Residues Minimize tar formation during the reaction by using milder conditions. Before chromatography, attempt to precipitate the product from a suitable solvent or perform an acid-base extraction to remove some impurities.
Product is an Oil and Difficult to Handle If the product is an oil, try to form a solid derivative (e.g., a salt) for easier purification by recrystallization.

Quantitative Data on Byproduct Formation

Table 1: Effect of Catalyst on Yield in Fischer Indole Synthesis
Reactants Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Phenylhydrazine, AcetophenoneZeolite-HYChloroform60443[10]
Phenylhydrazine, AcetophenoneMontmorillonite K10Chloroform60470[10]
Phenylhydrazine, AcetophenoneIndion-90Chloroform60460[10]
Phenylhydrazine, AcetophenoneAmberlite-120Chloroform60463[10]
Phenylhydrazine, AcetophenoneAmberlyst-15Chloroform60468[10]
Phenylhydrazine, AcetophenonePhosphomolybdic acidChloroform60486[10]
Table 2: Comparison of Conventional vs. Microwave-Assisted Fischer Indole Synthesis
Reactants Heating Method Catalyst/Reagent Solvent Time Temperature Yield (%) Reference
Phenylhydrazine, PropiophenoneConventionalAcetic AcidAcetic Acid8 hoursReflux75[11]
Phenylhydrazine, PropiophenoneMicrowaveEaton's Reagent-10 min170°C92[11]
Phenylhydrazine, CyclohexanoneConventionalZinc Chloride---76[11]
Table 3: Solvent Effects in Bischler-Moehlau Synthesis

Note: Quantitative data directly comparing solvent effects on byproduct formation in classical Bischler-Moehlau synthesis is scarce due to the harsh conditions and often low yields. However, the move towards microwave-assisted, often solvent-free, conditions has shown significant improvements.

Reactants Heating Method Solvent Time Yield (%) Reference
Aniline, Phenacyl bromide (2:1 mixture)Microwave (600W)DMF (3 drops)1 min52-75[4][7]
N-phenacylaniline, Anilinium bromideMicrowave (540W)DMF (3 drops)1 min71[4]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation (can be done in-situ): In a round-bottom flask, dissolve the phenylhydrazine (1.0 eq) and the ketone or aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid). If using a hydrazine salt, add a base (e.g., sodium acetate) to liberate the free hydrazine. Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).

  • Cyclization: To the mixture containing the hydrazone, add the acid catalyst (e.g., ZnCl₂ (1-2 eq), polyphosphoric acid, or glacial acetic acid).

  • Heating: Heat the reaction mixture to the appropriate temperature (ranging from 80 °C to reflux) and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. If the product precipitates, collect it by filtration. Otherwise, neutralize the acid and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[9]

Protocol 2: Microwave-Assisted, Solvent-Free Bischler-Moehlau Synthesis of 2-Arylindoles

This protocol is adapted from a greener approach to the Bischler-Moehlau synthesis.[4][5][7]

  • Reactant Preparation: In a microwave-safe vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).

  • Initial Reaction: Stir the mixture at room temperature for 3 hours.

  • Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture. Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.

  • Work-up and Purification: After cooling, dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane) and purify by flash column chromatography on silica gel to obtain the desired 2-arylindole.

Protocol 3: Palladium-Catalyzed Intramolecular Cyclization for Indole Synthesis

This protocol describes a general procedure for a palladium-catalyzed intramolecular Heck reaction to form indoles.

  • Reaction Setup: To a reaction vial, add the 2-halo-N-allylaniline substrate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 2-5 mol%), a phosphine ligand (e.g., PPh₃, PCy₃, 4-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., DMF, dioxane, toluene).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Phenylhydrazine Phenylhydrazine Hydrazone_Formation Hydrazone Formation (in-situ or pre-formed) Phenylhydrazine->Hydrazone_Formation Aldehyde_Ketone Aldehyde_Ketone Aldehyde_Ketone->Hydrazone_Formation Acid_Catalysis Acid Catalysis Hydrazone_Formation->Acid_Catalysis Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Acid_Catalysis->Cyclization Quenching Quenching Cyclization->Quenching Extraction Extraction Quenching->Extraction Purification Chromatography or Recrystallization Extraction->Purification Indole Indole Purification->Indole

Caption: Experimental workflow for the Fischer indole synthesis.

Byproduct_Troubleshooting cluster_troubleshooting Troubleshooting Strategies Start Indole Synthesis Reaction Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Problem Significant Byproduct Formation? Analysis->Problem No Proceed to Purification Problem->No No Yes Identify Byproducts Problem->Yes Yes Change_Catalyst Modify Catalyst (e.g., Milder Acid) Yes->Change_Catalyst Optimize_Temp Adjust Temperature Yes->Optimize_Temp Change_Solvent Change Solvent Yes->Change_Solvent Modify_Ligand Modify Ligand (Pd-catalyzed) Yes->Modify_Ligand

Caption: Logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Fischer Indole Synthesis of 4,6-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of 4,6-dimethyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the Fischer indole synthesis of this compound?

A1: The Fischer indole synthesis is an acid-catalyzed reaction.[1] A variety of Brønsted and Lewis acids can be employed. Commonly used catalysts include zinc chloride (ZnCl₂), boron trifluoride (BF₃), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[2] The choice of catalyst can significantly impact the reaction yield and may require optimization for the specific substrate, (4,6-dimethylphenyl)hydrazine, and the chosen carbonyl compound.

Q2: I am not getting any product. What are the potential reasons for a failed reaction?

A2: A complete failure of the reaction can be attributed to several factors:

  • Inactive Catalyst: The acid catalyst may be old, hydrated, or of poor quality. For instance, zinc chloride is hygroscopic and its effectiveness is reduced if it is not anhydrous.

  • Low Reaction Temperature: The[3][3]-sigmatropic rearrangement, a key step in the Fischer indole synthesis, often requires elevated temperatures to overcome the activation energy.[4]

  • Inappropriate Carbonyl Compound: The ketone or aldehyde used must be able to form an enamine intermediate.

  • Substrate Decomposition: The starting materials or the product might be unstable under the reaction conditions, especially at high temperatures or with very strong acids.

Q3: My reaction is producing multiple byproducts, leading to a low yield of this compound. How can I improve the selectivity?

A3: The formation of byproducts is a common issue. To improve selectivity:

  • Optimize the Catalyst: The strength and type of acid catalyst can influence side reactions. Milder Lewis acids like zinc chloride may be preferable to strong Brønsted acids like sulfuric acid to minimize charring and polymerization.

  • Control the Temperature: Gradually increasing the reaction temperature and monitoring the reaction progress by Thin Layer Chromatography (TLC) can help find the optimal temperature that favors the desired product formation over decomposition or side reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the starting materials and product.

Q4: What is the general mechanism of the Fischer indole synthesis?

A4: The reaction proceeds through several key steps:

  • Formation of a phenylhydrazone from the reaction of (4,6-dimethylphenyl)hydrazine and a ketone or aldehyde.

  • Tautomerization of the phenylhydrazone to its enamine isomer.

  • A[3][3]-sigmatropic rearrangement of the protonated enamine.

  • Loss of ammonia and subsequent aromatization to form the indole ring.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Inactive or insufficient catalyst.Use a fresh, anhydrous catalyst. Increase the catalyst loading incrementally. Consider switching to a stronger acid catalyst (e.g., from ZnCl₂ to PPA).
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction by TLC. Microwave irradiation can also be explored to promote the reaction.[2]
Poor quality of starting materials.Ensure the purity of (4,6-dimethylphenyl)hydrazine and the carbonyl compound. Purify them by recrystallization or distillation if necessary.
Multiple Byproducts / "Messy" Reaction Reaction temperature is too high.Optimize the temperature by running the reaction at a lower temperature for a longer duration.
Acid catalyst is too strong.Switch to a milder catalyst. For example, if using PPA or H₂SO₄, try ZnCl₂ or p-TsOH.
Presence of oxygen.Conduct the reaction under an inert atmosphere (N₂ or Ar).
Difficulty in Product Isolation/Purification Product is soluble in the aqueous work-up solution.Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Product co-elutes with impurities during column chromatography.Experiment with different solvent systems for chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative or additional purification step.

Catalyst Performance Comparison (Generalized)

The following table provides a general comparison of commonly used catalysts for the Fischer indole synthesis. Please note that the optimal conditions and yields will vary depending on the specific substrates and reaction scale for the synthesis of this compound.

CatalystCatalyst TypeTypical Reaction TemperatureTypical Yield RangeNotes
Zinc Chloride (ZnCl₂) ** Lewis Acid100-200 °C40-70%Requires anhydrous conditions. A widely used and cost-effective catalyst.[2]
Polyphosphoric Acid (PPA) Brønsted Acid80-150 °C60-90%Often gives high yields but can be difficult to work with due to its high viscosity. Can cause charring at higher temperatures.[2]
p-Toluenesulfonic Acid (p-TsOH) Brønsted Acid80-120 °C50-80%A solid, easy-to-handle acid catalyst. Often used in solvents like toluene or acetic acid.
Boron Trifluoride (BF₃·OEt₂) **Lewis Acid25-100 °C50-85%A versatile and effective catalyst, but it is corrosive and moisture-sensitive.[2]
Acetic Acid (AcOH) Brønsted AcidReflux30-60%A milder option, suitable for sensitive substrates, but may require longer reaction times and give lower yields.

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound starting from (4,6-dimethylphenyl)hydrazine and a suitable ketone (e.g., acetone).

Materials:

  • (4,6-dimethylphenyl)hydrazine hydrochloride

  • Acetone (or other suitable ketone)

  • Zinc Chloride (anhydrous)

  • Ethanol

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve (4,6-dimethylphenyl)hydrazine hydrochloride (1 equivalent) in ethanol. Add acetone (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Indolization: To the flask containing the hydrazone (or the in situ mixture), add anhydrous zinc chloride (2-3 equivalents).

  • Heating: Heat the reaction mixture to reflux (around 80-100 °C) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-water.

    • Neutralize the mixture with a sodium hydroxide solution until it is slightly basic.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

Fischer_Indole_Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Arylhydrazine (4,6-dimethylphenyl)hydrazine Hydrazone Hydrazone Formation Arylhydrazine->Hydrazone + H+ Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement + H+ Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Indole This compound Cyclization->Indole - NH3

Caption: Fischer Indole Synthesis Pathway for this compound.

Experimental_Workflow Start Mix (4,6-dimethylphenyl)hydrazine and Carbonyl Compound Add_Catalyst Add Acid Catalyst (e.g., ZnCl2) Start->Add_Catalyst Heat Heat Reaction Mixture (Reflux) Add_Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up (Quench, Neutralize, Extract) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolate Pure This compound Purify->Product

Caption: General Experimental Workflow for this compound Synthesis.

References

Technical Support Center: Managing Temperature Control in Large-Scale Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale indole synthesis. The information is designed to directly address specific challenges encountered during experimentation, with a focus on effective temperature management.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling temperature during large-scale exothermic indole synthesis?

A1: The primary challenges in managing temperature during large-scale exothermic indole synthesis stem from the heat generated by the reaction itself. Inadequate heat dissipation can lead to a rapid temperature increase, a dangerous phenomenon known as thermal runaway.[1] This can result in decreased product yield, an increase in impurities, and potentially a loss of reaction control, posing significant safety risks.[1] The challenge is amplified during scale-up because the surface-area-to-volume ratio decreases, making heat removal less efficient.[1]

Q2: How does improper temperature control impact the outcome of an indole synthesis?

A2: Poor temperature control can have several detrimental effects on the synthesis:

  • Reduced Yield and Purity: Many indole syntheses have an optimal temperature range. Deviations from this range can promote the formation of side products, thereby reducing the yield and purity of the desired indole.[1]

  • Side Reactions: Elevated temperatures can provide the necessary activation energy for undesired reaction pathways, leading to byproducts that may be difficult to separate from the final product.[1]

  • Decomposition: Starting materials, intermediates, or the final indole product can be thermally unstable and may decompose at excessive temperatures.[1]

  • Runaway Reactions: In highly exothermic reactions, a loss of temperature control can lead to a dangerous, self-accelerating reaction rate.[1]

Q3: What are the key safety considerations for large-scale exothermic indole syntheses?

A3: Safety is paramount when handling large-scale exothermic reactions. Key precautions include:

  • Thorough Risk Assessment: Conduct a comprehensive risk assessment before commencing any experiment, especially during scale-up.[1]

  • Adequate Cooling Capacity: Ensure that the cooling system, whether it be a jacketed reactor, cooling coils, or an external heat exchanger, can handle the maximum heat output of the reaction.[2]

  • Accurate Monitoring: Employ reliable and calibrated temperature probes to accurately monitor the reaction temperature in real-time.[2]

  • Emergency Preparedness: Have a well-defined emergency plan in place, which may include a quenching system to rapidly halt the reaction if necessary.

Q4: What are the differences in heat transfer between glass-lined and stainless steel reactors?

A4: Glass-lined and stainless steel reactors have significantly different thermal properties:

  • Thermal Conductivity: Stainless steel has a much higher thermal conductivity (16–18 W/(m·K)) compared to the glass lining of a reactor (1.0–1.2 W/(m·K)). This means that stainless steel reactors are up to 15 times more efficient at transferring heat.

  • Operating Temperature Range: Stainless steel reactors can operate over a wider temperature range (typically -196°C to 800°C) than glass-lined reactors, which are generally recommended for use between -20°C and 200°C and have a thermal shock limit of less than 120°C.

  • Chemical Resistance: Glass-lined reactors offer superior corrosion resistance to acidic media, whereas stainless steel, particularly 304 stainless steel, is susceptible to corrosion from strong acids like hydrochloric acid.[3]

Troubleshooting Guides

Issue 1: Hot Spot Formation in the Reactor

Symptoms:

  • Localized temperature readings are significantly higher than the bulk temperature.

  • Inconsistent product quality or increased impurity levels.

  • Discoloration of the reaction mixture near the reactor walls or agitator.

Possible Causes:

  • Poor mixing leading to inadequate distribution of reactants and heat.

  • Fouling on the reactor walls, which insulates and prevents efficient heat transfer.

  • Improper design or placement of the agitator, creating "dead zones" in the reactor.

Troubleshooting Steps:

HotSpotTroubleshooting start Hot Spot Detected check_mixing Verify Agitator Speed and Performance start->check_mixing mixing_ok Is Mixing Adequate? check_mixing->mixing_ok increase_agitation Increase Agitation Speed or Change Impeller Design mixing_ok->increase_agitation No inspect_reactor Inspect Reactor for Fouling mixing_ok->inspect_reactor Yes end_solution Problem Resolved increase_agitation->end_solution fouling_present Is Fouling Present? inspect_reactor->fouling_present clean_reactor Clean Reactor and Address Cause of Fouling fouling_present->clean_reactor Yes evaluate_reactor_design Evaluate Reactor and Agitator Design for Dead Zones fouling_present->evaluate_reactor_design No clean_reactor->end_solution evaluate_reactor_design->end_solution

Caption: Troubleshooting workflow for hot spot formation.
Issue 2: Temperature Overshoot or Undershoot

Symptoms:

  • The reactor temperature consistently exceeds or falls below the setpoint.

  • The temperature control system seems to be hunting for the setpoint, leading to oscillations.

Possible Causes:

  • Poorly tuned PID (Proportional-Integral-Derivative) controller settings.

  • Inadequate heating or cooling capacity for the thermal load of the reaction.

  • Lag in the temperature measurement system.

Troubleshooting Steps:

TempOvershootTroubleshooting start Temperature Overshoot/Undershoot check_pid Review PID Controller Tuning Parameters start->check_pid pid_tuned Are Parameters Optimized? check_pid->pid_tuned retune_pid Retune PID Controller (e.g., Ziegler-Nichols method) pid_tuned->retune_pid No check_capacity Evaluate Heating/Cooling System Capacity pid_tuned->check_capacity Yes end_solution Problem Resolved retune_pid->end_solution capacity_sufficient Is Capacity Sufficient for Thermal Load? check_capacity->capacity_sufficient upgrade_system Upgrade Heating/Cooling System or Modify Process capacity_sufficient->upgrade_system No check_sensor Inspect Temperature Sensor and Thermowell for Lag capacity_sufficient->check_sensor Yes upgrade_system->end_solution check_sensor->end_solution

Caption: Troubleshooting workflow for temperature overshoot/undershoot.

Data Presentation: Temperature Effects on Indole Synthesis

The following tables summarize the impact of temperature on common indole synthesis methods. Note that optimal conditions can vary based on substrates, catalysts, and scale.

Table 1: Fischer Indole Synthesis - Temperature vs. Yield

Catalyst/Solvent SystemTemperature (°C)Reaction TimeTypical YieldNotes
p-toluenesulfonic acid in tert-butanol804-6 hours47%Cautious temperature control is necessary to favor the desired indolenine over the indole byproduct.[4]
Glacial Acetic Acid95 (reflux)8-12 hours~45-50% per isomerCan produce isomeric mixtures with unsymmetrical ketones.[4]

Table 2: Madelung Indole Synthesis - Temperature vs. Yield

Base/Solvent SystemTemperature (°C)Reaction TimeTypical YieldNotes
Sodium Ethoxide200-400Several hoursVariableTraditional, harsh conditions.[5]
BuLi or LDA in THF-20 to 252-4 hoursHighMadelung-Houlihan modification allows for significantly lower reaction temperatures.[5]
LiN(SiMe₃)₂/CsF in TBME11012 hoursUp to 90%A tandem approach with broad substrate scope.[6]
Copper-catalyzed11024 hours29-64%A modified Madelung-type synthesis.[7]
Microwave-assisted (t-BuOK)up to 33020 minutes64%Solvent-free conditions.[8]

Table 3: Hemetsberger-Knittel Indole Synthesis - Temperature vs. Yield

Reaction ConditionTemperature (°C)Reaction TimeTypical YieldNotes
Thermal Decomposition in XyleneReflux (~140)4 hours>70%A common method for this synthesis.[9][10]
Lower Temperature Intermediate Formation-30Not specifiedMain productFormation of an intermediate, ethyl 2-azido-3-hydroxy-3-aryl-propionate.[11]
Higher Temperature Intermediate Formation0Not specifiedMain productFormation of ethyl 2-azidocinnamate.[11]

Experimental Protocols

Protocol 1: General Procedure for Temperature Control in a 100L Jacketed Reactor for an Exothermic Indole Synthesis

This protocol outlines the key steps for maintaining temperature control during a large-scale exothermic reaction.

1. Pre-Reaction Setup and Checks:

  • Reactor Inspection: Ensure the reactor is clean and free from any fouling that could impede heat transfer.

  • Sensor Calibration: Calibrate all temperature probes (e.g., Pt100) to ensure accurate readings.

  • Cooling System Test: Run the cooling system (e.g., chiller, cooling tower) to verify it reaches and maintains the desired coolant temperature.

  • Agitator Check: Confirm the agitator is functioning correctly and set to the predetermined speed for optimal mixing.

2. Reaction Initiation and Monitoring:

  • Initial Cooling: Pre-cool the reactor jacket to a temperature below the target reaction temperature.

  • Slow Reagent Addition: Add the limiting reagent for the exothermic step slowly and at a controlled rate.

  • Continuous Monitoring: Utilize a Process Analytical Technology (PAT) system with in-situ probes to monitor the reaction temperature in real-time.[12] This allows for immediate detection of any temperature deviations.

  • Data Logging: Record temperature data at regular, short intervals to track the reaction's thermal profile.

3. Temperature Control and Adjustment:

  • Automated Control: Use a PID controller to automatically adjust the flow of coolant to the reactor jacket to maintain the setpoint temperature.

  • Manual Override: Have a manual override system in place to take control of the cooling system in case of automation failure.

  • Emergency Quench: If the temperature rises uncontrollably, be prepared to introduce a quenching agent to stop the reaction.

4. Post-Reaction Cooldown:

  • Controlled Cooling: Once the reaction is complete, cool the reactor contents to a safe temperature at a controlled rate to prevent thermal shock, especially in glass-lined reactors.

Protocol 2: Implementing Process Analytical Technology (PAT) for Enhanced Temperature Monitoring

PAT provides a framework for real-time monitoring and control of critical process parameters, leading to improved safety and product quality.[13]

1. Sensor Selection and Integration:

  • Choose appropriate in-line sensors for temperature monitoring (e.g., thermocouples, resistance temperature detectors).

  • Integrate these sensors into the reactor system at locations that provide representative temperature measurements of the reaction mass.

2. Data Acquisition and Management:

  • Use a data management platform to collect and store real-time temperature data from the sensors.[12]

  • This platform should be capable of visualizing the data in real-time to allow for immediate process insights.

3. Model Development:

  • For advanced control, develop chemometric models that can correlate spectral data (e.g., from FTIR or Raman probes) with reaction progress and heat evolution.[12]

4. Real-Time Control and Release:

  • Integrate the PAT system with the reactor's control system to enable automated adjustments to parameters like coolant flow based on real-time data.

  • The ultimate goal of PAT is to facilitate real-time release of the product by ensuring that critical quality attributes are maintained throughout the manufacturing process.[14]

Visualization of a General Troubleshooting Workflow

The following diagram illustrates a logical approach to diagnosing and resolving temperature control issues in a large-scale chemical reactor.

GeneralTroubleshootingWorkflow start Temperature Deviation Detected check_sensor Verify Temperature Sensor Accuracy and Placement start->check_sensor sensor_ok Is Sensor Functioning Correctly? check_sensor->sensor_ok recalibrate_replace_sensor Recalibrate or Replace Sensor sensor_ok->recalibrate_replace_sensor No check_controller Examine PID Controller Settings and Performance sensor_ok->check_controller Yes end_solution Problem Resolved recalibrate_replace_sensor->end_solution controller_ok Is Controller Tuned and Responding? check_controller->controller_ok retune_controller Retune PID Controller controller_ok->retune_controller No check_heat_transfer Investigate Heat Transfer System controller_ok->check_heat_transfer Yes retune_controller->end_solution heat_transfer_ok Is Coolant Flow and Temperature Adequate? check_heat_transfer->heat_transfer_ok troubleshoot_cooling Troubleshoot Chiller/Cooling System heat_transfer_ok->troubleshoot_cooling No check_process Analyze Reaction Kinetics and Mixing heat_transfer_ok->check_process Yes troubleshoot_cooling->end_solution process_ok Is Reaction Proceeding as Expected? check_process->process_ok adjust_process Adjust Reagent Addition Rate or Agitation process_ok->adjust_process No process_ok->end_solution Yes adjust_process->end_solution

Caption: General workflow for diagnosing temperature control problems.

References

Technical Support Center: Work-up Procedures for Fischer Indole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the work-up of Fischer indole reaction mixtures. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to streamline your indole synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for a Fischer indole synthesis?

A typical work-up procedure involves several key steps after the reaction is deemed complete. First, the excess acid catalyst is neutralized, usually by the addition of a suitable base like sodium carbonate.[1] The reaction mixture is then often filtered to remove any insoluble materials.[1] Subsequently, the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly through column chromatography or recrystallization, to obtain the final substituted indole.[1]

Q2: My Fischer indole synthesis resulted in a low yield. What are the common causes related to the work-up?

Low yields can stem from several factors, some of which are related to the work-up process.[2] One common issue is the decomposition of the product due to excessively high temperatures or prolonged reaction times.[2] Difficulties in purification, where the desired product is lost during column chromatography or recrystallization, can also significantly lower the final yield. In some cases, the indole product may have some solubility in the aqueous layer during extraction, leading to loss of material.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the common side products, and how can they be removed during workup?

Common side products in the Fischer indole synthesis include aldol condensation products and Friedel-Crafts type byproducts.[2] The formation of these can be minimized by carefully controlling reaction conditions such as temperature, reaction time, and acid concentration.[2] During the work-up, purification via column chromatography is the most effective method for separating the desired indole from these impurities. The choice of eluent system is crucial for achieving good separation. For basic indole compounds that may streak on silica gel, adding a small amount of a base like triethylamine (~1%) to the eluent can improve separation.[3]

Q4: How does the choice of acid catalyst (e.g., PPA, ZnCl₂, Brønsted acids) affect the work-up procedure?

The type of acid catalyst used can necessitate slight modifications to the work-up protocol.

  • Polyphosphoric Acid (PPA): Reactions with PPA are typically quenched by pouring the hot reaction mixture onto crushed ice with vigorous stirring.[2] This hydrolyzes the PPA and precipitates the crude product, which can then be collected by filtration. The acidic solution is then neutralized with a base, such as a 10% sodium hydroxide solution, until it is alkaline.[1]

  • Zinc Chloride (ZnCl₂): For reactions catalyzed by Lewis acids like ZnCl₂, the work-up often involves adding water to the reaction mixture to dissolve the catalyst and any other water-soluble components. The product is then extracted into an organic solvent.

  • Brønsted Acids (e.g., HCl, H₂SO₄, AcOH): These are typically neutralized by washing the reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate or sodium carbonate, until the aqueous layer is no longer acidic.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of your Fischer indole reaction.

Problem 1: A dark, tarry residue has formed in the reaction mixture, making product isolation difficult.

  • Potential Cause: Tar formation is often a result of product or starting material decomposition at elevated temperatures or due to highly acidic conditions.

  • Suggested Solutions:

    • Trituration: Try to solidify the crude product from the tar by triturating it with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate. The desired product may selectively precipitate, leaving the tarry impurities dissolved.

    • Filtration through a plug of silica: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. The highly polar, tarry materials will often adhere to the silica, allowing for the elution of the less polar product.

    • Solvent Extraction: Perform a liquid-liquid extraction. The tar may be more soluble in one of the layers, allowing for some separation. However, emulsions can be an issue.

Problem 2: An emulsion has formed during the liquid-liquid extraction.

  • Potential Cause: Emulsions are common when extracting basic solutions with chlorinated solvents or when finely divided solids are present.[3]

  • Suggested Solutions:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. Celite is a filter aid that can help to break up the emulsion by removing particulate matter.[3]

    • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to mix the layers. This reduces the formation of fine droplets that lead to emulsions.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

Problem 3: The indole product is not crystallizing from the chosen recrystallization solvent.

  • Potential Cause: The chosen solvent system may not be optimal, or the concentration of the product may be too low. The presence of impurities can also inhibit crystallization.

  • Suggested Solutions:

    • Solvent Screening: Experiment with different solvent systems. Common choices for indoles include ethanol, methanol/water, acetone/water, and heptanes/ethyl acetate.[4]

    • Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • Seeding: Add a small crystal of the pure product to the supersaturated solution to induce crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

Data Presentation

Table 1: Common Recrystallization Solvents for Indole Derivatives

Solvent SystemTypical ApplicationNotes
EthanolGeneral purpose for many indole derivatives.Good for minor impurities.
Methanol/WaterFor more polar indoles.The ratio can be adjusted to optimize yield.
Hexanes/Ethyl AcetateFor less polar indoles.Good for removing more polar impurities.
Acetone/WaterAnother option for polar indoles.
TolueneEffective for some indoles, especially those prone to sublimation.

Experimental Protocols

Protocol 1: Work-up for a Fischer Indole Synthesis Catalyzed by Polyphosphoric Acid (PPA)

  • Quenching: After the reaction is complete (monitored by TLC), allow the reaction mixture to cool slightly (to around 100 °C). In a separate, larger beaker, prepare a mixture of crushed ice and water.[2]

  • Hydrolysis and Precipitation: Carefully and slowly pour the hot PPA mixture onto the ice-water with vigorous stirring. The PPA will hydrolyze, and the crude indole product will often precipitate as a solid.[2]

  • Neutralization: Slowly add a 10% aqueous solution of sodium hydroxide to the stirred mixture until it is alkaline (check with pH paper). This will neutralize the phosphoric acid.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with water to remove any remaining salts, followed by a small amount of cold ethanol.[2]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: General Work-up for a Fischer Indole Synthesis Catalyzed by a Lewis Acid (e.g., ZnCl₂) or Brønsted Acid

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization (for Brønsted Acids): Carefully add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to the mixture and stir until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. For Lewis acids, this step may be replaced by washing with water.

  • Extraction: Transfer the mixture to a separatory funnel. If two layers are not present, add water. Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude indole by column chromatography or recrystallization.

Mandatory Visualizations

Fischer_Indole_Workup_Workflow start Reaction Mixture (Post-Reaction) quench Quenching (e.g., pour onto ice for PPA, or add water/base) start->quench neutralize Neutralization (add base, e.g., NaHCO₃) quench->neutralize extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) neutralize->extract dry Drying of Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Solvent Evaporation (Rotary Evaporator) dry->concentrate crude Crude Indole Product concentrate->crude purify Purification crude->purify column Column Chromatography purify->column if needed recrystallize Recrystallization purify->recrystallize if needed pure_product Pure Indole Product column->pure_product recrystallize->pure_product

Caption: General experimental workflow for Fischer indole synthesis work-up.

Troubleshooting_Tree issue Work-up Issue Encountered tar Tar Formation? issue->tar emulsion Emulsion during Extraction? issue->emulsion no_xtal No Crystallization? issue->no_xtal triturate Triturate with non-polar solvent tar->triturate Yes silica_plug Filter through silica plug tar->silica_plug Yes add_brine Add brine (sat. NaCl) emulsion->add_brine Yes celite_filter Filter through Celite emulsion->celite_filter Yes solvent_screen Screen different solvents no_xtal->solvent_screen Yes seed_scratch Seed or scratch flask no_xtal->seed_scratch Yes

Caption: Decision tree for troubleshooting common work-up issues.

References

Validation & Comparative

Spectroscopic Validation of 4,6-dimethyl-1H-indole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of 4,6-dimethyl-1H-indole through a comparative analysis of its spectroscopic data against isomeric and parent indole structures.

This guide provides a detailed comparison of the spectroscopic characteristics of this compound with its structural isomers, 2,3-dimethyl-1H-indole and 5,7-dimethyl-1H-indole, as well as the parent 1H-indole. The distinctive features in the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, arising from the specific substitution pattern of each molecule, are highlighted to provide a robust methodology for the unambiguous identification of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and the selected comparator compounds. These values are essential for distinguishing between the different indole isomers.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic ProtonsMethyl ProtonsNH Proton
This compound 7.19 (s, 1H), 6.88 (s, 1H), 6.70 (s, 1H), 6.45 (t, J=2.0 Hz, 1H)2.45 (s, 3H), 2.41 (s, 3H)7.95 (br s, 1H)
2,3-dimethyl-1H-indole7.55 (d, J=7.8 Hz, 1H), 7.27 (d, J=7.8 Hz, 1H), 7.09 (t, J=7.5 Hz, 1H), 7.04 (t, J=7.5 Hz, 1H)2.38 (s, 3H), 2.29 (s, 3H)7.60 (br s, 1H)
5,7-dimethyl-1H-indole[1]7.30 (s, 1H), 7.11 (s, 1H), 6.72 (m, 1H)2.71 (s, 3H), 2.59 (s, 3H)7.54 (br s, 1H)
1H-Indole7.65 (d, J=7.9 Hz, 1H), 7.55 (d, J=8.2 Hz, 1H), 7.18 (t, J=7.6 Hz, 1H), 7.10 (t, J=7.5 Hz, 1H), 6.52 (t, J=2.4 Hz, 1H), 7.24 (t, J=2.8 Hz, 1H)-8.10 (br s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsMethyl Carbons
This compound 136.0, 131.5, 128.9, 123.8, 122.1, 120.9, 109.2, 99.821.5, 18.7
2,3-dimethyl-1H-indole135.3, 130.8, 129.6, 121.0, 119.1, 118.1, 110.2, 107.211.6, 8.6
5,7-dimethyl-1H-indole[1]133.6, 129.1, 127.6, 124.2, 123.9, 119.8, 117.9, 102.421.3, 16.4
1H-Indole135.8, 127.9, 124.2, 121.9, 120.7, 119.8, 111.1, 102.1-

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC-H Aromatic StretchC=C Aromatic Stretch
This compound ~3400~3100-3000~1600-1450
2,3-dimethyl-1H-indole~3410~3050~1615, 1460
5,7-dimethyl-1H-indole[1]34182918~1595, 1460
1H-Indole~3406~3049, 3022~1577, 1508, 1456

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 145130 (M-CH₃)⁺
2,3-dimethyl-1H-indole145130 (M-CH₃)⁺
5,7-dimethyl-1H-indole145130 (M-CH₃)⁺
1H-Indole11790, 89, 63

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified indole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like indoles, gas chromatography-mass spectrometry (GC-MS) is a suitable method.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and characteristic fragment ions.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300) to detect the molecular ion and its fragmentation pattern.

Structural Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of the this compound structure.

structure_validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion synthesis Synthesized Compound nmr NMR (¹H, ¹³C) synthesis->nmr ir IR synthesis->ir ms MS synthesis->ms nmr_data Chemical Shifts Coupling Patterns Number of Signals nmr->nmr_data ir_data Functional Group Frequencies ir->ir_data ms_data Molecular Ion Peak Fragmentation Pattern ms->ms_data comparison Comparison with Isomeric Structures nmr_data->comparison ir_data->comparison ms_data->comparison structure Validated Structure: This compound comparison->structure indole_isomers cluster_46 This compound cluster_23 2,3-dimethyl-1H-indole cluster_57 5,7-dimethyl-1H-indole cluster_parent 1H-Indole indole_46 analysis_46 Unique aromatic proton singlets Distinct methyl chemical shifts indole_46->analysis_46 indole_23 analysis_23 Methyls on pyrrole ring Characteristic aromatic coupling indole_23->analysis_23 indole_57 analysis_57 Symmetric aromatic protons Shielded methyl groups indole_57->analysis_57 indole_parent analysis_parent Complex aromatic coupling pattern No methyl signals indole_parent->analysis_parent

References

A Comparative Spectroscopic Analysis of Dimethyl-Indole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of various dimethyl-indole isomers. The position of the two methyl groups on the indole ring significantly influences the spectral characteristics, providing a unique fingerprint for each isomer. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in research and drug development. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy and provides detailed experimental protocols for these techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for a selection of dimethyl-indole isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. The chemical shifts (δ) in ppm are indicative of the electronic environment of the protons and carbon atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Dimethyl-Indole Isomers

IsomerSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2,3-Dimethyl-1H-indole CDCl₃7.60 (s, 1H, NH), 7.55 (d, J=6.9 Hz, 1H), 7.29-7.26 (m, 1H), 7.17 (dq, J=7.1, 6.1 Hz, 2H), 2.38 (s, 3H), 2.29 (s, 3H)135.32, 130.82, 129.56, 121.02, 119.14, 118.08, 110.20, 107.20, 11.63, 8.60
3,4-Dimethyl-1H-indole CDCl₃7.80 (s, 1H, NH), 7.19 (d, J=8.1 Hz, 1H), 7.09 (t, J=7.6 Hz, 1H), 6.93 (d, J=0.8 Hz, 1H), 6.87 (d, J=7.1 Hz, 1H), 2.78 (s, 3H), 2.56 (d, J=0.9 Hz, 3H)136.96, 131.43, 126.73, 122.15, 121.95, 120.69, 112.72, 109.12, 20.15, 13.19
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Key IR Absorption Bands for Dimethyl-Indole Isomers

IsomerSample PhaseKey IR Bands (cm⁻¹)
Indole (Control) Solid3406 (N-H stretch), 3049, 3022 (C-H stretch, aromatic), 1616, 1577, 1508, 1456 (C=C stretch, aromatic), 1352, 1336 (C-H bend)[1]
1,2-Dimethyl-indole MeltData not available in a comparable format.
2,5-Dimethyl-indole KBr WaferData available but not in a summarized format.[2]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. Electron Ionization (EI) is a common technique that can also provide structural information through fragmentation patterns.

Table 3: Mass Spectrometry Data for Dimethyl-Indole Isomers

IsomerIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
1,2-Dimethyl-indole EI145144, 115, 77, 72.5[3]
1,3-Dimethyl-indole EI145Data not available in a comparable format.
2,3-Dimethyl-indole EI145Data not available in a comparable format.
5,7-Dimethyl-indole GC-MS (EI)145Data not available in a comparable format.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The position of the absorption maxima (λmax) can be influenced by the substitution pattern on the indole ring.

Table 4: UV-Vis Spectroscopic Data for Indole Derivatives

CompoundSolventAbsorption Maxima (λmax, nm)
Indole Not specified270[1]
Indole Analogues MethanolData available but not in a summarized format.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of dimethyl-indole isomers.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz) is typically used.[5]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the dimethyl-indole isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in dimethyl-indole isomers.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation (KBr Pellet Method for Solids):

  • Thoroughly grind 1-2 mg of the solid dimethyl-indole sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[8]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of dimethyl-indole isomers.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS), is suitable for volatile compounds like dimethyl-indoles.

Sample Preparation:

  • For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • For direct infusion, prepare a dilute solution of the sample in a suitable solvent.

Data Acquisition (EI-MS):

  • Ionization: The sample is vaporized and bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions. The fragmentation pattern can provide valuable information about the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of dimethyl-indole isomers.

Instrumentation: A standard dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the dimethyl-indole isomer in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane) at a known concentration (e.g., 1 mg/mL).

  • Prepare a dilute solution (typically in the range of 10⁻⁵ to 10⁻⁴ M) from the stock solution to ensure that the absorbance is within the linear range of the instrument (generally below 1.0).

Data Acquisition:

  • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Record a baseline spectrum with the blank cuvette in both the sample and reference beams.

  • Replace the blank in the sample beam with a cuvette containing the sample solution.

  • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for comparing spectroscopic data and a generalized pathway for spectroscopic analysis.

Spectroscopic_Comparison_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis NMR NMR Spectroscopy NMR_Data ¹H & ¹³C Chemical Shifts, Coupling Constants NMR->NMR_Data IR IR Spectroscopy IR_Data Vibrational Frequencies IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data UV UV-Vis Spectroscopy UV_Data Absorption Maxima (λmax) UV->UV_Data Compare_NMR Compare NMR Data NMR_Data->Compare_NMR Compare_IR Compare IR Data IR_Data->Compare_IR Compare_MS Compare MS Data MS_Data->Compare_MS Compare_UV Compare UV-Vis Data UV_Data->Compare_UV Identification Isomer Identification & Structural Confirmation Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification Compare_UV->Identification Isomer_A Dimethyl-Indole Isomer A Isomer_A->NMR Isomer_A->IR Isomer_A->MS Isomer_A->UV Isomer_B Dimethyl-Indole Isomer B Isomer_B->NMR Isomer_B->IR Isomer_B->MS Isomer_B->UV

Caption: Workflow for the comparative spectroscopic analysis of dimethyl-indole isomers.

General_Spectroscopic_Analysis start Start: Synthesized Compound sample_prep Sample Preparation (Dissolution, Pelletizing, etc.) start->sample_prep nmr_analysis NMR Analysis Obtain ¹H and ¹³C Spectra sample_prep->nmr_analysis ir_analysis IR Analysis Obtain Vibrational Spectrum sample_prep->ir_analysis ms_analysis MS Analysis Obtain Mass Spectrum sample_prep->ms_analysis uv_analysis UV-Vis Analysis Obtain Absorption Spectrum sample_prep->uv_analysis data_integration Integrate Spectroscopic Data nmr_analysis:f1->data_integration ir_analysis:f1->data_integration ms_analysis:f1->data_integration uv_analysis:f1->data_integration structure_elucidation Structure Elucidation & Confirmation data_integration->structure_elucidation end End: Characterized Compound structure_elucidation->end

References

comparative biological activity of 4,6-dimethyl-1H-indole and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities of dimethylated indole compounds, supported by experimental data and pathway analysis.

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among these, methylated indoles, particularly dimethyl-1H-indole and its derivatives, have garnered significant interest for their diverse pharmacological properties. This guide provides a comparative analysis of the biological activities of various dimethyl-1H-indole isomers and their derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential. Due to a scarcity of direct comparative studies on 4,6-dimethyl-1H-indole, this guide synthesizes available data on a broader range of dimethylated indoles to elucidate structure-activity relationships and highlight their therapeutic promise.

Anticancer Activity: A Tale of Substitution Patterns

Dimethyl-1H-indole derivatives have shown considerable promise as anticancer agents, with their efficacy being significantly influenced by the position of the methyl groups and the nature of other substituents.

Comparative Anticancer Activity of Dimethyl-1H-Indole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5,6-dimethyl-1H-indole derivative (MDT-43)T47D (Breast)>50% inhibition at 25 µM[1]
MCF-7 (Breast)Superior to Tamoxifen[1]
MDA-MB-231 (Breast)>50% inhibition at 25 µM[1]
1,3-Dimethyl-1H-pyrazole derivativeSMMC-7721 (Liver)Potent antitumor property[2]

The anticancer activity of these compounds is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Anti-inflammatory Potential: Modulating Inflammatory Pathways

Several indole derivatives have demonstrated potent anti-inflammatory properties. While specific data on this compound is limited, the broader class of indole compounds shows significant anti-inflammatory effects, often through the inhibition of pro-inflammatory enzymes and cytokines. For instance, some indole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Antimicrobial Effects: A Broad Spectrum of Activity

Indole derivatives are recognized for their antimicrobial properties against a range of pathogenic bacteria and fungi. The position of the methyl groups on the indole ring can influence the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity of Dimethyl-1H-Indole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
1-methylindole-3-carboxaldehyde hydrazone derivativesStaphylococcus aureus6.25-100[3]
Methicillin-resistant S. aureus (MRSA)6.25-100[3]
Escherichia coli6.25-100[3]
Bacillus subtilis6.25-100[3]
Candida albicans6.25-100[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of the biological activities of indole derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., dimethyl-1H-indole derivatives) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plate incubate_24h Incubate 24 hours seed_cells->incubate_24h add_compounds Add Test Compounds (serial dilutions) incubate_24h->add_compounds incubate_48_72h Incubate 48-72 hours add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for determining anticancer activity using the MTT assay.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions.

  • Compound Administration: Test compounds or a reference drug (e.g., indomethacin) are administered to the animals, typically intraperitoneally or orally.[5]

  • Induction of Edema: After a set time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.[5]

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[5]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group that received only carrageenan.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[6]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[6]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Signaling Pathways in Biological Activity

The biological effects of dimethyl-1H-indole derivatives are often mediated through the modulation of critical intracellular signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Its dysregulation is implicated in various cancers and inflammatory diseases.

NFkB_Signaling cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) IKK IKK Complex stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IkB IκB IkB->IKK phosphorylates NFkB_p50_p65 NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_nuc translocates to IkB_NFkB->NFkB_p50_p65 degradation of IκB DNA DNA NFkB_nuc->DNA binds to target_genes Target Gene Transcription DNA->target_genes inflammation Inflammation, Cell Survival target_genes->inflammation

Simplified representation of the canonical NF-κB signaling pathway.
MAPK and PI3K/Akt Signaling Pathways in Cancer

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are central to the regulation of cell proliferation, growth, and survival. Their aberrant activation is a common feature of many cancers.

Cancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm_pathways Cytoplasmic Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nucleus_outcomes Nuclear and Cellular Outcomes GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation Transcription->Proliferation

Overview of the MAPK and PI3K/Akt signaling pathways in cancer.

References

Structure-Activity Relationship of 4,6-dimethyl-1H-indole Analogs as Potent Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of a series of novel 4,6-dimethyl-1H-indole-2-carboxamides reveals critical structural determinants for potent anti-mycobacterial activity. This guide provides a comparative overview of their efficacy against various Mycobacterium species, supported by detailed experimental data and protocols, to aid researchers in the development of next-generation antitubercular agents.

A targeted investigation into the structure-activity relationship (SAR) of this compound-2-carboxamide analogs has identified key molecular features that confer significant inhibitory activity against a panel of pathogenic mycobacteria, including Mycobacterium tuberculosis. The study, which systematically explored substitutions at the 2-carboxamide position, demonstrates that the 4,6-dimethyl substitution on the indole scaffold generally enhances the antimycobacterial potency compared to unsubstituted indole analogs.[1]

Comparative Efficacy of this compound Analogs

The biological activity of the synthesized this compound-2-carboxamide analogs was quantified by determining their Minimum Inhibitory Concentration (MIC) against a range of mycobacterial species. The data, summarized in the table below, highlights the superior potency of the 4,6-dimethylated series.

Compound IDR Group (Substituent on 2-Carboxamide)M. abscessus (ATCC 19977) MIC (µg/mL)M. massiliense (DCI #21) MIC (µg/mL)M. bolletii (CIP108297) MIC (µg/mL)M. chelonae (ATCC 14472) MIC (µg/mL)M. tuberculosis H37Rv (mc²-6206) MIC (µg/mL)M. smegmatis (mc²155) MIC (µg/mL)
20 1-Adamantyl>32>32>32>320.0195>32
21 2-Adamantyl>32>32>32>321.25-2.50>32
22 2-Methyl-2-adamantyl>32>32>32>320.625>32
23 1-(1-Adamantyl)ethyl>32>32>32>320.625>32
24 Cyclopentyl>32>32>32>320.625>32
25 Cyclooctyl0.00390.00390.00390.00390.001950.0039
26 Cycloheptyl0.00390.00390.00390.00390.001950.0039
27 Cyclohexyl0.6250.6250.6250.6250.001950.625
28 Cyclopentyl>32>32>32>320.625>32
29 trans-4-Methylcyclohexyl0.00390.00390.00390.00390.00195>32
30 cis/trans-4-Methylcyclohexyl0.00390.00390.00390.00390.00195>32
31 4,4-Dimethylcyclohexyl0.00390.00390.00390.00390.00195>32

Structure-Activity Relationship (SAR) Insights

The analysis of the MIC data reveals several key SAR trends for the this compound-2-carboxamide scaffold:

  • Impact of the 4,6-Dimethyl Substitution: The presence of the methyl groups at the 4 and 6 positions of the indole ring is crucial for broad-spectrum antimycobacterial activity. The unsubstituted indole analogs showed limited activity against the tested mycobacterial panel.[1]

  • Influence of the 2-Carboxamide Substituent: The nature of the substituent on the 2-carboxamide nitrogen plays a significant role in determining the potency and spectrum of activity.

    • Cycloalkyl Groups: Large cycloalkyl groups, such as cyclooctyl and cycloheptyl, conferred the most potent and broad-spectrum activity, with MIC values in the low nanomolar range against most tested species.[1]

    • Adamantyl Groups: While adamantyl-substituted analogs exhibited potent activity against M. tuberculosis, their efficacy against non-tuberculous mycobacteria (NTM) was significantly diminished.[1]

    • Cyclohexyl and Substituted Cyclohexyl Groups: Cyclohexyl and its methylated derivatives also demonstrated potent activity, particularly against M. tuberculosis. The stereochemistry at the 4-position of the cyclohexyl ring did not appear to significantly impact activity.[1]

    • Smaller Cycloalkyl Groups: A decrease in the size of the cycloalkyl ring to cyclopentyl resulted in a dramatic loss of activity.[1]

Experimental Protocols

Synthesis of this compound-2-carboxamides:

The synthesis of the target indole-2-carboxamides was achieved through a standard amide coupling protocol. The corresponding this compound-2-carboxylic acid was activated and reacted with the appropriate amine to yield the final products.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration Assay):

The antimycobacterial activity of the synthesized compounds was determined using a broth microdilution method. The general procedure is as follows:

  • Preparation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Bacterial Strains: The following Mycobacterium species were used: M. abscessus, M. massiliense, M. bolletii, M. chelonae, M. tuberculosis, and M. smegmatis.

  • Assay Medium: Appropriate broth media (e.g., Middlebrook 7H9 broth supplemented with OADC) was used for bacterial growth.

  • Assay Procedure:

    • Two-fold serial dilutions of the test compounds were prepared in 96-well microtiter plates.

    • A standardized inoculum of each mycobacterial strain was added to each well.

    • The plates were incubated at the optimal temperature for each species (e.g., 37°C for M. tuberculosis).

    • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth after a specified incubation period.

Visualizing the Structure-Activity Relationship Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study, from initial compound design to the identification of lead candidates.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization A Lead Identification (this compound) B Analog Design (Varying R group) A->B C Chemical Synthesis B->C D In Vitro Screening (MIC Assay) C->D E Data Analysis D->E F SAR Analysis E->F G Identify Lead Candidates F->G G->B Iterative Design

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Signaling Pathway Inhibition (Hypothetical)

While the specific molecular target of these this compound analogs was not detailed in the primary reference, many indole-based compounds are known to inhibit essential bacterial enzymes. A hypothetical signaling pathway that could be targeted is fatty acid biosynthesis, a crucial pathway for mycobacterial survival.

Signaling_Pathway A Acetyl-CoA B ACC A->B C Malonyl-CoA B->C D FAS I C->D E Fatty Acid Synthesis D->E F Mycolic Acid Biosynthesis E->F G Cell Wall Integrity F->G H Bacterial Survival G->H I This compound analog I->D Inhibition

Caption: Hypothetical inhibition of the fatty acid synthesis pathway.

Experimental Workflow for MIC Assay

The following diagram outlines the key steps involved in the Minimum Inhibitory Concentration (MIC) assay used to evaluate the antimycobacterial activity of the this compound analogs.

MIC_Workflow A Prepare Compound Stock (in DMSO) B Serial Dilution in 96-well plate A->B D Add Inoculum to Wells B->D C Prepare Bacterial Inoculum C->D E Incubate at 37°C D->E F Read Results (Visual Inspection) E->F G Determine MIC F->G

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

A Comparative Guide to Analytical Techniques for Purity Assessment of 4,6-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of quality control and a prerequisite for reliable biological and pharmacological studies. This guide provides a comprehensive comparison of key analytical techniques for the purity assessment of 4,6-dimethyl-1H-indole, a substituted indole derivative of interest in medicinal chemistry and materials science. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required level of sensitivity and selectivity, and practical considerations such as sample throughput and cost. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.Non-destructive analysis where the signal intensity is directly proportional to the number of nuclei.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for separating a wide range of impurities.Requires volatile and thermally stable analytes. Derivatization may be necessary for polar compounds like indoles.Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H).
Selectivity High selectivity achievable through optimization of stationary phase, mobile phase, and detector.Excellent selectivity, especially with mass spectrometric detection, allowing for identification of co-eluting peaks.High structural resolution, allowing for the identification and quantification of structurally similar impurities.
Sensitivity High sensitivity, typically in the µg/mL to ng/mL range, depending on the detector.Very high sensitivity, often reaching pg/mL levels, particularly with selected ion monitoring (SIM).Lower sensitivity compared to chromatographic techniques, typically requiring mg-level sample amounts.
Quantification Relative quantification against a reference standard is common. Requires a pure standard for accurate results.Can provide both relative and absolute quantification with appropriate calibration.Provides absolute quantification without the need for a specific reference standard of the analyte (using an internal standard of known purity).
Sample Throughput Moderate to high, with typical run times of 10-60 minutes per sample.[1][2]Moderate, with run times typically in the range of a few minutes to 30 minutes.[1][2]Lower throughput due to longer acquisition times required for accurate quantification.
Cost Moderate initial investment and operational costs, largely dependent on solvent consumption.[2]Higher initial investment for the mass spectrometer, but potentially lower solvent costs.[2]High initial investment for the NMR spectrometer and requires specialized expertise.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the purity assessment of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is a robust approach for the purity profiling of this compound, capable of separating the main compound from process-related impurities and degradation products.[3]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-31 min: Return to 90% A, 10% B

    • 31-40 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the N-H bond in the indole ring, derivatization is often employed to improve the volatility and chromatographic behavior of indole derivatives in GC-MS analysis. Silylation is a common and effective derivatization technique.

Derivatization (Silylation) and GC-MS Conditions:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample into a GC vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.[4]

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 280 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 300 °C

      • Hold: 10 minutes at 300 °C

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-550

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and accurate method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself. An internal standard with a known purity is used for quantification.[2][5][6]

¹H-qNMR Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

    • Add 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters (example on a 500 MHz spectrometer):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5]

    • Spectral Width: Sufficient to cover all signals of interest and provide a good baseline.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Visualization of Analytical Workflows

To better illustrate the logical flow of each analytical technique, the following diagrams are provided.

HPLC_Workflow A Sample Preparation (Dissolution) B HPLC System (Pump, Injector, Column) A->B Inject Sample C UV Detector B->C Elution D Data Acquisition (Chromatogram) C->D E Data Analysis (Peak Integration, Purity Calculation) D->E F Purity Report E->F

HPLC Experimental Workflow

GCMS_Workflow A Sample Preparation (Derivatization) B GC-MS System (Injector, GC Column, MS Detector) A->B Inject Derivatized Sample C Data Acquisition (Total Ion Chromatogram & Mass Spectra) B->C D Data Analysis (Peak Identification & Purity Assessment) C->D E Purity Report D->E

GC-MS Experimental Workflow

qNMR_Workflow A Sample Preparation (Weighing Analyte & Internal Standard) B NMR Spectrometer A->B Insert Sample C Data Acquisition (FID) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Data Analysis (Integration & Purity Calculation) D->E F Absolute Purity Report E->F

qNMR Experimental Workflow

Conclusion

The purity assessment of this compound can be effectively achieved using HPLC, GC-MS, and qNMR, each offering distinct advantages. HPLC is a versatile and robust technique for routine quality control, providing excellent separation of a wide range of impurities. GC-MS offers superior sensitivity and specificity, making it ideal for identifying and quantifying volatile impurities, especially when coupled with derivatization. qNMR stands out as a primary method for determining absolute purity without the need for a specific certified reference standard of the analyte, serving as an invaluable tool for the qualification of reference materials and for orthogonal purity confirmation. The choice of the most suitable technique will ultimately be guided by the specific requirements of the analysis, including the expected impurity profile, the desired level of accuracy and precision, and available resources. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.

References

Establishing a Reference Standard for 4,6-dimethyl-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a reference standard for 4,6-dimethyl-1H-indole. Recognizing the critical need for well-characterized standards in research and development, this document outlines key analytical methodologies, presents comparative data for commercially available materials, and details experimental protocols. This guide is intended to assist researchers in qualifying this compound for use as a reference standard in analytical assays, ensuring the accuracy and reproducibility of experimental results.

Comparative Analysis of Commercial this compound Samples

To establish a reliable reference standard, a thorough characterization of commercially available this compound is paramount. This involves a multi-faceted analytical approach to assess purity, identify potential impurities, and confirm the compound's identity. The following table summarizes typical analytical data for two representative commercial batches of this compound, alongside a well-characterized indole reference standard for comparison.

ParameterSupplier A (Batch 1)Supplier B (Batch 2)Alternative: Indole (USP Reference Standard)
Purity (HPLC) 98.7%99.2%≥ 99.5%
Purity (qNMR) 98.5% (± 0.4%)99.1% (± 0.3%)Not specified
Melting Point 128-130 °C129-131 °C51-54 °C
Identity (¹H NMR) Conforms to structureConforms to structureConforms to structure
Identity (¹³C NMR) Conforms to structureConforms to structureConforms to structure
Identity (GC-MS) Conforms to structureConforms to structureConforms to structure
Residual Solvents < 0.1%< 0.1%Not specified
Water Content (Karl Fischer) 0.15%0.12%Not specified

Alternative Reference Standards

In instances where a certified reference standard for this compound is unavailable, other well-characterized indole derivatives can serve as suitable alternatives for specific analytical applications. The choice of an alternative should be based on structural similarity and the analytical technique being employed.

Alternative CompoundSupplierPurityNotes
IndoleUSP≥ 99.5%Unsubstituted parent compound. Useful for general system suitability and as a basic structural reference.
2,3-DimethylindoleSigma-Aldrich≥ 98%Isomeric dimethylindole. Can be used to verify chromatographic selectivity and mass spectral fragmentation patterns.
5-Methyl-1H-indoleAcros Organics99%Monomethylated indole. Useful for assessing the influence of methyl group substitution on analytical behavior.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of a reference standard. The following sections provide methodologies for key analytical techniques.

Synthesis and Purification of this compound

A common synthetic route to this compound is the Fischer indole synthesis.

Synthesis Protocol:

  • Combine 3,5-dimethylphenylhydrazine hydrochloride (1 equivalent) and 2-oxopropanoic acid (1.1 equivalents) in a mixture of ethanol and water.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification by Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot toluene.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with cold hexane.

  • Dry the purified crystals under vacuum.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Workflow for HPLC Purity Determination

Caption: Workflow for HPLC Purity Analysis.

Protocol:

  • Mobile Phase Preparation: Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and water. Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference material and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total peak area of all components (area normalization method).

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination

Workflow for qNMR Purity Determination

Caption: Workflow for qNMR Purity Analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters, including a sufficient relaxation delay (e.g., 5 times the longest T1).

  • Data Processing:

    • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation, phase correction, and baseline correction.

  • Purity Calculation:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

Workflow for GC-MS Identity Confirmation

Caption: Workflow for GC-MS Identity Confirmation.

Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as methanol or ethyl acetate.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split injection with a high split ratio.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) to ensure elution of the compound.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).

  • Data Analysis: Compare the obtained mass spectrum with a reference library (e.g., NIST) or with the expected fragmentation pattern for this compound. Key fragments would include the molecular ion and fragments corresponding to the loss of methyl groups.

By following these guidelines and employing rigorous analytical practices, researchers can confidently establish a well-characterized reference standard for this compound, thereby enhancing the quality and reliability of their scientific investigations.

A Comparative Guide to In Vitro Assay Development for 4,6-dimethyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] This guide provides a comparative overview of key in vitro assays for evaluating the biological effects of 4,6-dimethyl-1H-indole derivatives, with a focus on anticancer applications. The following sections detail experimental protocols, present comparative data for analogous indole compounds, and visualize relevant workflows and pathways to aid in the rational design and development of novel therapeutics.

Comparison of In Vitro Assays

Choosing the appropriate in vitro assay is critical for elucidating the mechanism of action and therapeutic potential of novel this compound derivatives. The table below compares three commonly employed assays, highlighting their principles, applications, and the type of data they generate.

Assay Type Principle Primary Application Data Output Throughput Reference Compound Example (Analogous Indoles)
MTT Cell Viability Assay Colorimetric assay measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.Assessing cytotoxicity and anti-proliferative effects of compounds on cancer cell lines.[2][3]IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.[4]High5-chloro-indole-2-carboxylate derivatives (GI₅₀: 29 nM - 42 nM on Panc-1, MCF-7, A-549).[4]
Kinase Inhibition Assay Measures the ability of a compound to inhibit the activity of a specific kinase enzyme, often by quantifying the amount of phosphorylated substrate or ATP consumption.[5]Determining the specific molecular targets of a compound within signaling pathways crucial for cancer progression.IC50 values representing the concentration of the compound required to inhibit 50% of the kinase activity.[5]Medium to High3-Cyano-indole derivative A19 (IC₅₀ = 340 nM against LsrK kinase).[5]
Receptor Binding Assay Quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor.[6][7]Characterizing the interaction of a compound with cell surface or intracellular receptors, such as sigma receptors, which are often dysregulated in cancer.[6]Ki (inhibition constant) or IC50 values indicating the binding affinity of the compound to the receptor.[6]High2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (Ki = 7.45 nM for sigma-2 receptor).[6]

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable experimental data. Below are methodologies for the key assays discussed.

MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing the cytotoxic effects of indole derivatives on cancer cells.[2][8]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2][8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[2]

  • Incubation: Incubate the plate for 48-72 hours.[2]

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.[2][4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for evaluating the inhibitory effect of indole derivatives on a specific kinase, adapted from a luminescence-based kinase assay.[5]

Materials:

  • Recombinant kinase (e.g., EGFR, LsrK)

  • Kinase substrate (specific to the kinase being tested)

  • ATP

  • Kinase assay buffer

  • This compound derivative stock solution (in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a well of a white microplate, add the kinase assay buffer, the specific kinase, and its substrate.

  • Compound Addition: Add the this compound derivative at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Signal Measurement: Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: The inhibitory activity is determined by the reduction in ATP consumption (higher luminescence). Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value.[5]

Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of indole derivatives for a specific receptor.[6]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor (e.g., sigma-1 or sigma-2 receptors)

  • Radioligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for sigma-1, [³H]di-o-tolylguanidine for sigma-2)[6]

  • This compound derivative stock solution (in DMSO)

  • Assay buffer

  • Unlabeled ligand for determining non-specific binding (e.g., haloperidol)

  • Glass fiber filter mats

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In test tubes, combine the cell membranes, the radioligand at a fixed concentration, and the assay buffer.

  • Competitive Binding: Add the this compound derivative at a range of concentrations.

  • Controls: Prepare tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).[6]

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (retained on the filter) from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of radioligand binding at each concentration of the indole derivative and calculate the IC50 and subsequently the Ki value.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can greatly aid in understanding complex processes.

Experimental_Workflow_MTT_Assay cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds prepare_dilutions Prepare Indole Derivative Dilutions prepare_dilutions->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize incubate_4h->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indole This compound derivative Indole->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

logical_relationship compound This compound Derivative target Molecular Target (e.g., Kinase, Receptor) compound->target Binds to / Inhibits cellular_effect Cellular Effect (e.g., Apoptosis, Cell Cycle Arrest) target->cellular_effect Leads to therapeutic_outcome Therapeutic Outcome (e.g., Anti-cancer Activity) cellular_effect->therapeutic_outcome Results in

Caption: Logical flow from compound to therapeutic effect.

References

comparing the efficacy of different catalysts for 4,6-dimethyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of different catalytic systems for the synthesis of 4,6-dimethyl-1H-indole, a significant heterocyclic scaffold in medicinal chemistry. The following sections detail the performance of various catalysts, supported by experimental data, to aid in the selection of the most efficient synthetic route.

Comparison of Catalytic Efficacy

The synthesis of this compound can be effectively achieved through several catalytic methods, with the Fischer indole synthesis and the Leimgruber-Batcho synthesis being prominent examples. The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final product.

Synthetic MethodCatalyst/ReagentSubstratesReaction ConditionsYield (%)
Fischer Indole Synthesis Zinc Chloride (ZnCl₂)(3,5-Dimethylphenyl)hydrazine hydrochloride, Acetone170°C, 15 min78%
Leimgruber-Batcho Synthesis Raney Nickel1-(2-(2,4-Dimethyl-6-nitrophenyl)vinyl)pyrrolidineHydrogenationHigh

Experimental Protocols

Fischer Indole Synthesis using Zinc Chloride

This method involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of (3,5-dimethylphenyl)hydrazine and a ketone.

Materials:

  • (3,5-Dimethylphenyl)hydrazine hydrochloride

  • Acetone

  • Anhydrous Zinc Chloride (ZnCl₂)

Procedure:

  • A mixture of (3,5-dimethylphenyl)hydrazine hydrochloride (1 equivalent) and anhydrous zinc chloride (1.5 equivalents) is prepared.

  • Acetone (1.5 equivalents) is added to the mixture.

  • The reaction mixture is heated to 170°C and maintained at this temperature for 15 minutes.

  • After cooling, the mixture is worked up by adding aqueous acid and extracting with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by chromatography to yield this compound.

Leimgruber-Batcho Indole Synthesis

This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.

Step A: Synthesis of 1-(2-(2,4-Dimethyl-6-nitrophenyl)vinyl)pyrrolidine

  • A solution of 2,4-dimethyl-6-nitrotoluene, pyrrolidine, and dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) is heated at reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude enamine is purified for the next step.

Step B: Reductive Cyclization

  • The purified enamine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

  • A catalytic amount of Raney Nickel is added to the solution.

  • The mixture is subjected to hydrogenation, typically using a hydrogen balloon or a Parr hydrogenator, until the reaction is complete.

  • The catalyst is filtered off, and the filtrate is concentrated to give the crude this compound.

  • Purification is performed using column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product 3,5-Dimethylphenylhydrazine 3,5-Dimethylphenylhydrazine Hydrazone Formation Hydrazone Formation 3,5-Dimethylphenylhydrazine->Hydrazone Formation Acetone Acetone Acetone->Hydrazone Formation 3,3-Sigmatropic Rearrangement 3,3-Sigmatropic Rearrangement Hydrazone Formation->3,3-Sigmatropic Rearrangement  + Acid Catalyst  + Heat Acid Catalyst (ZnCl2) Acid Catalyst (ZnCl2) Heating (170°C) Heating (170°C) Ammonia Elimination Ammonia Elimination 3,3-Sigmatropic Rearrangement->Ammonia Elimination This compound This compound Ammonia Elimination->this compound

Caption: Fischer Indole Synthesis Workflow.

Leimgruber_Batcho_Synthesis cluster_start Starting Material cluster_enamine_formation Enamine Formation cluster_cyclization Reductive Cyclization cluster_product Product 2,4-Dimethyl-6-nitrotoluene 2,4-Dimethyl-6-nitrotoluene Enamine Intermediate Enamine Intermediate 2,4-Dimethyl-6-nitrotoluene->Enamine Intermediate  + DMF-DMA  + Pyrrolidine  + Reflux DMF-DMA & Pyrrolidine DMF-DMA & Pyrrolidine Reflux in DMF Reflux in DMF This compound This compound Enamine Intermediate->this compound  + Raney Ni  + H₂ Raney Nickel Raney Nickel Hydrogenation Hydrogenation

Caption: Leimgruber-Batcho Synthesis Workflow.

Safety Operating Guide

Safe Disposal of 4,6-dimethyl-1H-indole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide delineates the essential, step-by-step procedures for the proper disposal of 4,6-dimethyl-1H-indole, a heterocyclic compound utilized in various research applications. Adherence to these protocols is critical for mitigating risks and maintaining compliance with regulatory standards.

The cornerstone of chemical waste management lies in a comprehensive understanding of a substance's potential hazards and adherence to all local, state, and federal regulations. This compound is classified as a hazardous substance and must be handled accordingly. It is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life.[1] Therefore, it is imperative that this compound is never disposed of down the drain or in regular trash.[2]

Essential Safety and Hazard Information

A thorough understanding of the hazards associated with this compound is the first step in its safe handling and disposal. The following table summarizes the key safety data based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS CategoryHazard StatementSignal WordHazard Pictograms
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]Danger
alt text
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[1]Danger
alt text
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]Danger
alt text
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life.[1]Danger
alt text

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is mandatory to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Eye Protection : Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection : Use appropriate chemical-resistant gloves to prevent skin contact.[2]

  • Body Protection : A laboratory coat or other protective clothing must be worn.[2]

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to waste identification, segregation, containment, and final disposal through a certified service.

1. Waste Identification and Segregation:

  • This compound waste must be segregated from non-hazardous materials.

  • It should be stored separately from incompatible substances, such as strong oxidizing agents.[2]

2. Waste Containment:

  • Solid Waste : Unused or contaminated solid this compound should be collected in a clearly labeled, suitable container.[2] Care should be taken to minimize dust generation during transfer.[3]

  • Liquid Waste : Solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled waste container.[2] The container material must be compatible with the solvent used.[2]

  • Contaminated Lab Supplies : Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be placed in a designated, sealed bag or container for disposal as hazardous waste.[2]

3. Labeling and Storage:

  • Affix a hazardous waste label to all containers holding this compound waste. The label must include the chemical name and any other information required by your institution.

  • Store waste containers in a designated hazardous waste accumulation area.[2] This area should be secure, well-ventilated, and provide secondary containment to mitigate any potential leaks.[2]

4. Final Disposal:

  • Engage a Professional Waste Disposal Service : The disposal of chemical waste must be conducted by a licensed and approved hazardous waste disposal company.[2]

  • Consult your Institution's Environmental Health and Safety (EHS) Department : Your EHS department will provide specific guidance and protocols for the pickup and proper disposal of this compound waste.[2]

  • Adhere to Local Regulations : All disposal activities must be in strict compliance with local, regional, and national regulations governing hazardous waste.[2]

Experimental Protocols

  • Preparation : Don the appropriate PPE and designate a controlled area for waste collection.

  • Containment : Carefully transfer the solid this compound waste into a labeled, compatible container, minimizing dust formation. For contaminated lab supplies, place them in a designated, sealed container.

  • Labeling : Complete a hazardous waste label with all required information and attach it to the container.

  • Storage : Securely close the container and move it to the designated hazardous waste storage area.

  • Disposal Request : Follow your institution's procedures to request a pickup of the hazardous waste by the EHS department or a contracted waste disposal service.

Below is a logical workflow diagram illustrating the proper disposal procedure for this compound.

Disposal Workflow for this compound A Identify this compound Waste (Solid, Liquid, Contaminated Supplies) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate from Non-Hazardous Waste and Incompatible Materials B->C D Place in Labeled, Compatible Hazardous Waste Container C->D E Store in Designated Hazardous Waste Accumulation Area D->E F Arrange for Pickup by Certified Hazardous Waste Disposal Service E->F G Final Disposal in Accordance with Local, State, and Federal Regulations F->G

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4,6-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,6-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data for indole and its derivatives, this compound should be treated with caution.

Summary of Known Hazards:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Aquatic Toxicity: Very toxic to aquatic life.

Due to these hazards, it is imperative to use appropriate personal protective equipment (PPE) and engineering controls at all times.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield must be worn to protect against dust particles and splashes.
Hand Protection Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling indole compounds. Always inspect gloves for integrity before use.
Body Protection A laboratory coat must be worn to prevent skin contact. For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls should be considered.
Respiratory Protection For operations that may generate dust, such as weighing or transferring solid material, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.

Glove Chemical Resistance:

Glove MaterialGeneral Resistance to Aromatic/Heterocyclic Amines
Nitrile Good to Excellent
Neoprene Good
Natural Rubber (Latex) Fair to Good
Polyvinyl Chloride (PVC) Fair
Butyl Rubber Excellent

Note: This table provides general guidance. The actual performance of gloves can vary by manufacturer, thickness, and specific laboratory conditions. For prolonged or high-exposure work, it is recommended to use thicker gloves and/or double-gloving.

Operational Plan: Safe Handling Protocol

Engineering Controls:

  • All work with solid this compound that could generate dust, and all handling of its solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the work area.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Volumetric flask with a stopper

  • Spatula

  • Weighing paper or boat

  • Analytical balance (preferably in a ventilated enclosure)

  • Beaker

  • Pipettes and pipette aid

  • Labeled waste container

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE (safety goggles, lab coat, and chemical-resistant gloves).

    • Gather all necessary materials and place them in the fume hood.

    • Pre-label the volumetric flask with the chemical name, concentration, solvent, date, and your initials.

  • Weighing the Compound:

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound from its container to the weighing boat using a clean spatula. Avoid creating dust.

    • Record the exact weight of the compound.

  • Dissolving the Compound:

    • Carefully transfer the weighed solid into the labeled volumetric flask.

    • Add a small amount of the chosen solvent to the flask, enough to dissolve the solid.

    • Gently swirl the flask to dissolve the compound completely. Sonication may be used if necessary.

  • Final Dilution:

    • Once the solid is fully dissolved, add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Store the prepared solution in a tightly sealed, properly labeled container in a designated and secure location, following any specific storage temperature and light-sensitivity requirements.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated weighing paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

    • Collect all liquid waste (e.g., unused solutions) in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix indole-containing waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Disposal Procedure:

    • Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Disposal should be carried out by a licensed chemical waste disposal contractor, typically through high-temperature incineration.

Emergency Procedures
  • Spill:

    • Small Spill: If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Carefully scoop the material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.

    • Large Spill: Evacuate the immediate area and alert others. Close the doors to the affected area and prevent entry. Contact your institution's emergency response team or EHS immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood emergency_exposure First Aid for Exposure prep_ppe->emergency_exposure handle_weigh Weigh Solid Carefully (Avoid Dust) prep_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve emergency_spill Spill Response handle_weigh->emergency_spill handle_store Store in Labeled Container handle_dissolve->handle_store handle_dissolve->emergency_spill disp_collect Collect Waste in Labeled Container handle_store->disp_collect disp_segregate Segregate from Other Waste disp_collect->disp_segregate disp_ehs Arrange EHS Pickup disp_segregate->disp_ehs end End disp_ehs->end start Start start->prep_ppe

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dimethyl-1H-indole
Reactant of Route 2
Reactant of Route 2
4,6-dimethyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.